Product packaging for MCC950(Cat. No.:CAS No. 210826-40-7)

MCC950

Cat. No.: B1663521
CAS No.: 210826-40-7
M. Wt: 404.5 g/mol
InChI Key: HUUSXLKCTQDPGL-UHFFFAOYSA-N
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Description

MCC950 is a member of the class of s-indacenes that is 1,2,3,5,6,7-hexahydro-s-indacene substituted by a ({[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonyl}carbamoyl)amino group at position 4. It is a potent and selective NLRP3 inhibitor. It has a role as an anti-inflammatory agent, a renoprotective agent, a neuroprotective agent and a NLRP3 inhibitor. It is a member of s-indacenes, a member of furans, a tertiary alcohol and a N-sulfonylurea.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O5S B1663521 MCC950 CAS No. 210826-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2,24)14-10-17(27-11-14)28(25,26)22-19(23)21-18-15-7-3-5-12(15)9-13-6-4-8-16(13)18/h9-11,24H,3-8H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUSXLKCTQDPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047301
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210826-40-7
Record name MCC-950
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210826407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-456773
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MCC-950
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RS86E2BWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCC950 on the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its direct molecular target, its impact on biochemical functions of NLRP3, and its downstream cellular effects. This guide also includes a compilation of quantitative data on this compound's efficacy and detailed protocols for key experiments to assess its activity, intended for use by researchers and professionals in the field of drug development and immunology.

The NLRP3 Inflammasome: A Key Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly and activation of the inflammasome complex.

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then polymerizes into a large structure known as the ASC speck, which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.

This compound: A Potent and Specific Inhibitor of NLRP3

This compound (also known as CP-456,773) is a diarylsulfonylurea-containing compound that has been extensively characterized as a specific inhibitor of the NLRP3 inflammasome. It has been shown to be effective in numerous preclinical models of NLRP3-driven diseases. This compound specifically blocks NLRP3 activation and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]

Core Mechanism of Action of this compound

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein, preventing the conformational changes necessary for its activation.

Direct Binding to the NACHT Domain

This compound directly targets the central NACHT domain of NLRP3, which possesses ATPase activity.[2] Specifically, this compound interacts with the Walker B motif within the NACHT domain.[2][3] The Walker B motif is crucial for ATP hydrolysis.

Inhibition of NLRP3 ATPase Activity

By binding to the Walker B motif, this compound blocks the ATP hydrolysis function of the NACHT domain.[2][4] This inhibition of ATPase activity is a key event in the mechanism of action of this compound. The inability of NLRP3 to hydrolyze ATP prevents the necessary conformational changes required for its activation and oligomerization.[4] This locks NLRP3 in a closed, inactive state.[4]

Prevention of Inflammasome Assembly and Downstream Signaling

By stabilizing the inactive conformation of NLRP3, this compound prevents the downstream events of inflammasome activation:

  • Inhibition of ASC Oligomerization: As NLRP3 fails to oligomerize, it cannot recruit the adaptor protein ASC. Consequently, the formation of the characteristic ASC speck is blocked.[1]

  • Suppression of Caspase-1 Activation and Cytokine Release: The lack of ASC speck formation prevents the recruitment and activation of pro-caspase-1. This, in turn, inhibits the processing and release of mature IL-1β and IL-18.[1][5]

Importantly, this compound acts downstream of potassium efflux, a common trigger for NLRP3 activation, and does not interfere with the initial priming step of NLRP3 expression.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cellular systems. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.

ParameterValueCell Type/SystemSpeciesStimulusReference
IL-1β Release IC50 7.5 nMBone Marrow-Derived Macrophages (BMDMs)MouseATP[1][6][7]
8.1 nMMonocyte-Derived Macrophages (HMDMs)HumanATP[1][6]
124 nMTHP-1 cellsHumanNigericin + LPS[8]
530 nMPrimary Human MonocytesHumanNigericin + LPS[8]
430 nMMonocyte-Derived Macrophages (hMDM)HumanNigericin + LPS[8]
627 nMWhole BloodHumanNigericin + LPS[5]
70.4 nMPeripheral Blood Mononuclear Cells (PBMCs) from MWS patientsHumanLPS[5]
41.3 nMPeripheral Blood Mononuclear Cells (PBMCs)Human-[5]
60 nMNeonatal MicrogliaMouseATP[9]
ASC Oligomerization IC50 ~100 nMBone Marrow-Derived Macrophages (BMDMs)MouseNigericin[1]
Cell Death IC50 0.2 µMTHP-1-derived macrophagesHumanNigericin + LPS[10]

Detailed Experimental Protocols

NLRP3 Inflammasome Activation and IL-1β Quantification by ELISA

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the subsequent measurement of secreted IL-1β.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Complete RPMI-1640 medium

  • LPS (1 µg/mL)

  • This compound

  • ATP (5 mM) or Nigericin (10 µM)

  • ELISA kit for mouse or human IL-1β

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]

  • Data Analysis: Calculate the IC50 value by plotting the IL-1β concentration against the log of the this compound concentration and fitting the data to a dose-response curve.

Analysis of ASC Oligomerization by Western Blotting

This protocol allows for the detection of ASC oligomers, a hallmark of inflammasome activation.

Materials:

  • Primed and activated macrophages (from a 6-well plate)

  • Ice-cold PBS

  • Lysis buffer (e.g., Triton X-100 based buffer)

  • Disuccinimidyl suberate (DSS) cross-linker

  • Laemmli sample buffer

  • SDS-PAGE and Western blotting equipment

  • Anti-ASC antibody

Procedure:

  • Cell Lysis: After stimulation, collect the cells and lyse them in a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysate to separate the soluble fraction (containing ASC monomers) from the insoluble pellet (containing ASC oligomers).

  • Pellet Resuspension: Carefully wash the pellet with PBS and resuspend it in PBS.

  • Cross-linking: Add freshly prepared DSS to the resuspended pellet to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.

  • Quenching: Quench the cross-linking reaction by adding Tris-HCl.

  • Sample Preparation: Centrifuge to pellet the cross-linked ASC oligomers and resuspend the pellet directly in Laemmli sample buffer.

  • Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.[14][15][16]

Visualization of ASC Speck Formation by Immunofluorescence Microscopy

This protocol enables the direct visualization of ASC specks within cells.[17][18][19]

Materials:

  • Macrophages cultured on glass coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary anti-ASC antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells on coverslips as described in protocol 5.1.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Staining: Incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.[20]

Measurement of NLRP3 ATPase Activity

This protocol describes how to measure the ATPase activity of NLRP3 and assess the inhibitory effect of this compound using a commercial kit like ADP-Glo™.[21][22][23]

Materials:

  • Purified recombinant NLRP3 protein or cell lysates containing NLRP3

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plate compatible with a luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the NLRP3 protein/lysate, reaction buffer, and varying concentrations of this compound.

  • Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Measure Luminescence: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the ATPase activity.

  • Data Analysis: Determine the effect of this compound on NLRP3 ATPase activity by comparing the luminescence in the presence and absence of the inhibitor.

Visualizations of Pathways and Workflows

NLRP3 Inflammasome Activation Pathway

Caption: Canonical NLRP3 inflammasome activation pathway.

This compound Mechanism of Action

MCC950_MoA NLRP3 NLRP3 Protein NACHT NACHT Domain WalkerB Walker B Motif ATP_hydrolysis ATP Hydrolysis WalkerB->ATP_hydrolysis This compound This compound This compound->WalkerB Directly Binds This compound->ATP_hydrolysis Inhibits Conformational_change Active Conformation ATP_hydrolysis->Conformational_change Oligomerization NLRP3 Oligomerization Conformational_change->Oligomerization ASC_recruitment ASC Recruitment Oligomerization->ASC_recruitment Inflammasome_assembly Inflammasome Assembly ASC_recruitment->Inflammasome_assembly

Caption: Mechanism of this compound action on NLRP3.

Experimental Workflow for Assessing this compound Activity

Exp_Workflow cluster_assays 4. Downstream Assays start Start: Culture Macrophages priming 1. Prime with LPS (Signal 1) start->priming treatment 2. Treat with this compound priming->treatment activation 3. Activate with ATP/Nigericin (Signal 2) treatment->activation elisa IL-1β ELISA on Supernatant activation->elisa asc_wb ASC Oligomerization Western Blot activation->asc_wb asc_if ASC Speck Immunofluorescence activation->asc_if end End: Data Analysis (IC50) elisa->end asc_wb->end asc_if->end

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion and Future Directions

This compound is a cornerstone tool for studying the NLRP3 inflammasome and a promising therapeutic candidate for a multitude of inflammatory diseases. Its well-defined mechanism of action, centered on the direct inhibition of NLRP3's ATPase activity, provides a solid foundation for the rational design of next-generation NLRP3 inhibitors. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers to further investigate the role of the NLRP3 inflammasome in health and disease and to evaluate the efficacy of novel therapeutic agents targeting this critical inflammatory pathway. Future research will likely focus on the clinical development of this compound and its analogs, as well as exploring potential off-target effects and resistance mechanisms.

References

MCC950's Precise Strike: Unraveling the Binding Site on the NLRP3 Inflammasome Core

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A definitive guide for researchers, scientists, and drug development professionals, this document elucidates the specific binding site and mechanism of action of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome. Through a synthesis of cryo-electron microscopy (cryo-EM) data, biochemical assays, and mutagenesis studies, we present a comprehensive overview of this critical interaction for the development of next-generation anti-inflammatory therapeutics.

The Epicenter of Inhibition: A Cleft in the NACHT Domain

This compound directly targets the central NACHT domain of the NLRP3 protein, a crucial engine for inflammasome assembly and activation. Structural studies have pinpointed the binding site to a specific cleft that connects four subdomains of the NACHT domain with the leucine-rich repeat (LRR) transition region. This strategic location places this compound in close proximity to the Walker A and Walker B motifs, which are essential for ATP binding and hydrolysis—a process indispensable for NLRP3 activation.[1][2]

Cryo-EM structures of human and mouse NLRP3 in complex with this compound (or its analogue CRID3) have provided a high-resolution map of the binding pocket.[1][3] The central sulfonylurea group of this compound forms key interactions within this pocket, effectively locking the NLRP3 protein in an inactive conformation and preventing the conformational changes necessary for its activation.[1][4]

Molecular dynamics simulations and mutagenesis studies have further illuminated the precise molecular interactions. These studies have shown that this compound establishes a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. Notably, residues within and flanking the Walker B motif are critical for this interaction.[4] For instance, molecular dynamics simulations have highlighted the importance of F304, which engages in stacking interactions with the aromatic ring of this compound.[4]

Quantitative Analysis of this compound-NLRP3 Interaction

The potency and affinity of this compound for NLRP3 have been quantified across various experimental systems. The following table summarizes key quantitative data, providing a comparative look at the inhibitor's performance in different contexts.

ParameterValueCell Type/SystemStimulusReference
IC₅₀ 7.5 nMBone Marrow-Derived Macrophages (BMDMs)Not Specified[5]
IC₅₀ 8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)Not Specified[5]
IC₅₀ ~24 nMBone Marrow-Derived Macrophages (BMDMs)Nigericin[6]
IC₅₀ 0.2 µMTHP-1-derived macrophagesLPS and nigericin[7]
IC₅₀ 14.3 nMTHP-1 cellsLPS and nigericin[8]
K_D 224 nMRecombinant NLRP3ΔLRRSurface Plasmon Resonance[6]
K_D 10.6 nMRecombinant NLRP3ΔLRR (in the presence of ATP)Surface Plasmon Resonance[6]

Elucidating the Binding Site: Key Experimental Protocols

The identification and characterization of the this compound binding site on NLRP3 have been made possible through a combination of innovative experimental techniques. Below are detailed methodologies for the key experiments cited.

Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique to identify direct binding partners of a small molecule.

  • Probe Synthesis: A photo-reactive analog of this compound is synthesized. This probe typically contains a photoreactive group (e.g., benzophenone or diazirine) and a tag for enrichment (e.g., an alkyne for click chemistry).[6][7][9]

  • Incubation: The photo-affinity probe is incubated with cell lysates or recombinant NLRP3 protein. A parallel control experiment is performed with an excess of this compound to demonstrate competition for the binding site.[6][10]

  • UV Cross-linking: The mixture is exposed to UV light of a specific wavelength (e.g., 365 nm) to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its binding target (NLRP3).[6][10]

  • Enrichment and Identification: The tagged protein-probe complex is enriched using affinity purification (e.g., streptavidin beads if a biotin tag is used after click chemistry). The enriched proteins are then identified by immunoblotting or mass spectrometry.[9]

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets by observing their stabilization against proteolysis upon ligand binding.

  • Lysate Preparation: Cell lysates containing the target protein (NLRP3) are prepared.[6][11]

  • Compound Incubation: The lysates are incubated with this compound or a vehicle control.[6][11]

  • Protease Digestion: A protease (e.g., pronase or thermolysin) is added to the lysates. The binding of this compound to NLRP3 is expected to induce a conformational change that protects it from proteolytic degradation.[6][10]

  • Analysis: The digestion is stopped, and the samples are analyzed by SDS-PAGE and immunoblotting using an antibody specific to NLRP3. A higher amount of intact NLRP3 in the this compound-treated sample compared to the control indicates a direct binding interaction.[6][10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the high-resolution structural determination of protein-ligand complexes.

  • Sample Preparation: Purified NLRP3 protein is incubated with this compound (or its analogue) to form a stable complex.

  • Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving the native structure of the complex.

  • Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual particles are collected from different orientations.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the NLRP3-MCC950 complex.[2] This 3D map allows for the visualization of the binding pocket and the specific interactions between the ligand and the protein.

Visualizing the Mechanism of Action

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the inhibitory effect of this compound.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin) cluster_inhibition This compound Inhibition cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp K_efflux K+ Efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active ATP hydrolysis Inflammasome Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Casp1_inactive Pro-Caspase-1 Casp1_inactive->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active This compound This compound This compound->NLRP3_inactive Blocks ATP hydrolysis IL1B Mature IL-1β Casp1_active->IL1B Cleavage of pro-IL-1β Pyroptosis Pyroptosis Casp1_active->Pyroptosis Cleavage of GSDMD GSDMD Gasdermin-D

Caption: NLRP3 inflammasome activation pathway and this compound inhibition.

Experimental_Workflow cluster_PAL Photo-Affinity Labeling (PAL) cluster_DARTS Drug Affinity Responsive Target Stability (DARTS) cluster_CryoEM Cryo-Electron Microscopy (Cryo-EM) PAL1 Synthesize this compound Photo-probe PAL2 Incubate with NLRP3 PAL1->PAL2 PAL3 UV Cross-linking PAL2->PAL3 PAL4 Enrich & Identify PAL3->PAL4 DARTS1 Prepare Cell Lysate DARTS2 Incubate with This compound DARTS1->DARTS2 DARTS3 Protease Digestion DARTS2->DARTS3 DARTS4 Immunoblot for NLRP3 DARTS3->DARTS4 CryoEM1 Form NLRP3-MCC950 Complex CryoEM2 Vitrify Sample CryoEM1->CryoEM2 CryoEM3 Data Collection CryoEM2->CryoEM3 CryoEM4 3D Reconstruction CryoEM3->CryoEM4

Caption: Key experimental workflows for identifying the this compound binding site.

References

MCC950: A Potent and Specific Inhibitor of NLRP3 Inflammasome-Mediated Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits NLRP3 activation and subsequent pyroptosis, a pro-inflammatory form of programmed cell death. This document details the direct interaction of this compound with the NLRP3 protein, its impact on downstream signaling events, and standardized experimental protocols for assessing its efficacy. Quantitative data from various studies are summarized to provide a comparative analysis of this compound's inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

Introduction: The NLRP3 Inflammasome and Pyroptosis

The innate immune system provides the first line of defense against invading pathogens and endogenous danger signals. Central to this response is the activation of inflammasomes, which are multi-protein complexes that trigger inflammatory cascades. The NLRP3 inflammasome is one of the most extensively studied inflammasomes and is activated by a diverse array of stimuli, including microbial components, crystalline substances, and metabolic dysregulation.

Activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, typically initiated by microbial ligands such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second activation signal, triggered by stimuli like ATP, nigericin, or monosodium urate (MSU) crystals, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-cleavage and activation. Activated caspase-1 then cleaves its substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms.[1] Crucially, activated caspase-1 also cleaves gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores that lead to cell swelling, lysis, and the release of IL-1β, IL-18, and other cellular contents. This form of lytic, pro-inflammatory cell death is termed pyroptosis.[2][3]

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), atherosclerosis, and neurodegenerative disorders, the development of specific inhibitors is of significant therapeutic interest.[1][2]

This compound: Mechanism of Action

This compound is a diarylsulfonylurea-containing small molecule that has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action has been elucidated through extensive research, revealing a direct interaction with the NLRP3 protein.

Direct Binding to the NLRP3 NACHT Domain

This compound directly binds to the central NACHT domain of the NLRP3 protein.[4][5][6][7] Specifically, it interacts with the Walker B motif within the NACHT domain, a critical region for ATP hydrolysis.[4][5][6] This binding is non-covalent and occurs with high affinity.[5] By binding to this site, this compound locks NLRP3 in an inactive conformation, thereby preventing the ATP hydrolysis that is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[4][5][6]

Specificity for the NLRP3 Inflammasome

A key feature of this compound is its high specificity for the NLRP3 inflammasome. Studies have shown that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, or NLRP1.[1] This specificity is crucial for its potential as a therapeutic agent, as it avoids the broad immunosuppression that can be associated with less specific anti-inflammatory drugs.

Inhibition of Downstream Events

By preventing NLRP3 inflammasome activation, this compound effectively blocks all downstream signaling events. This includes the inhibition of:

  • Caspase-1 activation: this compound prevents the auto-cleavage of pro-caspase-1.[2][8]

  • Gasdermin D (GSDMD) cleavage: Consequently, the cleavage of GSDMD by active caspase-1 is inhibited.[2][3][8]

  • Cytokine release: The release of mature IL-1β and IL-18 is significantly reduced in the presence of this compound.[1][9][10]

  • Pyroptosis: By preventing GSDMD pore formation, this compound inhibits pyroptotic cell death and the associated release of cellular contents.[2][3]

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

NLRP3_Pathway cluster_priming Priming Signal cluster_activation Activation Signal cluster_inhibition This compound Inhibition cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_exp ↑ NLRP3 Expression NFkB->NLRP3_exp proIL1B_exp ↑ pro-IL-1β Expression NFkB->proIL1B_exp NLRP3 NLRP3 proIL1B pro-IL-1β Stimuli ATP / Nigericin Stimuli->NLRP3 K+ efflux Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome proCasp1 pro-Caspase-1 proCasp1->Inflammasome Casp1 Active Caspase-1 proCasp1->Casp1 This compound This compound This compound->NLRP3 Blocks ATP Hydrolysis proGSDMD pro-Gasdermin D Casp1->proGSDMD Cleavage Casp1->proIL1B Cleavage proIL18 pro-IL-18 Casp1->proIL18 Cleavage GSDMD_N GSDMD-N proGSDMD->GSDMD_N Pore Pore Formation GSDMD_N->Pore IL1B Mature IL-1β proIL1B->IL1B Cytokine_release Cytokine Release IL18 Mature IL-18 proIL18->IL18 Pyroptosis Pyroptosis Pore->Pyroptosis Pore->Cytokine_release

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in numerous studies across various cell types and using different NLRP3 activators. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of this compound.

Cell TypeSpeciesNLRP3 ActivatorMeasured OutcomeIC50 (nM)Reference
Bone Marrow-Derived Macrophages (BMDMs)MouseATPIL-1β release7.5[11]
Bone Marrow-Derived Macrophages (BMDMs)MouseNigericinIL-1β release8.1[11]
THP-1 derived macrophagesHumanNigericinPyroptosis200[12]
Human MonocytesHumanNigericinIL-1β release14.3[13]
J774A.1 MacrophagesMouseNigericinIL-1β release~10[13]

Note: IC50 values can vary depending on experimental conditions, including cell density, activator concentration, and incubation times.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in inhibiting pyroptosis.

In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound

This protocol describes the induction of NLRP3 inflammasome activation in macrophages using LPS and nigericin, and the assessment of this compound's inhibitory effect.

Cell Culture and Differentiation:

  • THP-1 Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Macrophage Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh RPMI-1640 without PMA and rest the cells for 24 hours before the experiment.

Inflammasome Activation and Inhibition:

  • Priming: Prime the differentiated THP-1 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.

  • This compound Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 1-2 hours.

Assessment of Inhibition:

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of mature IL-1β and IL-18 using commercially available ELISA kits.

  • Pyroptosis Quantification: Assess cell death and membrane integrity using a lactate dehydrogenase (LDH) cytotoxicity assay on the collected supernatants.

  • Western Blot Analysis: Lyse the cells to prepare protein extracts. Perform Western blotting to detect the cleavage of caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies pyroptosis by measuring the release of the cytosolic enzyme LDH into the cell culture supernatant upon membrane rupture.

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Procedure:

  • After the experimental treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).

Western Blot for Caspase-1 and GSDMD Cleavage

This method is used to visualize the cleavage of pro-caspase-1 and GSDMD, which are hallmarks of inflammasome activation and pyroptosis.

Procedure:

  • After treatment, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Separate equal amounts of protein from both the supernatants (for cleaved caspase-1) and cell lysates on a 12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for caspase-1 (detecting both pro-caspase-1 and the cleaved p20 subunit) and GSDMD (detecting both the full-length and the N-terminal fragment) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Start: THP-1 Monocytes differentiate Differentiate with PMA start->differentiate macrophages Adherent Macrophages differentiate->macrophages prime Prime with LPS macrophages->prime inhibit Treat with this compound or Vehicle prime->inhibit activate Activate with Nigericin/ATP inhibit->activate collect Collect Supernatant & Lyse Cells activate->collect elisa ELISA (IL-1β, IL-18) collect->elisa ldh LDH Assay (Pyroptosis) collect->ldh western Western Blot (Caspase-1, GSDMD) collect->western end End: Quantify Inhibition elisa->end ldh->end western->end

Caption: A generalized experimental workflow for assessing this compound's inhibitory effects.

In Vivo Studies

The efficacy of this compound has also been demonstrated in various in vivo models of inflammatory diseases. Administration of this compound, typically via intraperitoneal injection or oral gavage, has been shown to reduce inflammation and disease severity in models of cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, and spinal cord injury.[9][14] For instance, in a mouse model of CAPS, this compound treatment rescued neonatal lethality.[15] In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound attenuated disease severity.[15]

Example In Vivo Protocol (Mouse Model of Acute Inflammation):

  • Animal Model: Use C57BL/6 mice.

  • This compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the inflammatory challenge.[14]

  • Inflammatory Challenge: Induce systemic inflammation by intraperitoneal injection of LPS (e.g., 20 mg/kg).

  • Sample Collection: At a specified time point (e.g., 6 hours) after the LPS challenge, collect blood via cardiac puncture and peritoneal lavage fluid.

  • Analysis: Measure cytokine levels (IL-1β, IL-18) in the serum and peritoneal lavage fluid by ELISA.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency and specificity for the NLRP3 inflammasome make it an invaluable asset for dissecting the role of NLRP3 in various pathological conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its in vitro and in vivo evaluation. The provided quantitative data and experimental workflows offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of inhibiting pyroptosis through the targeted blockade of the NLRP3 inflammasome with this compound.

References

MCC950: A Comprehensive Technical Guide to a Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. MCC950 has emerged as a potent and highly selective small-molecule inhibitor of the NLRP3 inflammasome, serving as an invaluable chemical probe to dissect its function in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a discussion of its utility as a chemical probe.

Mechanism of Action

This compound directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[1][2][3][4] This interaction locks NLRP3 in an inactive conformation, thereby preventing its ATP hydrolysis activity, a critical step for inflammasome assembly and activation.[1][2][3][4] Consequently, this compound blocks the downstream events of NLRP3 activation, including the oligomerization of the adaptor protein ASC, activation of caspase-1, and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[5][6][7] this compound has been shown to inhibit both the canonical and non-canonical NLRP3 inflammasome activation pathways.[6]

Data Presentation

In Vitro Potency and Selectivity

This compound exhibits nanomolar potency in inhibiting NLRP3 activation in various immune cell types. Its selectivity for NLRP3 over other inflammasomes, such as AIM2 and NLRC4, is a key feature that makes it a valuable research tool.[6][8][9]

Cell Type NLRP3 Activator(s) Assay Readout IC50 (nM) Reference(s)
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP/NigericinIL-1β release7.5[9]
Human Monocyte-Derived Macrophages (HMDMs)LPS + ATP/NigericinIL-1β release8.1[9]
Human THP-1 monocytesLPS + NigericinIL-1β release124[10]
Human Peripheral Blood Mononuclear Cells (PBMCs) from CAPS patientsConstitutiveIL-1β release-[11]
Mouse Neonatal MicrogliaLPS + ATPIL-1β release60[10]

Selectivity Profile:

Inflammasome Activator(s) Cell Type Effect of this compound Reference(s)
AIM2Poly(dA:dT)BMDMsNo significant inhibition[6]
NLRC4S. typhimuriumBMDMsNo significant inhibition[9]
NLRP1--No significant inhibition[9]
Off-Target Activity

While highly selective for NLRP3, this compound has been reported to have off-target activity against carbonic anhydrase 2 (CA2), albeit at much higher concentrations than those required for NLRP3 inhibition.[1][8][12][13]

Target Assay IC50 (µM) Reference(s)
Carbonic Anhydrase 2 (CA2)Esterase activity11[1][8][12][13]
Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.

Species Dose and Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (%) Reference(s)
Mouse (C57BL/6)20 mg/kg p.o.25,333-163,41068[9]
Mouse (C57BL/6)3 mg/kg i.v.----[14]
Mouse (C57BL/6)3 mg/kg p.o.84880.2548,93799[14]

Experimental Protocols

Protocol 1: In Vitro Inhibition of NLRP3-Mediated IL-1β Secretion

This protocol describes a standard in vitro assay to determine the potency of this compound in inhibiting NLRP3 inflammasome activation in macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Opti-MEM I Reduced Serum Medium

  • IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with LPS (1 µg/mL for THP-1, 10 ng/mL for BMDMs) in serum-free Opti-MEM for 3-4 hours.[10][15]

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Activate the NLRP3 inflammasome by adding ATP (5 mM for 1 hour) or Nigericin (10 µM for 1 hour).[10][15]

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: Visualization of ASC Oligomerization by Immunofluorescence

This protocol allows for the direct visualization of a key upstream event in inflammasome activation, the formation of the ASC speck.

Materials:

  • Macrophages (e.g., BMDMs or THP-1 cells)

  • LPS

  • Nigericin or ATP

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Glass coverslips in a 12-well plate

  • Confocal microscope

Procedure:

  • Seed macrophages on glass coverslips in a 12-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[16]

  • Prime the cells with LPS (500 ng/mL for 4 hours).[16]

  • Pre-treat with this compound or vehicle control for 30-60 minutes.

  • Activate the inflammasome with Nigericin (5 µM for 30 minutes) or ATP (5 mM for 20 minutes).[16]

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[16]

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.[16]

  • Incubate the cells with the primary anti-ASC antibody overnight at 4°C.[16]

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[16]

  • Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.[16]

  • Mount the coverslips onto microscope slides.

  • Visualize the ASC specks using a confocal microscope. ASC specks appear as a single, large, perinuclear aggregate of ASC protein.

Protocol 3: NLRP3 ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of NLRP3 and the inhibitory effect of this compound.

Materials:

  • Recombinant human NLRP3 protein

  • ATP

  • This compound

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection assay

Procedure:

  • Incubate recombinant NLRP3 protein with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C in a 96-well plate.

  • Initiate the reaction by adding a final concentration of 25 µM ATP.

  • Incubate the reaction mixture for 40 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the ATPase activity of NLRP3.

  • Determine the inhibitory effect of this compound on NLRP3 ATPase activity.

Mandatory Visualizations

Signaling Pathways

NLRP3_Canonical_Activation cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Gene Transcription NFkB->Transcription proIL1B pro-IL-1β Transcription->proIL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 Oligomer ASC ASC ASC_speck ASC Speck proCasp1 pro-Caspase-1 Casp1 Active Caspase-1 IL1B Mature IL-1β IL18 Mature IL-18 GSDMD Gasdermin D GSDMD_N GSDMD-N Pore Pyroptosis Pyroptosis This compound This compound This compound->NLRP3_inactive binds to NACHT domain (Walker B motif)

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Seed Macrophages (e.g., BMDM, THP-1) prime Prime with LPS (Signal 1) start->prime treat Treat with this compound (or vehicle) prime->treat activate Activate with NLRP3 Stimulus (e.g., ATP, Nigericin) (Signal 2) treat->activate elisa IL-1β/IL-18 ELISA (Supernatant) activate->elisa asc_speck ASC Speck Staining (Immunofluorescence) activate->asc_speck caspase1 Caspase-1 Activity Assay (Lysate/Supernatant) activate->caspase1 pyroptosis Pyroptosis Assay (e.g., LDH release) activate->pyroptosis analysis Quantify Readouts & Determine IC50 elisa->analysis asc_speck->analysis caspase1->analysis pyroptosis->analysis

Conclusion

This compound is a cornerstone chemical probe for the study of the NLRP3 inflammasome. Its high potency and selectivity allow for the precise interrogation of NLRP3's role in a multitude of biological processes and disease models. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols and quantitative data to facilitate robust and reproducible experimental design. As research into NLRP3-driven inflammation continues to expand, the principled use of well-characterized chemical probes like this compound will be essential for advancing our understanding and developing novel therapeutics.

References

The Cellular Journey of MCC950: An In-depth Technical Guide to Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a critical tool in the study of inflammatory diseases. Its ability to block the activation of the NLRP3 inflammasome holds significant therapeutic promise. Understanding the cellular pharmacokinetics of this compound—how it enters cells, where it localizes, and the concentrations at which it is effective—is paramount for its application in both preclinical research and potential clinical development. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Cellular Uptake of this compound

While direct experimental studies detailing the specific transport mechanism of this compound across the plasma membrane are not extensively available, the evidence from numerous in vitro studies suggests that this compound is cell-permeable. As a small molecule diarylsulfonylurea, it is likely to enter cells through passive diffusion across the lipid bilayer, driven by its concentration gradient. This is supported by its demonstrated efficacy in a variety of cell types in culture without the need for specific permeabilizing agents.

Subcellular Distribution and Target Engagement

Upon entering the cell, this compound's primary site of action is the cytoplasm, where it directly interacts with the NLRP3 protein. Studies have confirmed that this compound directly engages with endogenous NLRP3 within intact human macrophage cells[1]. The direct binding of this compound to the NACHT domain of NLRP3 has been demonstrated using techniques such as the Cellular Thermal Shift Assay (CETSA)[2][3][4]. This interaction prevents ATP hydrolysis, a critical step for NLRP3 activation and subsequent inflammasome assembly[5][6][7][8].

In vivo studies using radiolabeled [11C]this compound in mice have provided insights into its tissue distribution. Positron Emission Tomography (PET) imaging revealed significant uptake in the liver, with secondary renal excretion. Notably, ex vivo autoradiography of aortas from atherosclerotic mice showed heterogeneous uptake of [11C]this compound in atherosclerotic plaques, indicating its ability to reach and accumulate in inflamed tissues[9].

Quantitative Data on this compound Activity and Distribution

The following tables summarize key quantitative data related to the efficacy and distribution of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

Cell TypeAssayEndpointIC50 / Effective ConcentrationReference
Mouse Bone Marrow-Derived Macrophages (BMDM)IL-1β ELISAInhibition of IL-1β release~7.5 nM[10]
Human Monocyte-Derived Macrophages (HMDM)IL-1β ELISAInhibition of IL-1β release~8.1 nM[10]
Human Peripheral Blood Mononuclear Cells (PBMC)IL-1β ELISAInhibition of IL-1β releaseNanomolar range[6]
THP-1 derived macrophagesCell Death AssayInhibition of pyroptosis0.2 µM[11][12]
Human Monocyte Derived MacrophagesIL-1β ProductionInhibition of IL-1βIC50 of metabolite 2a: 1238 nM (170-fold less active than this compound)[13]

Table 2: In Vivo and Ex Vivo Distribution of [11C]this compound in Mice

Tissue/RegionMethodObservationReference
LiverSmall Animal PET ImagingConsiderable uptake, stabilizing by 20 min (7-8.5 SUV)[9]
Aortic atherosclerotic plaques (ApoE-/- mice)Ex vivo AutoradiographyHeterogeneous uptake (48 ± 17 %ID/m²)[9]
Aortic lesions (ApoE-/- mice with this compound block)Ex vivo AutoradiographyIncreased uptake by 117% (104 ± 15 %ID/m²)[9]
Intestine (ApoE-/- mice with this compound block)Small Animal PET ImagingIncreased uptake by 108% (11.0 ± 3.7 %ID/g)[9]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway for NLRP3 Inflammasome Inhibition

The following diagram illustrates the molecular mechanism by which this compound inhibits the NLRP3 inflammasome.

MCC950_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound PAMPs/DAMPs PAMPs/DAMPs Priming Priming PAMPs/DAMPs->Priming Signal 1 NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Upregulation of NLRP3 & Pro-IL-1β Activation_Signal Activation Signal (e.g., ATP, Nigericin) Activation_Signal->NLRP3_inactive Signal 2 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change (ATP Hydrolysis) NLRP3_inactive->NLRP3_active Blocks ATP Hydrolysis ASC ASC NLRP3_active->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Inflammasome_Assembly Inflammasome Assembly Caspase-1 Active Caspase-1 Inflammasome_Assembly->Caspase-1 Autocatalytic Cleavage Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b Cleavage Pyroptosis Pyroptosis Caspase-1->Pyroptosis Induces IL-1b Mature IL-1β Pro-IL-1b->IL-1b This compound This compound This compound->NLRP3_inactive Directly binds to NACHT domain

Caption: Mechanism of this compound-mediated inhibition of the NLRP3 inflammasome.

Generalized Experimental Workflow for Assessing Cellular Uptake and Distribution

This diagram outlines a typical workflow for investigating the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.

Experimental_Workflow cluster_uptake Cellular Uptake Quantification cluster_distribution Subcellular Distribution Analysis cluster_imaging Cellular Imaging Cell_Culture 1. Cell Culture (e.g., Macrophages, THP-1) Compound_Treatment 2. Treatment with this compound (Varying concentrations and time points) Cell_Culture->Compound_Treatment Cell_Harvesting 3. Cell Harvesting and Washing Compound_Treatment->Cell_Harvesting Fluorescent_Labeling 4c. Use of Fluorescently-labeled this compound analog Compound_Treatment->Fluorescent_Labeling Cell_Lysis 4a. Cell Lysis Cell_Harvesting->Cell_Lysis Subcellular_Fractionation 4b. Subcellular Fractionation (Cytosol, Mitochondria, Nucleus, etc.) Cell_Harvesting->Subcellular_Fractionation Quantification 5a. Quantification of Intracellular this compound (e.g., LC-MS/MS) Cell_Lysis->Quantification Fraction_Analysis 5b. Analysis of this compound in Fractions (e.g., LC-MS/MS) Subcellular_Fractionation->Fraction_Analysis Microscopy 5c. Confocal Microscopy Fluorescent_Labeling->Microscopy

Caption: Workflow for studying the cellular uptake and distribution of this compound.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on IL-1β production in macrophages[6].

Objective: To determine the dose-dependent inhibition of NLRP3 inflammasome activation by this compound.

Cell Types: Mouse Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Lipopolysaccharide (LPS)

  • This compound

  • ATP or Nigericin

  • ELISA kit for IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed BMDMs or PBMCs in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

  • NLRP3 Activation: Stimulate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the log of the this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for confirming the direct binding of this compound to NLRP3 in intact cells[2][4][11][14][15][16][17][18].

Objective: To demonstrate target engagement of this compound with NLRP3 by assessing changes in the thermal stability of NLRP3.

Cell Type: THP-1 derived macrophages or other cells expressing endogenous NLRP3.

Materials:

  • Complete cell culture medium

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-NLRP3 antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound (e.g., 0.1, 1, 5, or 10 µM) or vehicle control for 1 hour at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 50°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform Western blotting to detect the levels of soluble NLRP3 and a loading control at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble NLRP3 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general method for measuring the concentration of this compound within cells[19][20][21].

Objective: To quantify the amount of this compound that has been taken up by cells.

Cell Type: Any relevant cell line.

Materials:

  • Complete cell culture medium

  • This compound

  • Ice-cold PBS

  • Organic solvent for extraction (e.g., acetonitrile with 1% formic acid)

  • Cell scraper

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture plates and treat with a known concentration of this compound for various time points.

  • Cell Harvesting and Washing: At each time point, remove the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular this compound.

  • Cell Lysis and Extraction: Lyse the cells by adding an organic solvent and scraping the cells. An internal standard should be added at this step for accurate quantification.

  • Sample Processing: Vortex the cell lysates and centrifuge to pellet cell debris. Collect the supernatant containing the extracted this compound.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Data Normalization: Normalize the intracellular this compound concentration to the cell number or total protein content of the cell lysate.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and specific inhibition of the NLRP3 inflammasome. Its apparent ability to readily cross the cell membrane and engage its cytoplasmic target, NLRP3, is fundamental to its activity. While the precise mechanisms of its cellular uptake are yet to be fully elucidated, the available data strongly suggest passive diffusion. The distribution of this compound to inflammatory sites in vivo further underscores its potential. The experimental protocols provided herein offer a framework for researchers to further investigate the cellular pharmacology of this compound and other novel inflammasome inhibitors. A deeper understanding of the cellular uptake and distribution of such molecules will be crucial for the development of the next generation of anti-inflammatory therapeutics.

References

The Impact of MCC950 on ASC Oligomerization and Speck Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in a wide range of inflammatory diseases. Its activation leads to the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), forming a large, perinuclear structure known as the ASC speck. This event is a critical step for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has emerged as a valuable tool for studying NLRP3-driven inflammation and as a potential therapeutic agent. This technical guide provides an in-depth overview of the impact of this compound on ASC oligomerization and speck formation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing these effects.

Introduction to the NLRP3 Inflammasome and ASC Speck Formation

The innate immune system relies on a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) is a cytosolic PRR that, upon activation by a diverse array of stimuli, assembles a multiprotein complex known as the NLRP3 inflammasome.[1]

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second signal, provided by a wide range of stimuli such as ATP, nigericin, or crystalline substances, triggers the oligomerization of NLRP3.[2]

Activated NLRP3 recruits the adaptor protein ASC through homotypic pyrin domain (PYD) interactions. ASC then recruits pro-caspase-1 via its caspase activation and recruitment domain (CARD), leading to the proximity-induced auto-cleavage and activation of caspase-1.[1] A hallmark of NLRP3 inflammasome activation is the oligomerization of ASC into a large, single, perinuclear structure called the ASC speck, which can be visualized by fluorescence microscopy.[3][4] This speck serves as a platform for robust caspase-1 activation.[4]

This compound: A Specific Inhibitor of the NLRP3 Inflammasome

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[5] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[5][6] Importantly, this compound does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[5]

Mechanism of Action

This compound directly targets the NLRP3 protein.[7][8] Specifically, it interacts with the Walker B motif within the NACHT domain of NLRP3.[7][8][9] This interaction prevents the hydrolysis of ATP, which is essential for the conformational changes required for NLRP3 activation and oligomerization.[7][8] By locking NLRP3 in an inactive conformation, this compound effectively prevents the initial step of inflammasome assembly.[7] Consequently, the downstream recruitment and oligomerization of ASC, and the subsequent formation of the ASC speck, are inhibited.[6][10][11]

Quantitative Analysis of this compound's Impact on ASC Oligomerization and Speck Formation

The inhibitory effect of this compound on ASC oligomerization and speck formation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

Parameter Cell Type Stimulus IC50 Value Reference
ASC OligomerizationBone Marrow-Derived Macrophages (BMDMs)Nigericin7.5 nM[2][6]
ASC Speck FormationUndifferentiated THP-1 cellsNigericin3 nM
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)ATP~7.5 nM[2]
IL-1β ReleaseHuman Monocyte-Derived Macrophages (HMDMs)ATP8.1 nM

The percentage of cells forming ASC specks is significantly reduced in the presence of this compound.

Cell Type Stimulus This compound Concentration Inhibition of ASC Speck Formation Reference
ASC-cerulean expressing macrophagesNigericin0.05 - 10 µMDose-dependent decrease[2]
ASC-cerulean expressing macrophagesLeuLeu-OMe0.05 - 10 µMDose-dependent decrease[2]
THP-1 ASC-GFP cellsLPS + Nigericin10 µMSignificant reduction[12]
Primary Human KeratinocytesUVB5 µMInhibition of speck formation[13]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on ASC oligomerization and speck formation.

ASC Oligomerization Assay by Western Blotting

This protocol is adapted from Fernandes-Alnemri et al. (2007) and allows for the detection of endogenous ASC oligomers.[14]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Nigericin or other NLRP3 activator

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)

  • Disuccinimidyl suberate (DSS)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-ASC antibody

Procedure:

  • Cell Culture and Treatment:

    • Seed 1.5 x 10^6 BMDMs or THP-1 cells per well in a 6-well plate and culture overnight.[14]

    • Prime cells with 1 µg/mL LPS for 3-4 hours.

    • Pre-treat cells with desired concentrations of this compound for 30 minutes prior to stimulation.

    • Stimulate cells with an NLRP3 activator (e.g., 10 µM nigericin for 30 minutes).[12]

  • Cell Lysis and Pellet Collection:

    • Remove the supernatant and wash the cells with ice-cold PBS.

    • Lyse the cells with Lysis Buffer.

    • Centrifuge the lysates at 330 x g for 10 minutes at 4°C to pellet the ASC specks.[12]

  • Cross-linking of ASC Oligomers:

    • Wash the pellet with PBS.

    • Resuspend the pellet in PBS containing 2 mM DSS and incubate for 30 minutes at room temperature with rotation to cross-link the ASC oligomers.[12]

  • Western Blot Analysis:

    • Centrifuge to pellet the cross-linked specks and resuspend in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ASC antibody to detect ASC monomers and cross-linked oligomers.

ASC Speck Visualization by Immunofluorescence Microscopy

This protocol allows for the visualization and quantification of ASC speck formation in cells.[3][15]

Materials:

  • Cells cultured on glass coverslips or in glass-bottom dishes

  • This compound

  • LPS and NLRP3 activator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (1-3% BSA or normal donkey serum in PBS)

  • Primary anti-ASC antibody

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Cell Culture, Treatment, and Fixation:

    • Seed cells on coverslips and treat with LPS, this compound, and an NLRP3 activator as described in the ASC oligomerization assay protocol.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.[13]

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.[13]

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-ASC antibody diluted in Blocking Buffer overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as bright, distinct puncta in the cytoplasm.

    • Quantify the percentage of cells with ASC specks by counting the number of speck-containing cells and dividing by the total number of cells in multiple fields of view.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for studying the effect of this compound.

NLRP3_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_speck ASC Speck Formation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment ASC_Oligo ASC Oligomerization ASC->ASC_Oligo Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation Pro-inflammatory Response This compound This compound This compound->NLRP3 Inhibition

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Assays start Start: Seed Cells priming Prime with LPS start->priming treatment Treat with this compound (or vehicle control) priming->treatment stimulation Stimulate with NLRP3 Activator (e.g., Nigericin) treatment->stimulation asc_oligo ASC Oligomerization Assay (Western Blot) stimulation->asc_oligo asc_speck ASC Speck Visualization (Immunofluorescence) stimulation->asc_speck end End: Data Analysis asc_oligo->end asc_speck->end

Caption: Experimental workflow for assessing this compound's impact on ASC oligomerization and speck formation.

Conclusion

This compound is a powerful and specific inhibitor of the NLRP3 inflammasome that acts by directly targeting NLRP3 and preventing its activation. This leads to a potent inhibition of downstream events, including ASC oligomerization and the formation of the ASC speck, which are critical for caspase-1 activation and pro-inflammatory cytokine release. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target NLRP3-driven inflammation. The use of this compound in the described assays will continue to be instrumental in elucidating the intricate mechanisms of inflammasome activation and in the development of novel therapeutics for a wide range of inflammatory diseases.

References

The Specificity of MCC950 for the NLRP3 Inflammasome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. This compound has been instrumental as a research tool and a template for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Understanding its precise mechanism and specificity is critical for the accurate interpretation of experimental results and for the advancement of next-generation NLRP3 inhibitors.

Executive Summary

This compound is a diarylsulfonylurea-containing compound that potently and specifically inhibits the NLRP3 inflammasome at nanomolar concentrations.[1][2][3] It directly binds to the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif involved in ATP hydrolysis.[4][5][6][7] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of the inflammasome complex.[8][9] Extensive studies have demonstrated that this compound does not inhibit other known inflammasomes, such as AIM2, NLRC4, and NLRP1, nor does it interfere with upstream signaling events like potassium efflux or calcium flux.[1][2][10][11] While highly specific for NLRP3, at higher concentrations, an off-target activity on Carbonic Anhydrase 2 (CA2) has been identified.[8][12][13][14]

Data Presentation: Potency and Selectivity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against the NLRP3 inflammasome and its off-target, Carbonic Anhydrase 2.

TargetCell Type/Assay ConditionReadoutIC50Reference
NLRP3 Inflammasome Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β Release~7.5 nM[1]
Human Monocyte-Derived Macrophages (HMDMs)IL-1β Release~8.1 nM[1]
THP-1-derived macrophagesPyroptosis0.2 µM[8][13]
Off-Target: Carbonic Anhydrase 2 (CA2) Biochemical Assay (esterase activity)Enzyme Inhibition11 µM[8][12][13][15]

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

This compound's specificity stems from its direct interaction with the NLRP3 protein. It binds to the Walker B motif within the central NACHT domain, which is essential for the protein's ATPase activity.[4][5][6][7] This binding prevents the hydrolysis of ATP to ADP, a critical step for the conformational changes required for NLRP3 oligomerization and subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[8][9] By locking NLRP3 in an inactive state, this compound effectively blocks the assembly of the entire inflammasome complex, thereby inhibiting the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[5]

Signaling Pathway: NLRP3 Inflammasome Activation and this compound Inhibition

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., Nigericin, ATP) cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B IL-1β (active) pro_IL1B->IL1B K_efflux K+ Efflux NLRP3_inactive NLRP3 (inactive) K_efflux->NLRP3_inactive ATP_hydrolysis ATP Hydrolysis NLRP3_inactive->ATP_hydrolysis NLRP3_active NLRP3 (active oligomer) ATP_hydrolysis->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1) Caspase1 pro-Caspase-1 ASC->Caspase1 Caspase1_active Caspase-1 (active) Inflammasome->Caspase1_active This compound This compound This compound->ATP_hydrolysis Inhibits Caspase1_active->IL1B GSDMD Gasdermin D Caspase1_active->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols for Specificity Determination

The specificity of this compound has been rigorously tested using a variety of in vitro cellular assays. Below are the detailed methodologies for key experiments.

NLRP3 Inflammasome Activation Assay

This assay is the primary method to assess the inhibitory effect of this compound on NLRP3 activation.

  • Cell Culture:

    • Mouse bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin.

    • Human peripheral blood mononuclear cells (PBMCs) are isolated by Ficoll-Paque density gradient centrifugation and cultured in RPMI-1640 medium with 10% FBS.

    • THP-1 cells, a human monocytic cell line, are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Experimental Procedure:

    • Priming: Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[1][16][17]

    • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes.

    • Activation: The NLRP3 inflammasome is activated with a specific stimulus, such as:

      • ATP (5 mM) for 30-60 minutes.

      • Nigericin (5-10 µM) for 30-60 minutes.

      • Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.

    • Sample Collection: The cell culture supernatant is collected for cytokine analysis. Cell lysates can also be prepared for Western blot analysis.

  • Readouts:

    • IL-1β Measurement: The concentration of mature IL-1β in the supernatant is quantified by Enzyme-Linked Immunosorbent Assay (ELISA).[18]

    • Caspase-1 Activation: Active caspase-1 (p20 subunit) in the supernatant or cell lysate is detected by Western blot.

    • Pyroptosis Assessment: Cell death is measured by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.

Specificity Assays Against Other Inflammasomes

To confirm that this compound specifically targets NLRP3, its effect on other inflammasomes is evaluated.[1][2][10]

  • NLRC4 Inflammasome Activation:

    • Stimulus: Macrophages are infected with Salmonella typhimurium.

    • Procedure: Cells are pre-treated with this compound and then infected with S. typhimurium.

    • Readout: IL-1β release is measured by ELISA. This compound should not inhibit IL-1β secretion in this context.[1]

  • AIM2 Inflammasome Activation:

    • Stimulus: Cells are transfected with poly(dA:dT), a synthetic double-stranded DNA.

    • Procedure: Macrophages are pre-treated with this compound before transfection with poly(dA:dT).

    • Readout: IL-1β levels in the supernatant are quantified. This compound is expected to have no effect.[1]

  • NLRP1 Inflammasome Activation:

    • Stimulus: Murine macrophages are treated with lethal toxin from Bacillus anthracis.

    • Procedure: Cells are pre-treated with this compound followed by lethal toxin treatment.

    • Readout: IL-1β secretion is measured. No inhibition by this compound is anticipated.[1]

Experimental Workflow for Specificity Testing

Specificity_Workflow cluster_inflammasomes Inflammasome Activation cluster_results Expected Results start Start: Prepare Macrophages (e.g., BMDMs, THP-1) prime Prime cells with LPS start->prime inhibit Pre-treat with this compound (or vehicle control) prime->inhibit nlrp3 NLRP3 Stimulus (e.g., ATP, Nigericin) inhibit->nlrp3 nlrc4 NLRC4 Stimulus (e.g., S. typhimurium) inhibit->nlrc4 aim2 AIM2 Stimulus (e.g., poly(dA:dT)) inhibit->aim2 measure Measure IL-1β Release (ELISA) nlrp3->measure nlrc4->measure aim2->measure nlrp3_result Inhibition of IL-1β Release measure->nlrp3_result for NLRP3 other_result No Inhibition of IL-1β Release measure->other_result for NLRC4 & AIM2

Caption: Experimental workflow for determining the specificity of this compound.

Off-Target Activity Assay: Carbonic Anhydrase 2 (CA2)

Recent studies have identified CA2 as a potential off-target of this compound at micromolar concentrations.[8][12][13][14]

  • Assay Principle: The esterase activity of purified CA2 is measured in the presence of varying concentrations of this compound. The assay monitors the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be detected spectrophotometrically.

  • Experimental Procedure:

    • Purified recombinant human CA2 is incubated with a range of this compound concentrations.

    • The substrate, p-NPA, is added to initiate the reaction.

    • The rate of p-nitrophenol formation is measured by monitoring the absorbance at 405 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration. Hanes-Woolf plot analysis can be used to determine the mode of inhibition (noncompetitive).[13][15]

Logical Relationships in this compound's Mechanism of Actiondot

MCC950_Logic This compound This compound NLRP3 NLRP3 NACHT Domain (Walker B Motif) This compound->NLRP3 Directly Binds ATP_hydrolysis ATP Hydrolysis This compound->ATP_hydrolysis Blocks NLRP3->ATP_hydrolysis Mediates Oligomerization NLRP3 Oligomerization ATP_hydrolysis->Oligomerization Is required for ASC_recruitment ASC Recruitment Oligomerization->ASC_recruitment Leads to Inflammasome_assembly Inflammasome Assembly ASC_recruitment->Inflammasome_assembly Initiates Caspase1_activation Caspase-1 Activation Inflammasome_assembly->Caspase1_activation Results in IL1B_release IL-1β Release Caspase1_activation->IL1B_release Causes

References

Methodological & Application

Application Notes and Protocols for MCC950 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, in in vitro cell culture experiments. Detailed protocols for inflammasome activation assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows are included to facilitate robust and reproducible research.

Introduction

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a widely used tool compound for studying the role of the NLRP3 inflammasome in various biological processes. It specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.[1][2][3]

Mechanism of Action

This compound directly targets the Walker B motif within the NACHT domain of the NLRP3 protein.[1][4] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][5] Consequently, the activation of caspase-1 and the processing of pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD) are inhibited.[1][4] this compound is highly selective for the NLRP3 inflammasome and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various in vitro models.

Table 1: this compound Inhibitory Potency

Cell TypeAssay ReadoutIC50Reference
Mouse Bone Marrow-Derived Macrophages (BMDM)IL-1β Release~7.5 nM[3]
Human Monocyte-Derived Macrophages (HMDM)IL-1β Release~8.1 nM[3]
THP-1 Derived MacrophagesPyroptosis0.2 µM[6]
Carbonic Anhydrase 2 (CA2)Esterase Activity11 µM[6][7]

Table 2: Recommended Working Concentrations for Cell Culture

ApplicationCell TypeConcentration RangeReference
NLRP3 Inflammasome InhibitionMacrophages (BMDM, HMDM, THP-1)300 nM - 10 µM[1]
Inhibition of IL-1β SecretionLPS-primed BMDM1 - 1,000 nM[2]
NeuroprotectionOxygen-Glucose Deprivation (OGD)-exposed Spinal Neurons50 µM[8]

Table 3: Cytotoxicity Profile

Cell LineObservationReference
Vascular Endothelial Cells, Macrophages, Smooth Muscle CellsNegligible cytotoxic effects[9]
Human Kidney HEK293 and Liver HepG2 CellsNon-toxic[9]
Winnie BMDM cellsNo cytotoxic effects observed at concentrations from 0.001 µM to 1 µM[10]
Islet CellsImproved cellular survival by inhibiting pyroptosis[11]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of the NLRP3 inflammasome in macrophages and its inhibition by this compound. The primary readouts are the quantification of IL-1β release and the assessment of pyroptosis-induced cell death.

Materials:

  • Cells: Mouse bone marrow-derived macrophages (BMDM), human peripheral blood mononuclear cells (PBMCs) followed by differentiation to macrophages, or THP-1 monocytes.

  • Reagents:

    • Lipopolysaccharide (LPS)

    • This compound (CP-456773)

    • NLRP3 activators: Adenosine triphosphate (ATP) or Nigericin

    • Cell Culture Medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and antibiotics

    • Phosphate Buffered Saline (PBS)

    • ELISA kit for IL-1β (mouse or human)

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.

  • Priming (Signal 1): Prime the cells with LPS (typically 1 µg/mL) for 3-4 hours in serum-free media. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 30-60 minutes.

  • NLRP3 Activation (Signal 2): Stimulate the cells with an NLRP3 activator. Common activators include:

    • ATP (typically 2.5-5 mM) for 30-60 minutes.

    • Nigericin (typically 5-10 µM) for 1-2 hours.

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for analysis.

  • Quantification of IL-1β Release: Measure the concentration of IL-1β in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

  • Assessment of Pyroptosis: Measure the release of LDH from damaged cells into the supernatant using an LDH cytotoxicity assay kit as per the manufacturer's protocol. This serves as an indicator of pyroptotic cell death.

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Inflammasome_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Function PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ Pro-IL-1β & NLRP3 Expression NFkB->NLRP3_proIL1B_up NLRP3_active NLRP3 Activation & Oligomerization Stimuli NLRP3 Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1B Pro-IL-1β Casp1->pro_IL1B pro_GSDMD Pro-Gasdermin D Casp1->pro_GSDMD IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B GSDMD GSDMD-N Pore (Pyroptosis) pro_GSDMD->GSDMD This compound This compound This compound->NLRP3_active Inhibits

Caption: this compound inhibits the NLRP3 inflammasome signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_seeding 1. Seed Macrophages cell_priming 2. Prime with LPS (Signal 1) cell_seeding->cell_priming mcc950_treatment 3. Pre-treat with this compound cell_priming->mcc950_treatment nlrp3_activation 4. Activate with ATP/Nigericin (Signal 2) mcc950_treatment->nlrp3_activation sample_collection 5. Collect Supernatants nlrp3_activation->sample_collection il1b_elisa 6a. IL-1β ELISA sample_collection->il1b_elisa ldh_assay 6b. LDH Assay (Pyroptosis) sample_collection->ldh_assay

Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.

References

Application Notes and Protocols for the Use of MCC950 in Primary Macrophage Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the optimal use of MCC950, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, in primary macrophage studies. The following sections detail the mechanism of action, optimal concentrations, experimental protocols, and expected outcomes.

Introduction to this compound

This compound is a diarylsulfonylurea-containing compound that specifically inhibits the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases, making this compound a valuable tool for studying inflammasome-driven pathology and a potential therapeutic agent. This compound blocks NLRP3 activation by directly targeting the Walker B motif within the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent inflammasome oligomerization and activation. This inhibition is specific to NLRP3 and does not affect other inflammasomes like AIM2, NLRC4, or NLRP1.

Optimal this compound Concentration for Primary Macrophages

The optimal concentration of this compound for primary macrophage studies depends on the specific cell type and experimental conditions. The following table summarizes the effective concentrations and IC50 values reported in the literature.

Cell TypeEffective Concentration RangeIC50 ValueNotes
Mouse Bone Marrow-Derived Macrophages (BMDMs) 1 - 1000 nM7.5 nM (for ASC oligomerization)Nanomolar concentrations effectively block IL-1β release. A concentration of 10 nM has been shown to be effective.
Human Monocyte-Derived Macrophages (HMDMs) Dose-dependent inhibitionNot explicitly stated, but effective in nanomolar range.Similar to BMDMs, nanomolar concentrations are expected to be effective.
Human Peripheral Blood Mononuclear Cells (PBMCs) Dose-dependent inhibition41.3 nMIn whole blood assays, the IC50 is higher (627 nM) due to protein binding.
J774a Murine Macrophages Up to 20 µMNot explicitly statedA high dose of 20 µM was used to demonstrate selective IL-1β suppression without cytotoxicity.
Primary Human Monocytes 10 µMNot explicitly statedA concentration of 10 µM almost completely abolished IL-1β secretion.

Cytotoxicity Considerations:

This compound has been shown to be non-toxic to various cell types at effective concentrations.

Cell TypeNon-Toxic Concentration RangeNotes
J774a Murine Macrophages Up to 20 µMNo observable differences in cell viability compared to control.
Winnie Mouse BMDMs 0.001 - 1 µMNo cytotoxic effects were detected using the AlamarBlue cell viability assay.

It is important to note that while this compound is generally considered non-toxic in vitro, a clinical trial for rheumatoid arthritis was halted due to observations of liver toxicity at higher concentrations. Therefore, it is always recommended to perform a dose-response curve and a cytotoxicity assay for the specific primary macrophage type and experimental conditions being used.

Experimental Protocols

The following are detailed protocols for the use of this compound in primary macrophage studies to assess its inhibitory effect on the NLRP3 inflammasome.

Protocol 1: Inhibition of Canonical NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Bone marrow cells isolated from mice

  • L929-conditioned medium or recombinant M-CSF

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • ELISA kit for mouse IL-1β and TNF-α

  • Reagents for cell lysis and Western blotting

  • Antibodies for Caspase-1 (p20 subunit) and IL-1β (p17 subunit)

Methodology:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in complete medium supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding:

    • Plate the differentiated BMDMs in a 24-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming:

    • Prime the BMDMs with 10 ng/mL LPS for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • NLRP3 Activation:

    • Stimulate the cells with a canonical NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM Nigericin for 45 minutes.

  • Sample Collection:

    • Collect the cell culture supernatants to measure secreted cytokines.

    • Lyse the cells to prepare protein extracts for Western blot analysis.

  • Analysis:

    • ELISA: Measure the concentration of IL-1β and TNF-α in the supernatants. This compound is expected to inhibit IL-1β secretion in a dose-dependent manner without affecting TNF-α levels.

    • Western Blot: Analyze the cell lysates and supernatants for the cleaved (active) forms of Caspase-1 (p20) and IL-1β (p17). This compound treatment should reduce the levels of these cleaved proteins in the supernatant.

Protocol 2: Assessment of this compound Cytotoxicity in Primary Macrophages

Materials:

  • Primary macrophages (e.g., BMDMs, HMDMs)

  • Complete culture medium

  • This compound

  • Cell viability assay kit (e.g., AlamarBlue, MTT, or LDH assay)

Methodology:

  • Cell Seeding:

    • Plate the primary macrophages in a 96-well plate at an appropriate density.

  • This compound Treatment:

    • Treat the cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for the intended duration of your experiment (e.g., 6-24 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Cell Viability Assessment:

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle control.

Signaling Pathways and Experimental Workflow Diagrams

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b Mature IL-1β Secretion Pro_IL1b->IL1b NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive Stimuli NLRP3 Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 This compound This compound This compound->NLRP3_active Inhibits ATP Hydrolysis & Oligomerization Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Isolate Isolate & Differentiate Primary Macrophages Seed Seed Macrophages in Plates Isolate->Seed Prime Prime with LPS (e.g., 10 ng/mL, 4h) Seed->Prime Inhibit Pre-treat with this compound (30-60 min) Prime->Inhibit Stimulate Stimulate with NLRP3 Activator (e.g., ATP, 30 min) Inhibit->Stimulate Viability Assess Cell Viability (e.g., AlamarBlue) Inhibit->Viability Collect Collect Supernatant & Cell Lysate Stimulate->Collect ELISA Measure IL-1β & TNF-α (ELISA) Collect->ELISA Western Analyze Caspase-1 & IL-1β Cleavage (Western Blot) Collect->Western

Application Notes and Protocols for MCC950 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of MCC950, a potent and selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome, for in vivo mouse models of inflammatory diseases.

This compound has demonstrated therapeutic potential in a variety of preclinical models by specifically blocking the activation of the NLRP3 inflammasome, a key component of the innate immune system implicated in numerous inflammatory conditions.[1][2] Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1] this compound effectively inhibits this cascade, thereby reducing the production of IL-1β and IL-18 and mitigating inflammatory responses.[2][3]

Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the inflammatory response. Its activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). This compound acts by preventing the ATP-hydrolysis activity of the NLRP3 protein, which is essential for its activation and the subsequent assembly of the inflammasome complex.[2]

NLRP3_Pathway cluster_cell Macrophage / Microglia PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB Signaling TLR->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b pro_IL18 pro-IL-18 NFkB->pro_IL18 NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Activation_Signal Activation Signal (e.g., ATP, nigericin) Activation_Signal->NLRP3_active Signal 2 (Activation) ASC ASC NLRP3_active->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 cleavage Casp1->pro_IL1b cleavage Casp1->pro_IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation IL1b->Inflammation Pro-inflammatory effects IL18->Inflammation This compound This compound This compound->NLRP3_active Inhibition

Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the administration routes, dosages, and observed effects of this compound in various in vivo mouse models.

Disease Model Mouse Strain Administration Route Dosage Frequency Vehicle Key Findings Reference
Sepsis (LPS-induced)C57BL/6Intraperitoneal (i.p.)10 mg/kgTwice (6h pre- and post-LPS)Not specifiedReduced inflammatory cytokines and organ damage.[4]
Neuroinflammation (Isoflurane-induced)C57BL/6 (aged)Intraperitoneal (i.p.)10 mg/kgSingle dose 30 min before isofluranePhosphate-buffered saline (PBS)Ameliorated cognitive impairment and reduced pyroptosis.[5][6]
Spinal Cord InjuryC57BL/6Intraperitoneal (i.p.)10 or 50 mg/kgNot specifiedNot specifiedImproved neurological outcomes and reduced inflammation.[7][7]
Wound HealingC57BL/6J and Ob/ObTopical1 mg/dayDaily for 5 days30% Pluronic gel in PBSNo significant improvement in wound closure.[1][1]
Wound HealingOb/ObOral (in drinking water)~20 mg/kg/day (0.3 mg/mL)Ad libitumDrinking waterNo significant improvement in wound closure.[1][1]
Traumatic Brain InjuryC57BL/6Intraperitoneal (i.p.)50 mg/kgTwice (1h and 3h post-TBI)SalineImproved neurological function and reduced NLRP3 activation.[8]
Acute PancreatitisC57BL/6Intraperitoneal (i.p.)50 mg/kgSingle doseNot specifiedReduced pancreatic and intestinal barrier damage.[9]
Lung Inflammation (LPS-induced)ICRIntranasal or Intraperitoneal (i.p.)50 mg/kgNot specifiedNot specifiedSuppressed neutrophil and macrophage accumulation in BALF.[10]
Aortic AneurysmsC57BL/6Intraperitoneal (i.p.)Not specifiedDailyPBSInhibited inflammasome activation and aortic destruction.[11]
Myopia (Form-Deprivation)C57BL/6Intraperitoneal (i.p.)Not specifiedNot specifiedSalineAttenuated the progression of myopia.[12]
Multiple Sclerosis (EAE model)Not specifiedOral50 mg/kg/dayChronicNot specifiedReversed neuropathic pain.[13]
Cholestatic Liver InjuryNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedAlleviated liver injury and fibrosis.[14]

Experimental Protocols

General Experimental Workflow for this compound Administration in a Mouse Model of Systemic Inflammation

This workflow provides a general framework. Specific details should be adapted based on the experimental model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Group_Allocation Random Group Allocation (e.g., Control, Vehicle, this compound) Animal_Acclimatization->Group_Allocation Pre_Treatment Pre-treatment with this compound (e.g., 10 mg/kg i.p.) Group_Allocation->Pre_Treatment MCC950_Prep Prepare this compound Solution (e.g., in sterile saline or PBS) MCC950_Prep->Pre_Treatment Disease_Induction Induce Disease Model (e.g., LPS injection) Pre_Treatment->Disease_Induction Post_Treatment Post-treatment with this compound (if applicable) Disease_Induction->Post_Treatment Monitor_Health Monitor Animal Health (e.g., weight, behavior) Post_Treatment->Monitor_Health Sample_Collection Sample Collection (e.g., blood, tissues) Monitor_Health->Sample_Collection Analysis Biochemical and Histological Analysis (e.g., ELISA, Western Blot, H&E staining) Sample_Collection->Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

Detailed Protocol: Intraperitoneal Administration of this compound in an LPS-Induced Sepsis Model

This protocol is based on a study investigating the effects of this compound on lipopolysaccharide (LPS)-induced systemic inflammation in mice.[4]

1. Materials:

  • This compound (Source to be specified by the researcher)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • C57BL/6 mice (age and sex to be specified)

  • Standard animal housing and handling equipment

  • Syringes and needles for injection

2. Animal Handling and Grouping:

  • Acclimatize mice to the animal facility for at least one week before the experiment.

  • Randomly divide mice into three groups:

    • Control group

    • LPS group (vehicle control)

    • LPS + this compound group

3. Preparation of Reagents:

  • Prepare a stock solution of this compound in sterile saline at a concentration suitable for a 10 mg/kg dose. The final injection volume should be consistent across all groups.

  • Prepare a solution of LPS in sterile saline at a concentration for a 10 mg/kg dose.

4. Administration Protocol:

  • Pre-treatment: Administer 10 mg/kg of this compound via intraperitoneal (i.p.) injection to the "LPS + this compound" group. Administer an equivalent volume of saline to the "Control" and "LPS" groups. This is performed 6 hours before LPS injection.[4]

  • Induction of Sepsis: Administer 10 mg/kg of LPS via i.p. injection to the "LPS" and "LPS + this compound" groups. Administer an equivalent volume of saline to the "Control" group.[4]

  • Post-treatment: Administer a second dose of 10 mg/kg of this compound via i.p. injection to the "LPS + this compound" group 6 hours after the LPS injection.[4]

5. Monitoring and Sample Collection:

  • Monitor the mice for signs of sepsis, such as lethargy, piloerection, and huddling behavior.

  • At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the mice.

  • Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-1β, IL-6, IL-18, TNF-α) and markers of organ damage (e.g., ALT, AST, BUN, Cre).[4]

  • Harvest organs (e.g., heart, liver, spleen, lung, kidney) for histopathological analysis (e.g., H&E staining) to assess tissue damage and immune cell infiltration.[4]

6. Data Analysis:

  • Analyze cytokine levels and organ damage markers using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • Score histopathological changes in a blinded manner.

These notes and protocols provide a foundation for designing and conducting in vivo studies with this compound. Researchers should always consult relevant literature and adhere to institutional animal care and use guidelines.

References

Application Notes and Protocols for MCC950 Stock Solution Preparation in Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2][3] It is widely utilized in research to investigate the role of the NLRP3 inflammasome in various inflammatory diseases. Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound for in vitro cell treatment.

Properties of this compound

This compound is supplied as a crystalline solid.[4] Its properties are summarized in the table below.

PropertyValue
Synonyms CP-456,773, CRID3
Molecular Formula C₂₀H₂₄N₂O₅S
Molecular Weight 404.5 g/mol
Purity ≥98%
Appearance Crystalline solid
Storage (Solid) -20°C for ≥4 years
Solubility and Storage of this compound Stock Solutions

The choice of solvent is crucial for preparing a stable and effective this compound stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for in vitro applications. The sodium salt of this compound offers higher solubility in aqueous solutions.[5][6]

SolventSolubilityStorage of Stock Solution
DMSO 5 mg/mL to 83.33 mg/mL[1][2][4][7]Aliquot and store at -20°C for up to 1 month or -80°C for up to 2 years.[5][7] Avoid repeated freeze-thaw cycles.[5][7]
Ethanol ~0.5 mg/mL[4]Short-term storage at -20°C is recommended.
Dimethylformamide (DMF) ~30 mg/mL[4]Short-term storage at -20°C is recommended.
Aqueous Buffers Sparingly soluble[4]Not recommended for storage for more than one day.[4]
Water (Sodium Salt) ~30 mg/mL[5]Prepare fresh. Not recommended for storage for more than one day.[6]
DMSO (Sodium Salt) ~40 mg/mL[5]Aliquot and store at -20°C for up to 1 month.[5]

Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can significantly reduce the solubility of this compound.[2][7]

Experimental Protocols

Protocol for Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common concentration for laboratory use.

Materials:

  • This compound powder (MW: 404.5 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass = (0.010 mol/L) × (0.001 L) × (404.5 g/mol ) = 0.004045 g = 4.045 mg

  • Weigh the this compound powder:

    • Carefully weigh 4.045 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex or gently sonicate the solution until the this compound is completely dissolved. Ensure the solution is clear.

  • Aliquot and Store:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials.

    • Store the aliquots at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[5][7]

Experimental Workflow for this compound Stock Preparation and Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot store 4. Store at -20°C or -80°C aliquot->store thaw 5. Thaw a Single Aliquot store->thaw Retrieve for Experiment dilute 6. Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat 7. Add to Cell Culture dilute->treat incubate 8. Incubate for Desired Time treat->incubate assay 9. Perform Downstream Assays incubate->assay

Caption: Workflow for preparing this compound stock and treating cells.

Recommended Working Concentrations

The optimal working concentration of this compound varies depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. The IC₅₀ for NLRP3 inhibition is in the low nanomolar range (7.5-8.1 nM).[2][5][7]

Cell TypeTypical Working ConcentrationNotes
Mouse Bone Marrow-Derived Macrophages (BMDMs) 300 nM - 10 µM[1]A concentration of 10 µM has been shown to significantly decrease IL-1β levels.[8]
Human Monocyte-Derived Macrophages (HMDMs) 300 nM - 10 µM[1]Similar effective range as BMDMs.
THP-1 cells 1 µM - 10 µM1 µM was shown to reduce caspase-1 activity and inhibit pyroptosis.[4] The CC₅₀ is ~81.35 µM.[9]
HEK293 and HepG2 cells Up to 10 µMThis compound is reported to be non-toxic up to 62.5 µM in these cell lines.[9]
Spinal Neurons 10 µM - 50 µM[10]Used to suppress NLRP3 inflammasome activity after injury induction.[10]

NLRP3 Inflammasome Signaling Pathway and this compound Inhibition

This compound specifically targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This, in turn, blocks the activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

G cluster_pathway NLRP3 Inflammasome Activation cluster_inhibition Inhibition PAMPs PAMPs / DAMPs (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 PAMPs->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome Assembled Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β (Release) Casp1->IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage ProIL1b Pro-IL-1β GSDMD Gasdermin D (GSDMD) This compound This compound This compound->NLRP3_active Inhibits Oligomerization

Caption: this compound inhibits the NLRP3 inflammasome pathway.

References

Application Notes and Protocols: Utilizing MCC950 in Models of Sterile Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MCC950, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, in preclinical models of sterile inflammation. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to evaluate the therapeutic potential of NLRP3 inhibition in various inflammatory disease contexts.

Introduction to this compound and Sterile Inflammation

Sterile inflammation is a host immune response triggered by non-microbial stimuli, such as endogenous damage-associated molecular patterns (DAMPs) released from stressed or dying cells. The NLRP3 inflammasome, a multi-protein complex, is a key sensor of these danger signals and plays a critical role in initiating the inflammatory cascade.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of sterile inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, multiple sclerosis, and neurodegenerative diseases.[3][4][5]

This compound is a diarylsulfonylurea-containing compound that specifically targets and inhibits the NLRP3 inflammasome.[3][6] It blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, thereby preventing the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] this compound has demonstrated efficacy in numerous animal models of inflammatory diseases, making it a valuable tool for studying the role of NLRP3 and a promising therapeutic candidate.[5][7]

Mechanism of Action of this compound

This compound directly binds to the NACHT domain of NLRP3, specifically targeting the Walker B motif, which is essential for ATP hydrolysis.[1][2] This interaction locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][4] By inhibiting ASC oligomerization, this compound effectively blocks the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms.[7][8]

MCC950_Mechanism_of_Action cluster_0 NLRP3 Inflammasome Activation Signal 1 (Priming) Signal 1 (Priming) NLRP3 NLRP3 Signal 1 (Priming)->NLRP3 Upregulates Signal 2 (Activation) Signal 2 (Activation) Signal 2 (Activation)->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Autocleavage Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 Cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 Inflammation Inflammation IL-1β/18->Inflammation This compound This compound This compound->NLRP3 Inhibits Oligomerization in_vitro_workflow A 1. Cell Culture Plate BMDMs or THP-1 cells. B 2. Priming Incubate with LPS (e.g., 1 µg/mL) for 3-4 hours. A->B C 3. This compound Treatment Pre-treat with desired concentrations of this compound. B->C D 4. Activation Stimulate with ATP (e.g., 2.5-5 mM) for 30-60 minutes. C->D E 5. Sample Collection Collect supernatant and cell lysates. D->E F 6. Analysis Measure IL-1β/IL-18 by ELISA, assess pyroptosis (LDH assay), and analyze protein expression by Western blot. E->F in_vivo_workflow A 1. Acclimatization Acclimatize mice to laboratory conditions. B 2. This compound Administration Administer this compound or vehicle control (e.g., i.p. or oral gavage). A->B C 3. Induction of Peritonitis Inject sterile thioglycollate medium (e.g., 3% w/v) intraperitoneally. B->C D 4. Monitoring Monitor animals for clinical signs of inflammation. C->D E 5. Sample Collection At a defined time point (e.g., 4-24 hours), collect peritoneal lavage fluid and blood. D->E F 6. Analysis Perform cell counts and differential on peritoneal fluid. Measure cytokine levels in lavage fluid and serum by ELISA. E->F

References

Application Notes and Protocols for MCC950 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of MCC950, a potent and selective inhibitor of the NLRP3 inflammasome, in various neuroinflammation research models.

Introduction to this compound

This compound is a diarylsulfonylurea-containing small molecule that specifically inhibits the NLRP3 inflammasome.[1] Its mechanism of action involves directly binding to the Walker B motif within the NACHT domain of the NLRP3 protein.[2][3] This interaction blocks ATP hydrolysis, a critical step for NLRP3 activation and subsequent inflammasome assembly.[2][3] this compound has been shown to be highly selective for NLRP3, with no significant inhibitory effects on other inflammasomes such as AIM2, NLRC4, or NLRP1.[4][5] This specificity makes it an invaluable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions, particularly in the context of neuroinflammation.

Mechanism of Action: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[1]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, can trigger the assembly of the NLRP3 inflammasome complex.[4] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1]

This compound exerts its inhibitory effect by preventing the conformational change in NLRP3 required for its oligomerization, thereby halting the entire downstream inflammatory cascade.[4]

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ NLRP3 & pro-IL-1β Transcription NFkB->NLRP3_proIL1B Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Auto-cleavage pro_IL1B pro-IL-1β Casp1->pro_IL1B Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage IL1B Mature IL-1β pro_IL1B->IL1B Cleavage Inflammatory Response Inflammatory Response IL1B->Inflammatory Response IL18 Mature IL-18 pro_IL18->IL18 Cleavage IL18->Inflammatory Response This compound This compound This compound->NLRP3 Inhibits ATP Hydrolysis

Caption: NLRP3 Inflammasome Activation Pathway and this compound Inhibition.

Application of this compound in In Vivo Neuroinflammation Models

This compound has demonstrated therapeutic potential in a variety of animal models of neuroinflammatory and neurodegenerative diseases.

Data Presentation: In Vivo Studies
Model Species This compound Dosage Key Findings Reference
Traumatic Brain Injury (TBI)Mice50 mg/kg, i.p.Improved neurological function, reduced cerebral edema, repressed caspase-1 and IL-1β.[6]
Alzheimer's Disease (AD)Rats50 mg/kg, i.p.Suppressed cognitive impairment and anxiety, attenuated autophagy in neuronal cells.[7]
Cerebral Small Vessel DiseaseRats10 mg/kgAmeliorated impaired neurocognitive function, inhibited pyroptosis and pro-inflammatory factor production.[8]
Spinal Cord Injury (SCI)MiceNot specifiedImproved grip strength and hind limb movements, reduced spinal cord edema and pathological injury.[9][10]
Experimental Autoimmune Encephalomyelitis (EAE)MiceNot specifiedAmeliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain.[11]
Repeated Low-Level Blast ExposureRatsNot specifiedSuppressed microglial activation, reduced NLRP3 expression and IL-1β release, improved short-term memory deficits.[12]
Diabetic EncephalopathyMice (db/db)Not specifiedAmeliorated anxiety- and depression-like behaviors and cognitive dysfunction, improved insulin sensitivity.[13]
Experimental Protocol: this compound Administration in a Mouse Model of Traumatic Brain Injury (TBI)

This protocol is a general guideline based on published studies.[6] Researchers should optimize parameters for their specific experimental design.

Materials:

  • This compound

  • Sterile saline solution

  • Vehicle (e.g., DMSO and saline)

  • Mice (specific strain as per experimental design)

  • Controlled cortical impact (CCI) device or other TBI induction equipment

  • Animal handling and surgical equipment

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • ELISA kits for cytokine measurement (IL-1β, TNF-α)

  • Western blot reagents and antibodies (NLRP3, ASC, Caspase-1, IL-1β)

  • Histology reagents

Procedure:

  • Animal Model Induction: Induce TBI in mice using a standardized method such as CCI.

  • This compound Preparation: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the final desired concentration (e.g., 50 mg/kg). Prepare a vehicle control solution with the same concentration of DMSO in saline.

  • Administration: Administer this compound or vehicle intraperitoneally (i.p.) at specific time points post-TBI (e.g., 1 and 3 hours post-injury).[6]

  • Neurological Function Assessment: Perform behavioral tests to assess neurological deficits at various time points post-injury (e.g., 24 hours, 72 hours, 7 days).

  • Tissue Collection and Analysis:

    • At the desired endpoint, euthanize the animals and collect brain tissue.

    • For biochemical analysis, homogenize the pericontusional brain tissue for Western blot or ELISA.

    • For histological analysis, perfuse the animals with saline followed by paraformaldehyde, and process the brain for sectioning and staining.

  • Data Analysis:

    • Western Blot: Quantify the protein levels of NLRP3, ASC, cleaved caspase-1, and mature IL-1β.

    • ELISA: Measure the concentrations of IL-1β and TNF-α in brain homogenates.

    • Histology: Assess neuronal damage, demyelination, and glial cell activation.

    • Behavioral Tests: Analyze the data to determine the effect of this compound on functional recovery.

Application of this compound in In Vitro Neuroinflammation Models

This compound is widely used in cell-based assays to investigate the molecular mechanisms of NLRP3 inflammasome activation.

Data Presentation: In Vitro Studies
Cell Type Species This compound Concentration Stimuli Key Findings Reference
Bone Marrow-Derived Macrophages (BMDMs)Mouse1-1000 nMLPS + ATPNanomolar concentrations blocked IL-1β production.[5]
Monocyte-Derived Macrophages (HMDMs)Human1-1000 nMLPS + ATPPotent inhibition of IL-1β release.[5]
Peripheral Blood Mononuclear Cells (PBMCs)Human1-1000 nMLPS + ATPEffective inhibition of NLRP3 inflammasome activation.[5]
Spinal NeuronsNot specified50 µMOxygen-Glucose Deprivation (OGD) or LPSReduced neuronal injury and NLRP3 inflammasome activation.[9][10][14]
N2a cellsNot specified0.1, 1, and 10 µMMnCl₂Inhibited MnCl₂-induced pro-inflammatory cytokine gene expression.[15]
Experimental Protocol: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol provides a framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in vitro.

Materials:

  • Bone marrow cells from mice

  • L929-cell conditioned medium or recombinant M-CSF

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • DMSO

  • ELISA kit for mouse IL-1β

  • Cell culture plates

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium (or an appropriate concentration of M-CSF) for 7 days to differentiate them into macrophages.

  • Cell Plating and Priming:

    • Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • This compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 30-60 minutes.

  • NLRP3 Activation:

    • Stimulate the cells with a NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the IL-1β concentrations to the vehicle-treated control.

    • Plot the normalized IL-1β levels against the log concentration of this compound to determine the IC₅₀ value.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model induce_model Induce Neuroinflammation Model (e.g., TBI, EAE) treat_mcc950_vivo Administer this compound or Vehicle induce_model->treat_mcc950_vivo behavioral Behavioral Assessment treat_mcc950_vivo->behavioral tissue_collection Tissue Collection & Analysis (Biochemistry, Histology) behavioral->tissue_collection culture_cells Culture Cells (e.g., BMDMs, Microglia) prime_cells Prime with Signal 1 (e.g., LPS) culture_cells->prime_cells treat_mcc950_vitro Treat with this compound or Vehicle prime_cells->treat_mcc950_vitro activate_nlrp3 Activate with Signal 2 (e.g., ATP) treat_mcc950_vitro->activate_nlrp3 analyze_supernatant Analyze Supernatant (e.g., IL-1β ELISA) activate_nlrp3->analyze_supernatant

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound is a powerful and specific tool for dissecting the role of the NLRP3 inflammasome in neuroinflammatory processes. Its efficacy in a wide range of in vivo and in vitro models highlights its potential as a therapeutic agent for various neurological disorders. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to incorporate this compound into their studies of neuroinflammation and drug discovery.

References

Protocol for Using MCC950 in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS).[1][2] The model mimics many of the clinical and pathological features of MS, including paralysis, central nervous system (CNS) inflammation, and demyelination.[1] EAE is primarily mediated by myelin-specific CD4+ T cells, although other immune cells like CD8+ T cells and B cells can also play a role.[1] The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of EAE.[3][4] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome.[5][6] By blocking the activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines IL-1β and IL-18, thereby mitigating the severity of EAE.[7][8] Studies have shown that this compound treatment in EAE mice can lead to reduced clinical scores, decreased inflammation and demyelination in the spinal cord and brain, and amelioration of neuronal damage and oligodendrocyte loss.[3][4][9] This makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation and a potential therapeutic candidate for MS.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies using this compound in the EAE mouse model.

ParameterControl Group (EAE)This compound-Treated GroupReference
Mean Clinical Score HigherSignificantly Lower[4]
Inflammation Score (Spinal Cord) HighSignificantly Reduced[10]
Demyelination Score (Spinal Cord) HighSignificantly Reduced
Neuronal Damage (Brain) PresentAmeliorated[3][9]
Oligodendrocyte Loss (Brain) PresentAmeliorated[10][9]
IL-1β Levels ElevatedReduced[7][8]

Experimental Protocols

I. Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][11]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)[1][12]

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55.

    • Ensure the emulsion is stable by testing if a drop remains intact when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically distributed over two sites on the flank or back.[11]

  • Pertussis Toxin Administration (Day 0 and Day 2):

    • Administer pertussis toxin intraperitoneally (i.p.). A typical dose is 100-300 ng per mouse.[10][12]

    • Repeat the PTX injection on Day 2.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[11]

    • Use a standardized scoring system:

      • 0: No clinical signs

      • 0.5: Distal limp tail

      • 1: Complete limp tail

      • 1.5: Limp tail and hindlimb weakness

      • 2: Unilateral partial hindlimb paralysis

      • 2.5: Bilateral partial hindlimb paralysis

      • 3: Complete bilateral hindlimb paralysis

      • 3.5: Complete hindlimb paralysis and unilateral forelimb paralysis

      • 4: Total paralysis of all four limbs

      • 5: Moribund or dead[10]

II. This compound Administration Protocol

This protocol outlines the preparation and administration of this compound for therapeutic intervention in the EAE mouse model.

Materials:

  • This compound

  • Vehicle (e.g., PBS, sterile water, or a solution of DMSO and/or Tween 80 in saline)

  • Gavage needles or appropriate needles for the chosen route of administration

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Common dosages in EAE models range from 10 to 50 mg/kg.[13]

    • Ensure the solution is homogenous before administration.

  • Administration:

    • This compound can be administered through various routes, including intraperitoneal (i.p.) injection or oral gavage.

    • The treatment can be initiated either prophylactically (starting at or before immunization) or therapeutically (starting at the onset of clinical signs).[1]

    • Administer the prepared this compound solution to the mice according to the chosen dosing schedule (e.g., daily or every other day).[4]

  • Monitoring:

    • Continue daily clinical scoring and body weight monitoring throughout the experiment.

    • At the end of the study, tissues (spinal cord, brain) can be collected for histological and immunological analysis.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition PAMPs PAMPs/DAMPs TLR TLR/TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ Pro-IL-1β & NLRP3 mRNA NFkB->Transcription ProIL1b Pro-IL-1β Stimuli Activation Stimuli (e.g., ATP, K+ efflux) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocleavage Casp1->ProIL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b Mature IL-1β ProIL1b->IL1b This compound This compound This compound->NLRP3 inhibits

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Treatment in EAE

EAE_Workflow start Start immunization Day 0: Immunize Mice (MOG35-55/CFA) start->immunization ptx1 Day 0: PTX Injection immunization->ptx1 ptx2 Day 2: PTX Injection ptx1->ptx2 monitoring Daily: Clinical Scoring & Body Weight Measurement ptx2->monitoring treatment This compound or Vehicle Administration monitoring->treatment endpoint Endpoint Analysis (Histology, Cytokines) monitoring->endpoint At study conclusion treatment->monitoring end End endpoint->end

References

Application Notes and Protocols: Detecting the Effect of MCC950 on Caspase-1 Activation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its activation leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying inflammatory pathways and a potential therapeutic agent.[1][2]

This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on caspase-1 activation in a research setting. Western blotting is a gold-standard method for detecting the cleaved and active form of caspase-1 (p20 subunit), providing a direct readout of NLRP3 inflammasome activity.[3][4]

Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition

The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a diverse range of stimuli including ATP, nigericin, or crystalline substances, induces the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity-induced auto-catalysis results in the cleavage of pro-caspase-1 into its active p20 and p10 subunits. This compound directly targets the NLRP3 protein, preventing its ATP hydrolysis-dependent oligomerization and subsequent inflammasome assembly, thereby inhibiting caspase-1 activation.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB pro-IL-1b_g pro-IL-1β gene NF-kB->pro-IL-1b_g NLRP3_g NLRP3 gene NF-kB->NLRP3_g pro-caspase-1_g pro-caspase-1 gene NF-kB->pro-caspase-1_g ATP ATP P2X7R P2X7R ATP->P2X7R NLRP3 NLRP3 P2X7R->NLRP3 Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro-caspase-1 pro-caspase-1 (p45) pro-caspase-1->Inflammasome Caspase-1 Active Caspase-1 (p20/p10) pro-IL-1b pro-IL-1β Caspase-1->pro-IL-1b cleavage pro-IL-18 pro-IL-18 Caspase-1->pro-IL-18 cleavage GasderminD Gasdermin D Caspase-1->GasderminD cleavage Inflammasome->Caspase-1 cleavage This compound This compound This compound->NLRP3 Inhibits Assembly IL-1b Mature IL-1β pro-IL-1b->IL-1b IL-18 Mature IL-18 pro-IL-18->IL-18 Pyroptosis Pyroptosis GasderminD->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and this compound inhibition.

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of this compound on caspase-1 activation as measured by the reduction in the cleaved p20 subunit. Data is compiled from representative studies and may vary based on cell type and experimental conditions.

Cell TypeAgonistThis compound Concentration% Inhibition of Caspase-1 p20 Cleavage (relative to agonist control)Reference
Mouse Bone Marrow-Derived Macrophages (BMDMs)Nigericin10 nM~50%[5]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Nigericin100 nM~80%[5]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Nigericin1 µM>95%[5]
Human Monocyte-Derived Macrophages (HMDMs)ATP100 nMSignificant Inhibition[1]
Human Monocyte-Derived Macrophages (HMDMs)ATP1 µMStrong Inhibition[1]
THP-1 MacrophagesNigericin10 µMSignificant Reduction[6]
Mouse Retinal Explants (OIR model)Hypoxia100 µMSignificant Inhibition[7]
Mouse Retinal Explants (OIR model)Hypoxia1 mMStrong Inhibition[7]

Experimental Protocol: Western Blot for Caspase-1 Activation

This protocol is designed for the analysis of caspase-1 activation in cultured macrophages (e.g., primary BMDMs or THP-1 cells).

Materials and Reagents
  • Cell Culture:

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • LPS (from E. coli O111:B4)

    • ATP or Nigericin

    • This compound

    • Phosphate-Buffered Saline (PBS)

  • Sample Preparation:

    • RIPA buffer or similar lysis buffer supplemented with protease and phosphatase inhibitors

    • Trichloroacetic acid (TCA) and acetone for supernatant protein precipitation (optional but recommended)

    • Laemmli sample buffer (2x or 4x)

  • Gel Electrophoresis and Transfer:

    • 12-15% Tris-Glycine polyacrylamide gels

    • SDS-PAGE running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

  • Immunoblotting:

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

    • Primary antibody against caspase-1 p20 (e.g., from Cell Signaling Technology, Invitrogen, or MyBioSource)[1][2][8]

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Tris-Buffered Saline with Tween-20 (TBS-T)

  • Detection:

    • Enhanced Chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Prime with LPS - Treat with this compound - Stimulate with ATP/Nigericin Sample_Collection 2. Sample Collection - Collect supernatant - Lyse cells Cell_Culture->Sample_Collection Protein_Quantification 3. Protein Quantification (BCA or Bradford assay for lysates) Sample_Collection->Protein_Quantification Sample_Prep 4. Sample Preparation - Precipitate supernatant proteins (optional) - Add Laemmli buffer & boil Protein_Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF/Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% milk or BSA in TBS-T) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-caspase-1 p20) Blocking->Primary_Ab Washing_1 9. Washing (TBS-T) Primary_Ab->Washing_1 Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Washing_1->Secondary_Ab Washing_2 11. Washing (TBS-T) Secondary_Ab->Washing_2 Detection 12. Detection (ECL substrate & imaging) Washing_2->Detection

Caption: Western blot experimental workflow.

Detailed Methodology

1. Cell Culture and Treatment:

  • Seed macrophages in 12-well or 6-well plates and allow them to adhere overnight.

  • Prime the cells with LPS (e.g., 200 ng/mL for 4 hours).

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or nigericin (e.g., 10 µM for 60 minutes).

2. Sample Preparation:

  • Supernatant:

    • Carefully collect the cell culture supernatant into a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes to pellet any detached cells.

    • Transfer the cleared supernatant to a new tube.

    • Recommended: Precipitate the proteins from the supernatant using the TCA/acetone method to concentrate the secreted active caspase-1.[9]

      • Add ice-cold 100% TCA to the supernatant to a final concentration of 10-20% and incubate on ice for 30 minutes.

      • Centrifuge at 15,000 x g for 15 minutes at 4°C.

      • Carefully discard the supernatant and wash the pellet with ice-cold acetone.

      • Air-dry the pellet and resuspend in 1x Laemmli sample buffer.

  • Cell Lysate:

    • Wash the adherent cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cleared lysate) to a new tube.

3. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay. This is crucial for equal loading.

4. Sample Preparation for SDS-PAGE:

  • For cell lysates, mix a calculated volume of lysate with Laemmli sample buffer to achieve the desired final protein concentration (e.g., 20-30 µg per lane).

  • For supernatant samples (precipitated or direct), add Laemmli sample buffer.

  • Boil all samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE and Protein Transfer:

  • Load the prepared samples onto a 12-15% polyacrylamide gel. Include a protein ladder.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.

6. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the caspase-1 p20 subunit, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBS-T.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • If necessary, strip the membrane and re-probe for a loading control like β-actin or GAPDH to ensure equal protein loading for the cell lysate samples.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal for Caspase-1 p20 Insufficient inflammasome activation.Optimize LPS priming and agonist stimulation times and concentrations.
Low abundance of secreted caspase-1.Concentrate supernatant proteins using TCA precipitation.[9]
Inefficient antibody binding.Optimize primary antibody concentration and incubation time (overnight at 4°C is recommended).
High Background Insufficient blocking.Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).
Inadequate washing.Increase the number and duration of wash steps.[10]
High antibody concentration.Titrate primary and secondary antibody concentrations.
Non-specific Bands Antibody cross-reactivity.Use a highly specific monoclonal antibody for caspase-1 p20.
Protein degradation.Ensure protease inhibitors are always included in the lysis buffer and keep samples on ice.[10]

Conclusion

This application note provides a comprehensive framework for utilizing Western blot to investigate the inhibitory effects of this compound on NLRP3 inflammasome-mediated caspase-1 activation. By following the detailed protocol and considering the troubleshooting guidelines, researchers can reliably and accurately quantify the modulation of this critical inflammatory pathway, aiding in the study of inflammatory diseases and the development of novel therapeutics.

References

Application Note & Protocol: Quantifying IL-1β Inhibition by MCC950 using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its maturation and secretion are tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[1][2][3] MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, presenting a promising therapeutic strategy for NLRP3-driven diseases.[1][4][5] This document provides a detailed protocol for measuring the inhibitory effect of this compound on IL-1β production in a cell-based assay using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

The activation of the NLRP3 inflammasome is a two-step process.[1][2] A priming signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription of NLRP3 and pro-IL-1β.[6][7] A second signal, such as extracellular ATP, triggers the assembly of the inflammasome, leading to caspase-1 activation.[6][8] Activated caspase-1 then cleaves pro-IL-1β into its mature, 17 kDa form, which is subsequently secreted from the cell.[9][10][11] this compound specifically targets the NLRP3 protein, preventing its activation and the subsequent downstream events.[1][2]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition by this compound

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) & Inhibition cluster_downstream Downstream Events LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB proIL1B_gene pro-IL-1β mRNA NFkB->proIL1B_gene NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene proIL1B_protein pro-IL-1β (31 kDa) proIL1B_gene->proIL1B_protein translation NLRP3_protein NLRP3 (inactive) NLRP3_gene->NLRP3_protein translation matureIL1B Mature IL-1β (17 kDa) proIL1B_protein->matureIL1B NLRP3_active NLRP3 Activation & Oligomerization NLRP3_protein->NLRP3_active ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-Caspase-1) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome recruits caspase1 Caspase-1 (active) Inflammasome->caspase1 autocatalysis caspase1->matureIL1B cleaves This compound This compound This compound->NLRP3_active inhibits secretion IL-1β Secretion matureIL1B->secretion

Caption: NLRP3 inflammasome activation pathway and this compound inhibition.

Experimental Protocol

This protocol describes the use of lipopolysaccharide (LPS) and adenosine triphosphate (ATP) to stimulate IL-1β production in THP-1 monocytes and its inhibition by this compound.

Materials and Reagents
  • THP-1 monocytic cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β ELISA Kit (containing capture antibody, detection antibody, standards, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well cell culture plates

  • 96-well ELISA plates

  • Microplate reader

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_elisa ELISA for IL-1β Quantification A Seed THP-1 cells in 96-well plate B Differentiate with PMA (24-48 hours) A->B C Prime with LPS (3-4 hours) B->C D Treat with this compound (30-60 minutes) C->D E Stimulate with ATP (30-60 minutes) D->E F Collect cell culture supernatants E->F G Perform Sandwich ELISA (as per kit protocol) F->G H Measure absorbance at 450 nm G->H I Calculate IL-1β concentration H->I

References

Troubleshooting & Optimization

MCC950 Technical Support Center: Troubleshooting Solubility in Aqueous Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of MCC950 in aqueous cell culture media. This compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. However, its hydrophobic nature can present challenges in experimental settings. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). This compound is sparingly soluble in aqueous buffers alone, and dissolving it first in DMSO is crucial for achieving a stable solution for cell culture applications.[1]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in commonly used solvents.

SolventApproximate Solubility
Dimethyl Sulfoxide (DMSO)≥ 21.45 mg/mL[2]
Ethanol~0.5 mg/mL[1]
WaterInsoluble
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the lyophilized this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, you can reconstitute 5 mg of this compound (sodium salt, MW ~426.48 g/mol ) in 1.17 mL of DMSO.[3] It is recommended to gently vortex or sonicate briefly to ensure complete dissolution.

Q4: How should I store the this compound stock solution?

A4: Store the lyophilized powder at -20°C.[3][4] Once reconstituted in DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Stock solutions in DMSO are generally stable for up to 3-6 months when stored properly.[5][6]

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, with some being sensitive to concentrations above 0.1%.[7][8] It is always recommended to perform a vehicle control (media with the same final DMSO concentration as the this compound-treated wells) to account for any effects of the solvent on cell viability and function. The cytotoxic effects of DMSO can vary significantly between different cell lines. For example, MCF-7 cells have shown reduced viability at 1% and 2% DMSO, while HeLa cells did not show a significant effect at these concentrations.[9] Another study showed that HepG2, MDA-MB-231, and VNBRCA1 cells could tolerate up to 0.6% DMSO.[10] A concentration of 0.3125% DMSO showed minimal cytotoxicity across several cancer cell lines.[8][11]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue. This guide provides a step-by-step approach to troubleshoot and prevent this problem.

Scenario 1: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.

Possible Causes:

  • High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium.

  • Low temperature of the medium: Adding a concentrated DMSO stock to cold medium can cause the compound to precipitate out of solution.

  • Incorrect dilution technique: Rapidly adding the DMSO stock without proper mixing can lead to localized high concentrations and precipitation.

Solutions:

  • Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound.

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Gradual dilution and mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and uniform distribution.

  • Intermediate dilution step: Consider making an intermediate dilution of the this compound stock in a small volume of pre-warmed medium before adding it to the final culture volume.

Scenario 2: The solution is initially clear but a precipitate forms over time during incubation.

Possible Causes:

  • Metastable solution: The initial concentration may be in a supersaturated state, leading to precipitation over time.

  • Interaction with media components: this compound may interact with components in the serum or media supplements, leading to the formation of insoluble complexes.

  • Changes in pH or temperature: Fluctuations in the incubator's environment could affect solubility.

Solutions:

  • Reduce the final concentration: This is the most effective way to ensure long-term stability in solution.

  • Test different media formulations: If possible, test the solubility of this compound in different types of cell culture media (e.g., DMEM vs. RPMI-1640) or with different serum concentrations.

  • Prepare fresh working solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[1] Prepare the final working solution immediately before use.

Experimental Protocols

Protocol for Preparing this compound Working Solution for Cell Culture

This protocol provides a general guideline for preparing a working solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)[12][13]

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for this compound sodium salt (MW ~426.48 g/mol ), dissolve 4.26 mg in 1 mL of DMSO.

    • Gently vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

    • While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line (ideally ≤ 0.1%).

    • Use the freshly prepared working solution immediately for your experiment.

Example Dilution Workflow:

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application MCC950_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO MCC950_powder->Stock_Solution Dissolve DMSO High-Purity DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 10 µM this compound) Stock_Solution->Working_Solution Add dropwise while mixing Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Working_Solution Cell_Culture Treat Cells in Culture Working_Solution->Cell_Culture NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NFkB NF-κB Activation PAMPs_DAMPs->NFkB Transcription Transcription NFkB->Transcription pro_IL1b_mRNA pro-IL-1β mRNA Transcription->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Translation Stimuli ATP, Toxins, Crystals Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage This compound This compound This compound->Inflammasome Inhibits IL1b Mature IL-1β Casp1->IL1b Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation pro_IL18 Pro-IL-18 pro_IL18->IL18 IL18->Inflammation

References

MCC950 & Carbonic Anhydrase 2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the off-target effects of the NLRP3 inhibitor MCC950 on Carbonic Anhydrase 2 (CA2).

Frequently Asked Questions (FAQs)

Q1: Has this compound been shown to have off-target effects on Carbonic Anhydrase 2 (CA2)?

Yes, this compound has been identified as a direct, noncompetitive inhibitor of Carbonic Anhydrase 2 (CA2)[1][2][3][4][5][6]. This interaction was discovered through affinity-based chemical proteomics and cellular thermal proteomic profiling, which revealed that this compound stabilizes CA2[1][2][5][7].

Q2: What is the inhibitory potency of this compound on CA2?

Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound for CA2 to be 11 μM[1][2][3]. This is significantly less potent than its on-target inhibition of NLRP3, which is in the nanomolar range (IC50 ≈ 7.5-8.1 nM)[8].

Q3: What is the mechanism of inhibition of CA2 by this compound?

This compound exhibits noncompetitive inhibition of CA2[1][2][3]. This was confirmed by Hanes-Woolf analysis of CA2 esterase activity across a range of this compound and substrate concentrations[1][2][9]. The sulfonylurea moiety in this compound is thought to be responsible for this interaction, analogous to other sulfonamide-based carbonic anhydrase inhibitors[1][3].

Q4: How was the interaction between this compound and CA2 identified?

The interaction was primarily identified using two unbiased proteome-wide approaches[1][3]:

  • Photoaffinity Labeling: A photoaffinity-based probe of this compound (IMP2070) was used in live macrophages to identify binding partners. CA2 was identified as a specific target[1][2][4].

  • Thermal Proteome Profiling: This method showed that this compound treatment led to the thermal stabilization of CA2 in whole cells, indicating a direct interaction[1][2].

Troubleshooting Guide

Issue: I am observing unexpected physiological or cellular effects in my this compound experiments that are not consistent with NLRP3 inhibition.

Possible Cause: These effects might be due to the off-target inhibition of carbonic anhydrases, such as CA2. Carbonic anhydrases are crucial for regulating physiological pH by catalyzing the conversion of carbon dioxide to bicarbonate[1][3]. Inhibition of CA2 can disrupt pH homeostasis.

Troubleshooting Steps:

  • Concentration Review: Are you using this compound at concentrations approaching or exceeding the IC50 for CA2 (11 μM)? While this compound is potent for NLRP3 at nanomolar concentrations, higher micromolar concentrations may lead to significant CA2 inhibition[9].

  • Control Experiments:

    • Use a structurally distinct NLRP3 inhibitor that is not based on a sulfonylurea scaffold to see if the unexpected phenotype persists.

    • Use a known carbonic anhydrase inhibitor, such as acetazolamide (AZA), as a positive control to determine if the observed off-target effect phenocopies CA inhibition[1][3].

  • pH Measurements: If feasible for your experimental system (e.g., cell culture media, cell lysate), measure pH to check for disturbances that could be linked to CA inhibition.

Issue: My results with this compound are inconsistent, especially at higher concentrations.

Possible Cause: At concentrations in the low micromolar range, you may be observing mixed effects from the inhibition of both NLRP3 and CA2, leading to variability.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a detailed dose-response curve for your primary assay. An unusual curve shape or a second inflection point might suggest engagement of a secondary, lower-affinity target.

  • Lower Concentration: Whenever possible, use the lowest effective concentration of this compound that achieves NLRP3 inhibition to minimize off-target effects on CA2. The IC50 for NLRP3 is over 1000-fold lower than for CA2[2][8].

Data Presentation

Table 1: Comparative Inhibitory Potency of this compound

Target ProteinIC50 ValueType of InhibitionReference
NLRP37.5 - 8.1 nMDirect, Specific[8]
Carbonic Anhydrase 2 (CA2)11 µMNoncompetitive[1][2][9]

Table 2: Hanes-Woolf Analysis of this compound on CA2 Activity

This table summarizes the kinetic data demonstrating the noncompetitive inhibition of CA2 by this compound. The slope of the Hanes-Woolf plot is shown at various concentrations of the inhibitor.

This compound Concentration (µM)SlopeR2
1003.170.94
409.510.95
1620.190.96
6.426.550.95
2.5631.740.96
1.0233.590.95
0 (DMSO)29.030.96
Data sourced from Kennedy et al., 2021.[1][2][9]

Experimental Protocols

1. CA2 Esterase Activity Assay

This biochemical assay is used to determine the inhibitory activity of this compound on CA2.

  • Principle: Carbonic anhydrases also exhibit esterase activity. The assay measures the hydrolysis of the substrate para-nitrophenyl acetate (p-NPA) to para-nitrophenol (p-NP), which can be quantified spectrophotometrically at 405 nm.

  • Reagents:

    • Human Carbonic Anhydrase II (CA2) enzyme

    • Assay Buffer (e.g., Tris-SO4, pH 7.6)

    • para-Nitrophenyl acetate (p-NPA) substrate

    • This compound (or other test compounds)

    • DMSO (vehicle control)

  • Procedure:

    • Prepare a solution of CA2 (e.g., 85 nM) in the assay buffer.

    • Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or DMSO to the enzyme solution.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the p-NPA substrate (e.g., 0.125 mM to 1 mM).

    • Immediately measure the change in absorbance at 405 nm over time using a plate reader.

    • Calculate the initial reaction velocity (V0).

    • Plot the residual enzyme activity against the logarithm of this compound concentration to determine the IC50 value.

    • For mechanism studies, perform the assay with varying concentrations of both substrate and inhibitor and analyze the data using a Hanes-Woolf plot ([S]/V0 vs. [S]).

2. Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling

This method assesses the direct binding of a compound to its target protein in a cellular context.

  • Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

  • Procedure (Simplified):

    • Culture cells (e.g., macrophages) and treat them with either this compound (e.g., 10 µM) or a vehicle control (DMSO).

    • Harvest the cells and lyse them.

    • Divide the lysate from each treatment group into several aliquots.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes), followed by cooling.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of CA2 in the soluble fraction using methods like Western Blotting or mass spectrometry-based proteomics.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization and direct binding.

Visualizations

MCC950_Target_Pathway cluster_on_target On-Target Effect (nM Potency) cluster_off_target Off-Target Effect (µM Potency) This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 High Affinity CA2 Carbonic Anhydrase 2 (Off-Target) This compound->CA2 Low Affinity Inflammation Inflammation & Pyroptosis NLRP3->Inflammation Inhibition pH_Homeostasis pH Homeostasis CA2->pH_Homeostasis Inhibition

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow cluster_discovery Target Discovery cluster_validation Biochemical Validation PAL Photoaffinity Labeling (in live cells) Discovery_Result Hypothesis: This compound binds CA2 PAL->Discovery_Result TPP Thermal Proteome Profiling (in live cells) TPP->Discovery_Result Assay CA2 Esterase Activity Assay Kinetics Hanes-Woolf Analysis Assay->Kinetics Validation_Result Confirmation: Noncompetitive Inhibition IC50 = 11 µM Kinetics->Validation_Result Discovery_Result->Assay

Caption: Workflow for identifying and validating CA2 as an this compound off-target.

References

Technical Support Center: Investigating the In Vivo Hepatotoxicity of MCC950

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential hepatotoxicity of the NLRP3 inflammasome inhibitor, MCC950, observed in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known hepatotoxic potential of this compound from in vivo studies?

A1: The in vivo hepatotoxicity profile of this compound is complex and presents a significant discrepancy between preclinical animal models and human clinical trials. In numerous preclinical studies using mouse models of various liver diseases—such as non-alcoholic steatohepatitis (NASH), acute liver injury (ALI), and cholestatic liver injury—this compound has demonstrated a hepatoprotective effect.[1][2] This is evidenced by a reduction in serum levels of key liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][3]

Conversely, a Phase II clinical trial of this compound in patients with rheumatoid arthritis was terminated due to observations of elevated liver enzymes, indicating drug-induced hepatotoxicity in humans.[4][5][6] While the trial's termination is widely reported, specific quantitative data on the extent of liver enzyme elevation have not been made publicly available.

Q2: Why do preclinical animal studies show a hepatoprotective effect of this compound, while human trials indicated hepatotoxicity?

A2: The reasons for this translational failure are not definitively established but may be attributable to several factors:

  • Dose and Exposure: The doses used in clinical trials, particularly the high dose of 1200 mg daily, may have resulted in exposures that engaged off-target effects not apparent at the doses used in preclinical models.[5]

  • Metabolic Differences: Humans and preclinical animal models (typically rodents) have different expression profiles and activities of drug-metabolizing enzymes, such as cytochrome P450s. This can lead to the formation of different metabolites, some of which may be hepatotoxic. This compound is metabolized by several P450 enzymes, and while its major human metabolite is significantly less potent in inhibiting NLRP3, other minor metabolites or the parent compound itself could contribute to toxicity at high concentrations.[7]

  • Disease Context: The preclinical studies often evaluate this compound in the context of an existing liver injury model (e.g., chemically induced or diet-induced). In these scenarios, the potent anti-inflammatory effects of NLRP3 inhibition may outweigh any intrinsic hepatotoxic potential, resulting in a net protective outcome. In the clinical trial, the underlying disease was rheumatoid arthritis, and the participants may not have had pre-existing liver inflammation that could be ameliorated by the drug.[8][9]

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to liver injury. These effects might not be observed at the therapeutic concentrations used in animal models.

Q3: My in vivo study with this compound is showing unexpected elevations in liver enzymes. What should I do?

A3: If you observe elevated liver enzymes (e.g., ALT, AST) in your in vivo study, a systematic troubleshooting approach is recommended. Please refer to the troubleshooting guide and the experimental workflow diagram below. Key steps include:

  • Verify the Finding: Repeat the liver enzyme measurements from stored serum samples or from a new set of samples to rule out technical error.

  • Review Dosing and Formulation: Confirm that the correct dose of this compound was administered and that the vehicle used for formulation is non-toxic and appropriate for the route of administration.

  • Histopathological Analysis: Perform a histopathological examination of the liver tissue to characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).

  • Consider the Model: The underlying health of the animals and the specifics of your experimental model could influence susceptibility to drug-induced liver injury.

  • Dose-Response Assessment: If feasible, conduct a dose-response study to determine if the observed hepatotoxicity is dose-dependent.

Data Presentation: Summary of Preclinical In Vivo Studies

The following tables summarize the effects of this compound on liver enzymes in various preclinical models of liver injury, where it has shown hepatoprotective effects.

Table 1: Effect of this compound on Serum ALT and AST in a Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Mouse Model

Treatment GroupTime PointSerum ALT (U/L)Serum AST (U/L)
Control-~25~50
CCl₄ + VehicleDay 1~4500~6000
CCl₄ + this compoundDay 1~2000~3500
CCl₄ + VehicleDay 2~1500~2500
CCl₄ + this compoundDay 2~500~1000

Data are approximate values interpreted from graphical representations in the cited literature.[1]

Table 2: Effect of this compound on Serum ALT and AST in a Ketamine-Induced Liver Injury Rat Model

Treatment GroupSerum ALT (U/L)Serum AST (U/L)
Control~40~110
Ketamine + Vehicle~75~200
Ketamine + this compound~50~140

Data are approximate values interpreted from graphical representations in the cited literature.[10]

Experimental Protocols

1. Protocol for Measurement of Serum ALT and AST

This protocol outlines a general procedure for the colorimetric measurement of ALT and AST in mouse serum, which is a common method for assessing liver damage.

  • Sample Collection and Preparation:

    • Collect blood from mice via an appropriate method (e.g., cardiac puncture, tail vein).

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Carefully collect the supernatant (serum) and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (using a commercial kit):

    • Bring all reagents, serum samples, and standards to room temperature before use.

    • Prepare a standard curve according to the kit manufacturer's instructions.

    • Add a small volume of serum (typically 5-10 µL) to a 96-well microplate.

    • Add the reaction reagent, which contains the necessary substrates for the ALT or AST enzymatic reaction.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add a color developer and incubate for a further 10-20 minutes at 37°C.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader.

    • Calculate the ALT and AST concentrations in the samples by comparing their absorbance to the standard curve.

2. Protocol for Liver Histopathology

This protocol provides a general workflow for the histological examination of liver tissue to assess for signs of drug-induced injury.

  • Tissue Collection and Fixation:

    • Euthanize the animal and immediately perfuse with phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver and wash it in cold PBS.

    • Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).

    • Clear the tissue with an agent like xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Stain the sections with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.

  • Microscopic Examination:

    • Dehydrate the stained slides, clear in xylene, and mount with a coverslip.

    • Examine the slides under a light microscope.

    • A pathologist should evaluate the liver architecture for signs of injury, including:

      • Hepatocellular necrosis or apoptosis: Death of liver cells.

      • Inflammatory cell infiltration: Presence of immune cells.

      • Steatosis: Accumulation of fat droplets.

      • Cholestasis: Accumulation of bile.

      • Fibrosis: Scarring of the liver tissue.

Mandatory Visualizations

Signaling Pathways and Workflows

NLRP3_Inflammasome_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Nuclear Transcription NFkB->Transcription pro_IL1B_NLRP3 pro-IL-1β & NLRP3 mRNA Transcription->pro_IL1B_NLRP3 NLRP3_protein NLRP3 Activation_Signal Activation Signal (e.g., K+ efflux, ROS) Activation_Signal->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 This compound This compound This compound->Inflammasome pro_IL1B pro-IL-1β Casp1->pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B Mature IL-1β (Inflammation) pro_IL1B->IL1B Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Experimental_Workflow start In Vivo Experiment with this compound blood_collection Blood Sample Collection start->blood_collection liver_excision Liver Excision & Fixation start->liver_excision serum_separation Serum Separation blood_collection->serum_separation liver_enzymes Measure ALT/AST serum_separation->liver_enzymes data_analysis Data Analysis liver_enzymes->data_analysis conclusion Correlate Findings & Draw Conclusions data_analysis->conclusion histopathology Histopathological Processing (H&E Staining) liver_excision->histopathology path_review Pathologist Review histopathology->path_review path_review->conclusion Troubleshooting_Guide start Unexpected Elevation in Liver Enzymes (ALT/AST) q1 Is the finding reproducible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the dosing and formulation correct? a1_yes->q2 check_assay Re-run assay. Check sample handling and storage. a1_no->check_assay a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there histological evidence of liver injury? a2_yes->q3 review_protocols Review dosing calculations, formulation, and administration protocols. a2_no->review_protocols a3_yes Yes q3->a3_yes a3_no No q3->a3_no characterize_injury Characterize injury type (necrosis, cholestasis, etc.). Correlate with enzyme levels. a3_yes->characterize_injury other_factors Consider other factors: - Vehicle toxicity - Animal model susceptibility - Concomitant treatments a3_no->other_factors dose_response Consider dose-response study to establish toxicity threshold. characterize_injury->dose_response other_factors->dose_response

References

Technical Support Center: Troubleshooting MCC950 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of efficacy with the NLRP3 inflammasome inhibitor MCC950 in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing any inhibition of IL-1β secretion after treating my cells with this compound?

Possible Cause 1: Inadequate NLRP3 Inflammasome Activation.

This compound is a specific inhibitor of the NLRP3 inflammasome.[1][2] Therefore, for its effect to be observed, the NLRP3 inflammasome must be robustly activated. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2)[1][3].

  • Troubleshooting Steps:

    • Ensure Proper Priming (Signal 1): Priming is typically achieved by treating cells with agonists for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS), or with cytokines like TNF-α. This step upregulates the expression of NLRP3 and pro-IL-1β.[3] Confirm that your priming agent is active and used at an optimal concentration and duration.

    • Confirm Potent Activation (Signal 2): After priming, a second stimulus is required to activate the NLRP3 inflammasome. Common activators include ATP, nigericin, or monosodium urate (MSU) crystals.[1] Ensure the concentration and incubation time of your activator are sufficient to induce a strong IL-1β response in your positive control (no this compound).

    • Optimize Activator Concentration: The optimal concentration of NLRP3 activators can vary between cell types. Perform a dose-response experiment for your chosen activator to determine the optimal concentration for inducing IL-1β secretion in your specific cell line.

Possible Cause 2: Incorrect this compound Concentration or Treatment Timing.

  • Troubleshooting Steps:

    • Verify this compound Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions, but it typically falls within the nanomolar to low micromolar range.[1][4] Prepare fresh dilutions of this compound for each experiment.

    • Optimize Treatment Timing: this compound should be added to the cell culture before the addition of the NLRP3 activator (Signal 2). A pre-incubation period of 30-60 minutes is common.[2][5] this compound does not inhibit the priming step.[2]

Possible Cause 3: Issues with this compound Stock Solution.

  • Troubleshooting Steps:

    • Proper Dissolution: this compound is typically dissolved in DMSO.[1][6] Ensure the compound is fully dissolved. For the sodium salt of this compound, it can also be soluble in water.[7]

    • Storage and Stability: Store the stock solution at -20°C. Reconstituted this compound is stable for up to 6 months at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]

Q2: this compound is inhibiting IL-1β, but the effect is weaker than expected.

Possible Cause 1: Suboptimal Experimental Conditions.

  • Troubleshooting Steps:

    • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to stimuli.

    • Serum Concentration: Some protocols recommend reducing or removing serum from the media during the experiment, as components in serum can interfere with the assay. For instance, some protocols use FBS-free DMEM for incubation steps.[8]

Possible Cause 2: Cell Type-Dependent Efficacy.

  • Troubleshooting Steps:

    • Cell Line Considerations: The efficacy of this compound can vary between different cell types, which may be due to differences in the expression of inflammasome components like ASC.[9] For example, RAW264.7 macrophages do not express sufficient levels of ASC for full inflammasome complex formation.[8] Consider using cell lines known to have a robust NLRP3 response, such as bone marrow-derived macrophages (BMDMs), human monocyte-derived macrophages (HMDMs), or the THP-1 monocytic cell line.[2][4]

Q3: I'm observing cytotoxicity in my cell cultures after treatment with this compound.

Possible Cause 1: High Concentration of this compound.

While this compound is generally not considered cytotoxic at its effective inhibitory concentrations, high micromolar concentrations may lead to off-target effects and cytotoxicity.[10][11]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell type. The IC50 for NLRP3 inhibition is in the nanomolar range, so high concentrations are often unnecessary.[2][7]

    • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, LDH release) to assess the cytotoxic effects of this compound at the concentrations you are using.

Possible Cause 2: Off-Target Effects.

At higher concentrations (in the micromolar range), this compound has been shown to inhibit other proteins, such as Carbonic Anhydrase 2 (CA2).[11]

  • Troubleshooting Steps:

    • Use the Lowest Effective Concentration: Stick to the lowest concentration of this compound that gives you effective inhibition of the NLRP3 inflammasome to minimize the risk of off-target effects.

Q4: My results with this compound are inconsistent between experiments.

Possible Cause 1: Variability in Reagents.

  • Troubleshooting Steps:

    • LPS Potency: The potency of LPS can vary between lots. It is advisable to test each new lot of LPS to ensure consistent priming.

    • Reagent Preparation: Prepare fresh dilutions of this compound and activators for each experiment.

Possible Cause 2: Experimental Procedure.

  • Troubleshooting Steps:

    • Consistent Timing: Ensure that the timing of cell plating, priming, inhibitor treatment, and activation is kept consistent across all experiments.

    • Pipetting Accuracy: Use calibrated pipettes to ensure accurate concentrations of all reagents.

Quantitative Data Summary

ParameterCell TypeValueReference
IC50 (IL-1β release) Mouse BMDM~7.5 nM[2][7]
Human MDM~8.1 nM[4]
THP-1 (pyroptosis)0.2 µM[11]
Working Concentration Cell Culture Assays300 nM - 10 µM[1]
Off-Target IC50 (CA2) Biochemical Assay11 µM[11][12]
Solubility DMSO10 mg/ml[1]
Water (sodium salt)30 mg/ml[7]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine Macrophages (J774A.1)

This protocol is adapted from a published caspase-1 activity assay procedure.[8]

  • Cell Culture:

    • Culture J774A.1 macrophages in high-glucose DMEM supplemented with 10% FBS and 0.1 mg/ml penicillin-streptomycin-glutamine (PSG) solution.

    • Seed 0.5 x 10^6 cells per well in a 12-well plate and culture for 24 hours.

  • Inhibitor Pre-incubation:

    • Wash cells twice with FBS-free DMEM.

    • Pre-incubate cells with the desired concentration of this compound (e.g., 1 µM) in 1 ml of FBS-free DMEM for 14 hours. Include a vehicle control (DMSO).

  • Priming (Signal 1):

    • After the 14-hour pre-incubation, add LPS to a final concentration of 100 ng/ml.

    • Incubate for 4 hours.

  • Activation (Signal 2):

    • Add ATP to a final concentration of 3 mM.

    • Incubate for 2 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure secreted IL-1β (using an ELISA kit) or caspase-1 activity (using a specific activity assay).

    • Cell lysates can also be prepared to measure intracellular pro-IL-1β and other proteins by Western blot.

Protocol 2: IL-1β ELISA
  • Plate Coating: Coat a 96-well plate with a capture antibody against IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add your cell culture supernatants (and standards) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody against IL-1β. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop.

  • Stop Solution and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.

Protocol 3: Caspase-1 Activity Assay

A common method for measuring caspase-1 activity is a luminescence-based assay.[13][14]

  • Sample Preparation: Collect cell culture supernatant.

  • Assay Reagent: Use a commercial caspase-1 activity assay kit (e.g., Caspase-Glo® 1). The reagent typically contains a specific caspase-1 substrate (e.g., Ac-YVAD-aminoluciferin) and a luciferase.

  • Measurement: Add the Caspase-Glo® 1 reagent to the supernatant. The cleavage of the substrate by active caspase-1 releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-1 activity.

  • Specificity Control: To ensure the signal is specific to caspase-1, run a parallel reaction with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[8]

Visualizations

NLRP3 Inflammasome Activation Pathway and this compound Inhibition

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation & Inhibition cluster_downstream Downstream Effects LPS LPS / TNF-α TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1B_protein Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B_protein translation NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein translation Activators ATP / Nigericin / MSU Activators->NLRP3_protein activates Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_protein->Inflammasome This compound This compound This compound->NLRP3_protein inhibits (prevents conformational change) ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves IL1B Mature IL-1β (Secretion) Casp1->IL1B cleaves Pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves GSDMD GSDMD Gasdermin D

Caption: NLRP3 inflammasome signaling and this compound's point of inhibition.

Troubleshooting Workflow for Lack of this compound Efficacy

Troubleshooting_Workflow Start Start: No/Low this compound Efficacy Check_Activation Is the NLRP3 inflammasome robustly activated? Start->Check_Activation Check_Priming Verify Priming (Signal 1): - LPS/TNF-α concentration & duration - Positive control shows pro-IL-1β upregulation Check_Activation->Check_Priming No Check_this compound Is the this compound treatment protocol optimal? Check_Activation->Check_this compound Yes Check_Activator Verify Activation (Signal 2): - ATP/Nigericin concentration & duration - Positive control shows high IL-1β secretion Check_Priming->Check_Activator Check_Activator->Check_this compound Check_Concentration Verify this compound Concentration: - Perform dose-response - Prepare fresh dilutions Check_this compound->Check_Concentration No Check_Cell_Type Is the cell type appropriate? Check_this compound->Check_Cell_Type Yes Check_Timing Verify Treatment Timing: - Pre-incubate before Signal 2 Check_Concentration->Check_Timing Check_Stock Check this compound Stock: - Proper dissolution (DMSO) - Correct storage (-20°C) Check_Timing->Check_Stock Check_Stock->Check_Cell_Type Success Efficacy Observed Check_Stock->Success Use_Robust_Cells Consider using BMDM, HMDM, or THP-1 cells Check_Cell_Type->Use_Robust_Cells No Check_Cytotoxicity Are you observing cytotoxicity? Check_Cell_Type->Check_Cytotoxicity Yes Use_Robust_Cells->Success Lower_Concentration Lower this compound concentration Check_Cytotoxicity->Lower_Concentration Yes Contact_Support Further Investigation Needed/ Contact Technical Support Check_Cytotoxicity->Contact_Support No Lower_Concentration->Success

References

Technical Support Center: Optimizing MCC950 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MCC950 to study the NLRP3 inflammasome in THP-1 cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 of this compound in THP-1 cells?

The half-maximal inhibitory concentration (IC50) of this compound in THP-1 cells can vary depending on the experimental conditions, particularly the endpoint being measured and the activator used. Reported IC50 values are typically in the nanomolar range. For instance, against nigericin-induced ASC speck formation in undifferentiated THP-1 cells, the IC50 is approximately 3 nM.[1] When measuring IL-1β release in PMA-differentiated THP-1 cells stimulated with nigericin, the IC50 is around 4 nM, and against ATP-induced IL-1β release, it is approximately 60 nM.[1] Other studies have reported IC50 values for IL-1β release in the range of 14.3 nM to 124 nM.[2][3]

Q2: How should I prepare and use this compound in my experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[3]

Q3: What are the key steps for activating the NLRP3 inflammasome in THP-1 cells to test this compound efficacy?

A two-signal model is required for NLRP3 inflammasome activation.[4][5]

  • Signal 1 (Priming): THP-1 cells are typically primed with a Toll-like receptor (TLR) agonist, most commonly lipopolysaccharide (LPS), for several hours.[1][3] This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Following priming, a second stimulus is introduced to trigger the assembly and activation of the NLRP3 inflammasome complex. Common activators include nigericin, ATP, or crystalline substances like monosodium urate (MSU) crystals.[1][5]

Troubleshooting Guide

Issue 1: this compound does not inhibit IL-1β release or shows a very high IC50.

Potential Cause Troubleshooting Steps
Suboptimal LPS Priming Ensure THP-1 cells are adequately primed with LPS. The concentration and duration of LPS treatment can be optimized (e.g., 1 µg/mL for 3 hours to overnight).[1][3] Inadequate priming leads to insufficient pro-IL-1β and NLRP3 expression for a robust readout.
Ineffective NLRP3 Activator Verify the activity of your NLRP3 activator (e.g., nigericin, ATP). Use a positive control to confirm that the activator is inducing a strong IL-1β response in the absence of this compound. The concentration and incubation time of the activator may need optimization.[1]
Presence of Serum High serum concentrations in the culture medium can increase the IC50 of this compound due to high protein binding.[3] Consider reducing the serum concentration during the this compound treatment and activation steps.
Cell Differentiation State THP-1 cells can be used in their undifferentiated monocytic state or differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).[1][4] The differentiation status can influence the response. Ensure consistent differentiation protocols.
Incorrect Timing of this compound Addition This compound should be added to the cells before the NLRP3 activator. A typical pre-incubation time is 30 minutes.[1]

Issue 2: High background IL-1β levels in unstimulated control wells.

Potential Cause Troubleshooting Steps
Cell Culture Contamination Check for microbial contamination in your cell cultures, as this can activate inflammasomes.
Endotoxins in Reagents Use endotoxin-free reagents and consumables to prevent non-specific inflammasome activation.
Over-confluent Cells High cell density can lead to cell stress and spontaneous inflammasome activation. Ensure cells are seeded at an appropriate density.

Issue 3: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Variability in Cell Passage Number Use THP-1 cells within a consistent and low passage number range, as their characteristics can change over time in culture.
Inconsistent Priming and Activation Standardize the concentrations and incubation times for LPS priming and NLRP3 activation across all experiments.
Pipetting Errors Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

Experimental Protocols

Protocol 1: this compound Dose-Response in PMA-Differentiated THP-1 Cells (IL-1β Release)
  • Cell Seeding and Differentiation:

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.[6]

    • After differentiation, wash the cells with fresh RPMI medium and allow them to rest for 24 hours.[7]

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.[3]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the cells with varying concentrations of this compound for 30 minutes.[1] Include a vehicle control (DMSO).

  • NLRP3 Activation:

    • Stimulate the cells with an NLRP3 activator, for example, 10 µM nigericin for 1-2 hours or 5 mM ATP for 1 hour.[1][3]

  • Data Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using an ELISA kit.

    • Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.

Protocol 2: ASC Speck Formation Assay in Undifferentiated THP-1 Cells
  • Cell Seeding:

    • Seed undifferentiated THP-1 cells (e.g., THP-1-ASC-GFP or THP-1-ASC-Cerulean reporter cells) in a 96-well imaging plate.

  • Priming:

    • Prime the cells with 1 µg/mL LPS overnight.[1]

  • This compound Treatment:

    • Pre-treat the cells with a range of this compound concentrations for 30 minutes.[1]

  • NLRP3 Activation:

    • Activate the NLRP3 inflammasome with 10 µM nigericin for 1 hour.[1]

  • Imaging and Analysis:

    • Fix the cells and stain the nuclei (e.g., with DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the number of ASC specks per cell or per field of view.

    • Determine the IC50 of this compound for ASC speck formation.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in THP-1 Cells

Cell TypeActivatorReadoutIC50 (nM)Reference
Undifferentiated THP-1NigericinASC Speck Formation3[1]
Differentiated THP-1NigericinIL-1β Release4[1]
Differentiated THP-1ATPIL-1β Release60[1]
Differentiated THP-1NigericinIL-1β Release14.3[2]
Differentiated THP-1NigericinIL-1β Release124[3]

Signaling Pathways and Workflows

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β Secretion pro_IL1b->IL1b Caspase-1 Cleavage NLRP3_active NLRP3 NLRP3_exp->NLRP3_active Activators Nigericin / ATP K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 This compound This compound This compound->Inflammasome Inhibits Caspase1->pro_IL1b Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.

MCC950_Dose_Response_Workflow Experimental Workflow for this compound Dose-Response Curve cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_analysis Data Analysis seed_cells Seed THP-1 Cells differentiate Differentiate with PMA (optional) seed_cells->differentiate prime Prime with LPS differentiate->prime treat Treat with this compound dilutions prime->treat activate Activate with Nigericin/ATP treat->activate collect Collect Supernatant / Fix Cells activate->collect measure Measure IL-1β (ELISA) or ASC Specks (Imaging) collect->measure analyze Generate Dose-Response Curve and Calculate IC50 measure->analyze

References

MCC950 Technical Support Center: Stability and Degradation in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of MCC950 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage, handling, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial for maintaining the potency and stability of this compound. For the lyophilized powder, it is recommended to store it at -20°C, where it can be stable for several years.[1][2] Once reconstituted in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Under these conditions, the solution is generally stable for at least one to six months.[1]

Q2: In which solvents should I dissolve this compound, and are there any I should avoid?

A2: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] For most in vitro experiments, DMSO is the solvent of choice. This compound has very poor solubility in aqueous solutions.[2] Therefore, it is not recommended to store this compound in aqueous buffers for more than a day.[2] When preparing working solutions for cell culture, it is best to dilute the DMSO stock solution into the aqueous medium immediately before use.

Q3: How stable is this compound in an aqueous solution or cell culture medium?

A3: this compound, like other sulfonylurea-containing compounds, is susceptible to hydrolysis in aqueous environments, particularly under acidic conditions.[1] It is not recommended to store this compound in aqueous solutions for extended periods. For cell culture experiments, prepare fresh dilutions from a frozen DMSO stock just before application to the cells.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway for sulfonylurea compounds like this compound is the cleavage of the sulfonylurea bridge, especially under acidic conditions. This hydrolysis would result in the formation of the corresponding sulfonamide and amine fragments. Additionally, in biological systems, this compound can be metabolized. One major metabolite identified in human liver microsomes is a hydroxylated form of this compound, which is approximately 170-fold less potent in inhibiting the NLRP3 inflammasome.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in my long-term experiment. 1. Degradation of this compound in stock solution: Improper storage (e.g., frequent freeze-thaw cycles, storage at room temperature, prolonged storage of diluted aqueous solutions).2. Hydrolysis in aqueous media: this compound is unstable in aqueous solutions over time.3. Interaction with other components: Potential for interactions with components in complex media leading to degradation.1. Prepare fresh stock solutions: If the stock solution is old or has been handled improperly, prepare a fresh stock from lyophilized powder.2. Aliquot stock solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles.3. Prepare working solutions fresh: Dilute the stock solution into your aqueous experimental buffer or media immediately before each experiment.4. Perform a stability check: If you suspect degradation, you can perform a stability analysis using HPLC-UV or LC-MS (see Experimental Protocols section).
I observe a color change or precipitation in my this compound stock solution. 1. Precipitation: The concentration of this compound may be too high for the solvent, or the temperature may have dropped significantly, causing it to fall out of solution.2. Degradation: A color change could indicate chemical degradation of the compound.3. Contamination: The stock solution may have been contaminated.1. Gently warm the solution: If precipitation is suspected, gently warm the vial to 37°C and vortex to see if the precipitate redissolves. Do not boil.2. Centrifuge the solution: If the precipitate does not redissolve, it may be due to degradation or contamination. Centrifuge the vial and use the clear supernatant, but be aware that the concentration may be lower than expected. It is highly recommended to prepare a fresh stock.3. Discard if color changes: If a noticeable color change has occurred, it is a strong indicator of degradation, and the solution should be discarded.
My in vitro results with this compound are inconsistent between experiments. 1. Inaccurate pipetting of stock solution: Viscous DMSO stock can be difficult to pipette accurately.2. Incomplete dissolution: this compound may not be fully dissolved in the stock solution.3. Variable cell conditions: Differences in cell density, passage number, or health can affect the cellular response to the inhibitor.1. Use positive displacement pipettes: For viscous DMSO stocks, positive displacement pipettes can improve accuracy.2. Ensure complete dissolution: After adding DMSO to the lyophilized powder, vortex thoroughly and visually inspect for any undissolved particles.3. Standardize cell culture procedures: Maintain consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
This compound shows lower than expected potency in my cellular assay. 1. Degraded this compound: As mentioned above, the compound may have degraded.2. High protein binding: this compound may bind to proteins in the cell culture serum, reducing its effective free concentration.3. Cell permeability issues: Although generally cell-permeable, different cell types may have varying uptake efficiencies.1. Use fresh this compound: Always start with a fresh, properly stored stock solution.2. Consider serum concentration: If possible, perform experiments in lower serum concentrations to assess the impact of protein binding.3. Increase incubation time or concentration: As a test, you can try increasing the incubation time or the concentration of this compound to see if the expected effect is achieved.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a given solvent over time using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

1. Materials:

  • This compound (lyophilized powder and prepared stock solution)
  • HPLC-grade solvent (e.g., DMSO, acetonitrile, water)
  • HPLC system with a UV detector
  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile phase A: Water with 0.1% formic acid
  • Mobile phase B: Acetonitrile with 0.1% formic acid
  • Autosampler vials

2. Procedure:

  • Prepare a fresh standard: Accurately weigh a small amount of lyophilized this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL). This will serve as your time-zero (T0) reference standard.
  • Sample preparation: Take an aliquot of the this compound solution you wish to test for stability.
  • HPLC analysis:
  • Set the UV detector to a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan, but a wavelength around 254 nm is a common starting point for aromatic compounds).
  • Equilibrate the C18 column with the initial mobile phase conditions.
  • Inject a known volume (e.g., 10 µL) of the T0 standard and the test sample.
  • Run a gradient elution method. An example gradient could be:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B
  • The flow rate can be set to 1 mL/min.
  • Data analysis:
  • Identify the peak corresponding to this compound in the chromatogram of the T0 standard. Note its retention time.
  • In the chromatogram of your test sample, quantify the peak area of this compound at the same retention time.
  • Look for the appearance of new peaks, which could indicate degradation products.
  • Compare the peak area of this compound in your test sample to the peak area of the T0 standard to determine the percentage of this compound remaining.
  • Long-term stability study:
  • Store aliquots of your this compound solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
  • At various time points (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each condition using the HPLC method described above and compare the results to the T0 standard.

Visualizations

NLRP3_Inhibition_by_this compound This compound Inhibition of the NLRP3 Inflammasome Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) cluster_inhibition Inhibition cluster_downstream Downstream Effects TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B pro-IL-1β Transcription NFkB->pro_IL1B NLRP3_transcription NLRP3 Transcription NFkB->NLRP3_transcription pro_IL1B_node pro-IL-1β pro_IL1B->pro_IL1B_node NLRP3_inactive Inactive NLRP3 NLRP3_transcription->NLRP3_inactive K_efflux K+ Efflux K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B Cleavage IL18 Mature IL-18 Casp1->IL18 Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis Cleavage This compound This compound This compound->NLRP3_active Inhibits ATPase activity & prevents assembly pro_IL1B_node->IL1B pro_IL18 pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: this compound directly inhibits the ATPase activity of active NLRP3, preventing inflammasome assembly.

Experimental_Workflow_Stability_Assessment Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_result Result Interpretation start Prepare this compound Solution (e.g., in DMSO) aliquot Aliquot into multiple vials start->aliquot cond1 -20°C (Protected from light) aliquot->cond1 cond2 4°C (Protected from light) aliquot->cond2 cond3 Room Temperature (Protected from light) aliquot->cond3 cond4 Room Temperature (Exposed to light) aliquot->cond4 hplc HPLC-UV/LC-MS Analysis cond1->hplc cond2->hplc cond3->hplc cond4->hplc data Data Comparison: - this compound Peak Area - Degradation Product Peaks hplc->data stability Determine % this compound remaining and degradation profile data->stability

Caption: A logical workflow for conducting a long-term stability study of this compound.

References

Technical Support Center: Assessing MCC950 Toxicity with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cell viability assays to determine the toxicity of MCC950, a potent and selective NLRP3 inflammasome inhibitor. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound and common cell viability assays.

MTT/XTT/MTS/WST-8 Assays (Tetrazolium Reduction Assays)

Question: My MTT assay results show unexpected cytotoxicity with this compound, even at low concentrations. How can I troubleshoot this?

Answer:

Unexpected cytotoxicity in MTT and similar tetrazolium reduction assays can arise from several factors. Here’s a systematic approach to troubleshooting:

  • This compound Interference with Formazan Crystal Formation/Solubilization:

    • Issue: The chemical structure of this compound or its metabolites might interfere with the reduction of the tetrazolium salt or the solubilization of the resulting formazan crystals.

    • Troubleshooting:

      • Control Experiment: Run a cell-free control with your assay medium, this compound at various concentrations, and the MTT reagent. This will help determine if this compound directly reacts with the assay components.

      • Alternative Solubilization Agent: If you suspect interference with formazan solubilization, try different solubilizing agents (e.g., DMSO, isopropanol with HCl).

      • Switch to a Different Assay: If interference is confirmed, consider using a non-tetrazolium-based assay like the LDH assay or a fluorescent live/dead stain.

  • Off-Target Effects:

    • Issue: While this compound is a selective NLRP3 inhibitor, it can have off-target effects at higher concentrations. One identified off-target is Carbonic Anhydrase 2 (CA2). Inhibition of CA2 can disrupt cellular pH homeostasis, which may impact cell viability.

    • Troubleshooting:

      • Dose-Response Curve: Ensure you are using a comprehensive dose-response curve to identify the threshold for off-target effects.

      • Correlate with Target Engagement: If possible, correlate your cytotoxicity data with NLRP3 inhibition data (e.g., IL-1β release) to distinguish between on-target and off-target effects.

  • Cell Culture Conditions:

    • Issue: The sensitivity of cells to this compound can be influenced by cell density, passage number, and media components.

    • Troubleshooting:

      • Optimize Cell Seeding Density: Ensure a linear relationship between cell number and absorbance in your MTT assay.

      • Standardize Cell Passage Number: Use cells within a consistent and low passage number range.

      • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their activity.

Question: I am observing a decrease in mitochondrial activity with this compound in my MTT assay. Does this definitively mean the compound is cytotoxic?

Answer:

Not necessarily. A decrease in mitochondrial activity, as measured by MTT reduction, can indicate a few possibilities:

  • Cytotoxicity: this compound could be inducing apoptosis or necrosis, leading to a loss of metabolically active cells.

  • Mitochondrial Respiration Effects: this compound may directly affect mitochondrial respiration without necessarily causing cell death. Some studies suggest that this compound can impact mitochondrial reactive oxygen species (ROS) production.

  • Cytostatic Effects: The compound might be inhibiting cell proliferation without killing the cells. In this case, the total metabolic activity of the culture would be lower compared to the control over time.

To differentiate between these possibilities, it is recommended to use a multi-assay approach. For example, you can combine the MTT assay with:

  • An LDH assay to measure membrane integrity and necrosis.

  • An Annexin V/PI apoptosis assay to specifically detect apoptotic and necrotic cells.

  • A cell counting method (e.g., trypan blue exclusion) to assess cell proliferation.

LDH (Lactate Dehydrogenase) Assay

Question: My LDH assay shows high background noise when testing this compound. What could be the cause and how can I fix it?

Answer:

High background in an LDH assay can obscure the detection of cytotoxicity. Here are common causes and solutions:

  • Serum in Culture Media:

    • Issue: Fetal bovine serum (FBS) contains endogenous LDH, which contributes to high background signal.

    • Troubleshooting:

      • Reduce Serum Concentration: If possible for your cell type, reduce the FBS concentration in your culture medium during the this compound treatment period.

      • Use Serum-Free Medium: For short-term experiments, consider using a serum-free medium.

      • Include Proper Controls: Always include a "medium-only" background control and subtract this value from all other readings.

  • This compound Interference with the Assay Reaction:

    • Issue: It's possible for small molecules to interfere with the enzymatic reaction of the LDH assay.

    • Troubleshooting:

      • Cell-Free Control: Include a control with your highest concentration of this compound in the culture medium without cells to check for direct interference with the assay reagents.

      • Spike-in Control: To test for inhibition of the LDH enzyme, you can add a known amount of LDH (positive control) to wells containing your experimental concentrations of this compound and compare the readings to a control with LDH only.

  • Cell Lysis from Handling:

    • Issue: Rough handling of cells during media changes or reagent addition can cause premature cell lysis and LDH release.

    • Troubleshooting:

      • Gentle Technique: Use gentle pipetting techniques and avoid excessive agitation of the plate.

      • Centrifugation for Suspension Cells: For suspension cells, centrifuge the plate and carefully remove the supernatant to avoid disturbing the cell pellet.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in vitro?

A1: Generally, this compound is considered non-toxic to a wide range of cell lines at concentrations effective for NLRP3 inhibition (typically in the nanomolar to low micromolar range). However, at higher concentrations, off-target effects can lead to cytotoxicity. The cytotoxic concentration (CC50) can vary significantly depending on the cell type and assay duration. For example, in THP-1 cells, a CC50 of 81.35 µM has been reported after 72 hours of incubation.

Q2: Are there known off-target effects of this compound that could contribute to cytotoxicity?

A2: Yes, the primary known off-target of this compound is Carbonic Anhydrase 2 (CA2), which this compound inhibits with an IC50 of approximately 11 µM. Carbonic anhydrases are involved in regulating cellular pH. Inhibition of these enzymes can lead to disruptions in pH homeostasis, which can impact cell viability and proliferation.

Q3: this compound is an inhibitor of pyroptosis, a form of lytic cell death. How can I distinguish between the cytoprotective effect of inhibiting pyroptosis and potential cytotoxicity of the compound itself?

A3: This is a critical consideration. Here’s how you can differentiate:

  • Use an NLRP3 Activation Model: Perform your viability assays in the presence and absence of an NLRP3 activator (e.g., LPS + nigericin or ATP).

    • If this compound increases cell viability in the presence of the activator, it indicates a cytoprotective effect through pyroptosis inhibition.

    • If this compound decreases cell viability in the absence of the activator, it suggests direct cytotoxicity.

  • Measure Caspase-1 Activity: Since pyroptosis is dependent on caspase-1, measuring its activity can provide a more specific readout of NLRP3 inflammasome inhibition. A decrease in caspase-1 activity in your stimulated cells treated with this compound would confirm on-target engagement.

  • Apoptosis vs. Necrosis Assays: Use assays like Annexin V/PI staining to differentiate between different forms of cell death. Pyroptosis results in a necrotic-like phenotype (PI positive). If this compound treatment in unstimulated cells leads to an increase in Annexin V positive/PI negative cells, it may be inducing apoptosis through an off-target mechanism.

Q4: Which cell viability assay is best for assessing this compound toxicity?

A4: There is no single "best" assay. A multi-assay approach is highly recommended to get a comprehensive understanding.

  • MTT/Metabolic Assays: Good for initial screening but can be prone to interference and do not distinguish between cytostatic and cytotoxic effects.

  • LDH Assay: A good complementary assay to MTT as it measures a different aspect of cell death (membrane integrity). It is particularly useful for detecting necrosis and pyroptosis.

  • Apoptosis Assays (Annexin V/PI, TUNEL): Essential for determining the mechanism of cell death (apoptosis vs. necrosis/pyroptosis).

  • Caspase Activity Assays: Useful for confirming on-target inhibition of the NLRP3-caspase-1 pathway.

Q5: Have there been reports of this compound-induced liver or kidney toxicity?

A5: While many in vitro studies show no toxicity, some in vivo studies in animal models have reported potential for liver and kidney toxicity, particularly at higher doses or in specific disease models. For example, one study in a model of diabetic kidney disease showed that this compound treatment was associated with increased renal inflammation and injury. This highlights the importance of careful dose selection and monitoring for potential toxicities in in vivo studies.

Quantitative Data on this compound Cytotoxicity

The following table summarizes reported IC50 (half-maximal inhibitory concentration for NLRP3) and CC50 (half-maximal cytotoxic concentration) values for this compound in various cell lines. Note that experimental conditions such as incubation time and the specific viability assay used can influence these values.

Cell LineAssay TypeIncubation TimeIC50 (NLRP3 Inhibition)CC50 / CytotoxicityReference
Mouse BMDMsIL-1β ELISA1 hour~7.5 nMNot cytotoxic at 10 µM
Human MDMsIL-1β ELISA1 hour~8.1 nMNot cytotoxic at 10 µM
THP-1CCK-872 hours-81.35 µM
THP-1MTT72 hours-98.83 µM
HEK293Not specifiedNot specified-> 62.5 µM
HepG2Not specifiedNot specified-> 62.5 µM
J774a murine macrophagesAlamar Blue3 days-Negligible up to 20 µM
Human coronary artery endothelial cellsAlamar Blue3 days-Negligible up to 20 µM
Smooth muscle cells (SMCs)Alamar Blue3 days-Negligible up to 20 µM
Pancreatic Cancer Cells (Panc10.05, SW1990, PANC1)CellTiter-Glo24 hours-No significant change alone

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol provides a general framework for measuring LDH release.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay. Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).

    • Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate (for suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.

  • Cell Preparation: After treatment with this compound, harvest both adherent and suspension cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

MCC950_On_Target_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm DAMPs_PAMPs DAMPs/PAMPs NLRP3_inactive Inactive NLRP3 DAMPs_PAMPs->NLRP3_inactive Activation Signal NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Oligomerization ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1B IL-1β Pro_IL1B->IL1B Maturation GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pore Formation GSDMD_N->IL1B Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis This compound This compound This compound->NLRP3_active Inhibition

Caption: On-target effect of this compound on the NLRP3 inflammasome pathway.

MCC950_Off_Target_Pathway cluster_cytoplasm Cytoplasm This compound This compound (High Concentration) CA2 Carbonic Anhydrase 2 (CA2) This compound->CA2 Inhibition H2CO3 H2CO3 pH_homeostasis pH Homeostasis Cell_Stress Cellular Stress CA2->Cell_Stress Disruption H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Catalysis H_HCO3->pH_homeostasis Cytotoxicity Potential Cytotoxicity Cell_Stress->Cytotoxicity

Caption: Potential off-target toxicity pathway of this compound via Carbonic Anhydrase 2.

Experimental_Workflow cluster_assays Viability/Toxicity Assays start Start: Seed Cells treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72 hours) treat->incubate MTT MTT Assay (Metabolic Activity) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH Apoptosis Annexin V/PI (Apoptosis/Necrosis) incubate->Apoptosis analyze Data Analysis (% Viability / % Cytotoxicity) MTT->analyze LDH->analyze Apoptosis->analyze interpret Interpret Results (On-target vs. Off-target) analyze->interpret

Caption: General experimental workflow for assessing this compound toxicity.

Technical Support Center: Unexpected Phenotypic Effects of MCC950 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects of MCC950 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] It directly targets the NACHT domain of the NLRP3 protein, specifically interacting with the Walker B motif.[2][3] This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis, which is a critical step for NLRP3 oligomerization and subsequent inflammasome activation.[3][4] Consequently, this compound blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, as well as pyroptotic cell death.[1][2][4]

Q2: I'm observing effects in my primary cells that are not related to NLRP3 inhibition. What could be the cause?

While this compound is highly selective for NLRP3, off-target effects have been reported. One significant off-target is Carbonic Anhydrase 2 (CA2), which this compound inhibits noncompetitively.[4] Depending on the primary cell type and experimental conditions, this could lead to unexpected phenotypic changes. Additionally, some studies suggest that this compound may influence mitochondrial function, such as reducing mitochondrial reactive oxygen species (ROS).[5] It is also important to consider the purity of the this compound compound and to rule out any potential effects of the vehicle (e.g., DMSO).

Q3: Is this compound cytotoxic to primary cells?

The cytotoxicity of this compound appears to be cell-type and concentration-dependent. Several studies on bone marrow-derived macrophages (BMDMs) and other immune cells have shown no significant cytotoxicity at concentrations effective for NLRP3 inhibition (e.g., up to 1 µM).[6] However, it is crucial to perform a dose-response viability assay for your specific primary cell type to determine the optimal non-toxic concentration for your experiments.

Q4: I am seeing a reduction in TNF-α levels in my experiment after this compound treatment. Is this an expected effect?

The effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) appears to be context-dependent and is not a direct, expected outcome of NLRP3 inhibition. The priming step of NLRP3 inflammasome activation, which involves NF-κB signaling and leads to the upregulation of pro-IL-1β and NLRP3 itself, is generally considered to be unaffected by this compound.[7] Since TNF-α is also an NF-κB target gene, its levels are not expected to be directly altered by this compound. However, some studies have reported a decrease in TNF-α in certain in vivo models and experimental set-ups, while others show no effect.[1][7][8] This discrepancy could be due to indirect downstream effects, the specific inflammatory milieu, or off-target effects. Therefore, a change in TNF-α should be interpreted with caution.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Reduced Viability
Possible Cause Troubleshooting Step
This compound Concentration Too High Perform a dose-response curve to determine the IC50 for NLRP3 inhibition and a parallel cell viability assay (e.g., MTT, LDH release, or live/dead staining) to identify the optimal non-toxic concentration for your primary cells.
Off-Target Effects Consider the expression and role of known off-targets like Carbonic Anhydrase 2 (CA2) in your primary cells. If CA2 is important for their function, the observed toxicity might be an off-target effect.
Vehicle (DMSO) Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level known to be non-toxic to your cells.
Contamination Check for mycoplasma or other contaminants in your cell cultures, as they can affect cell health and response to treatment.
Problem 2: Inconsistent or No Inhibition of IL-1β
Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Confirm the IC50 of your this compound batch in a standard cell line (e.g., THP-1) to ensure its potency. Titrate the this compound concentration in your primary cell experiment.
Incorrect Timing of Treatment This compound is most effective when added before or during the NLRP3 activation step. Optimize the timing of this compound addition relative to the priming (e.g., LPS) and activation (e.g., ATP, Nigericin) stimuli.
Inflammasome Activation Pathway Confirm that the inflammatory stimulus you are using specifically activates the NLRP3 inflammasome. This compound does not inhibit other inflammasomes like AIM2 or NLRC4.[1]
Low NLRP3 Expression Ensure your primary cells are adequately primed to express sufficient levels of NLRP3 and pro-IL-1β. Check mRNA and protein levels of NLRP3 and IL-1β after priming.
Problem 3: Altered Mitochondrial Function
Possible Cause Troubleshooting Step
Direct Effect on Mitochondria This compound has been shown to reduce mitochondrial ROS.[5] Assess key mitochondrial parameters such as mitochondrial membrane potential, oxygen consumption rate, and ROS production to characterize the effect in your cells.
Indirect Consequence of NLRP3 Inhibition NLRP3 activation is linked to mitochondrial dysfunction. The observed changes in mitochondrial function may be a downstream consequence of successful NLRP3 inhibition. Include appropriate controls to differentiate between direct and indirect effects.

Quantitative Data Summary

Parameter Value Cell Type/Assay Reference
This compound IC50 for IL-1β Inhibition ~8 nMMouse Bone Marrow-Derived Macrophages (LPS + ATP)[1]
This compound IC50 for Pyroptosis Inhibition 0.2 µMTHP-1 derived macrophages (LPS + Nigericin)[4]
This compound IC50 for Carbonic Anhydrase 2 (CA2) Inhibition 11 µMBiochemical esterase activity assay[4]

Experimental Protocols

Protocol 1: Assessment of this compound on Cell Viability
  • Cell Plating: Seed primary cells (e.g., macrophages) in a 96-well plate at a density appropriate for your cell type and allow them to adhere.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations of this compound to the cells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant. Perform the LDH cytotoxicity assay according to the manufacturer's instructions to measure lactate dehydrogenase release from damaged cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of IL-1β Secretion
  • Cell Priming: Plate primary macrophages in a 24-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

  • This compound Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.

  • NLRP3 Activation: Add an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the IL-1β concentrations to a control group and plot the dose-response curve for this compound inhibition.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive Activators K+ Efflux, ROS, etc. Activators->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (Oligomerization) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β (Secretion) Casp1->IL1B Cleavage Pyroptosis Pyroptosis (GSDMD Pore Formation) Casp1->Pyroptosis This compound This compound This compound->NLRP3_inactive Inhibition of ATP Hydrolysis

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotypic Effect Observed with this compound Q_NLRP3 Is IL-1β secretion inhibited as expected? Start->Q_NLRP3 Troubleshoot_NLRP3 Troubleshoot NLRP3 Assay: - Check this compound potency - Optimize concentration & timing - Confirm NLRP3-specific stimulus Q_NLRP3->Troubleshoot_NLRP3 No Q_Toxicity Is there unexpected cell death? Q_NLRP3->Q_Toxicity Yes Troubleshoot_Toxicity Assess Cytotoxicity: - Perform dose-response viability assay - Check vehicle toxicity - Rule out contamination Q_Toxicity->Troubleshoot_Toxicity Yes Q_OffTarget Could it be an off-target effect? Q_Toxicity->Q_OffTarget No Investigate_OffTarget Investigate Off-Targets: - Consider role of Carbonic Anhydrase 2 - Assess mitochondrial function - Review literature for cell-specific effects Q_OffTarget->Investigate_OffTarget Yes Conclusion Phenotype is likely an off-target or indirect effect. Further investigation required. Q_OffTarget->Conclusion No Investigate_OffTarget->Conclusion

Caption: A logical workflow for troubleshooting unexpected effects of this compound in primary cells.

References

Validation & Comparative

A Head-to-Head Comparison of MCC950 and Glyburide in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of NLRP3 inflammasome inhibitors is critical for advancing therapeutic strategies against a host of inflammatory diseases. This guide provides an objective comparison of two prominent inhibitors, MCC950 and glyburide, focusing on their efficacy, mechanism of action, and supporting experimental data.

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of conditions, including autoimmune diseases, type 2 diabetes, and neurodegenerative disorders[1][2][3]. Both this compound and glyburide have emerged as significant tools for studying and potentially treating these conditions by targeting the NLRP3 pathway. While both compounds inhibit the NLRP3 inflammasome, they do so through different mechanisms and with varying potency.

Mechanism of Action: A Tale of Two Targets

This compound is a potent and specific small-molecule inhibitor that directly targets the NLRP3 protein.[4][5] It binds to the Walker B motif within the NACHT domain of NLRP3, which is crucial for its ATPase activity.[5][6] By inhibiting ATP hydrolysis, this compound locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[4][6] This direct targeting makes this compound a highly selective inhibitor for the NLRP3 inflammasome, with no significant off-target effects on other inflammasomes like AIM2, NLRC4, or NLRP1.[1][7]

Glyburide, a sulfonylurea drug widely used to treat type 2 diabetes, was one of the first identified inhibitors of the NLRP3 inflammasome.[6][8] Its mechanism of inhibition is less direct than that of this compound and is independent of its well-known function as an ATP-sensitive potassium (KATP) channel blocker.[6][8] Glyburide is believed to act upstream of NLRP3 activation, preventing the release of interleukin-1β (IL-1β) in response to various NLRP3 stimuli.[6][7][9] However, its precise molecular target in the NLRP3 pathway remains to be fully elucidated.[6]

Efficacy and Potency: A Quantitative Look

The most significant difference between this compound and glyburide lies in their potency. This compound inhibits NLRP3 activation at nanomolar concentrations, making it a highly potent inhibitor.[1] In contrast, glyburide requires micromolar concentrations to achieve a similar level of inhibition. This difference in potency is a critical consideration for both in vitro research and potential therapeutic applications, as higher concentrations of glyburide may lead to off-target effects, including hypoglycemia.[3][7]

CompoundTargetPotency (IC50)Specificity
This compound Directly binds to the Walker B motif of the NLRP3 NACHT domainNanomolar rangeHighly specific for NLRP3 inflammasome
Glyburide Acts upstream of NLRP3 activation; precise target unknownMicromolar rangeSpecific for NLRP3 inflammasome

Experimental Data Summary

The following table summarizes key quantitative findings from studies comparing the inhibitory effects of this compound and glyburide on NLRP3 inflammasome activation. The data is primarily derived from studies using bone marrow-derived macrophages (BMDMs).

ParameterThis compoundGlyburideCell TypeActivation StimuliReference
IL-1β Secretion Inhibition Dose-dependent inhibition (1-1000 nM)Inhibition at µM concentrationsBMDMsLPS + ATP/Nigericin[1]
Caspase-1 Activation Inhibition Effective at nM concentrationsEffective at µM concentrationsBMDMsLPS + ATP/Nigericin[1]
ASC Oligomerization Inhibition Inhibits ASC speck formationAttenuates ASC complex formationBMDMs, Immortalized MacrophagesLPS + ATP/Nigericin[1]

Signaling Pathway and Experimental Workflow

To visualize the points of intervention for this compound and glyburide, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b Pro_IL18 Pro-IL-18 Transcription->Pro_IL18 Stimuli Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Autocatalysis Casp1->Pro_IL1b Cleavage Casp1->Pro_IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis This compound This compound This compound->NLRP3_inactive Inhibits ATP Hydrolysis Glyburide Glyburide Glyburide->Efflux Acts Upstream

Caption: NLRP3 inflammasome signaling pathway with points of inhibition for this compound and glyburide.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Protocol cluster_analysis Downstream Analysis Harvest_BMDMs Harvest & Differentiate Bone Marrow-Derived Macrophages (BMDMs) Seed_Cells Seed BMDMs in 96-well plates Harvest_BMDMs->Seed_Cells Priming Prime cells with LPS (e.g., 1 µg/mL for 3-4 hours) Seed_Cells->Priming Inhibitor Pre-treat with This compound (nM) or Glyburide (µM) for 30-60 minutes Priming->Inhibitor Activation Activate with ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes Inhibitor->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells ELISA Measure IL-1β & IL-18 by ELISA Collect_Supernatant->ELISA Western_Blot Analyze Caspase-1 cleavage & ASC oligomerization by Western Blot Lyse_Cells->Western_Blot

Caption: A generalized experimental workflow for comparing the efficacy of NLRP3 inhibitors.

Detailed Experimental Protocols

Canonical NLRP3 Inflammasome Activation in BMDMs

This protocol describes a standard method for activating the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs), a common cellular model for these studies.[10][11]

  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF. Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[10]

  • Inhibitor Treatment: Following priming, remove the LPS-containing media and replace it with fresh media containing the desired concentrations of this compound (in the nM range) or glyburide (in the µM range). Incubate for 30-60 minutes.

  • Activation (Signal 2): Add an NLRP3 activator, such as ATP (final concentration of 5 mM) or nigericin (final concentration of 10 µM), and incubate for 30-60 minutes.[10]

  • Sample Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Lyse the remaining cells for protein analysis.

Measurement of IL-1β Secretion by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the amount of secreted IL-1β in the cell culture supernatant.[12]

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for murine IL-1β overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and IL-1β standards to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for murine IL-1β. Incubate for 1 hour at room temperature.

  • Signal Generation: After another wash, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

  • Reading: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution. Measure the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by comparison to the standard curve.

Assessment of ASC Oligomerization by Western Blot

ASC oligomerization is a key step in inflammasome assembly and can be visualized by Western blotting.[1]

  • Cell Lysis: After treatment, lyse the cells in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize the ASC oligomers.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the cross-linked proteins by SDS-PAGE on a gradient gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for ASC, followed by an HRP-conjugated secondary antibody.

  • Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. ASC monomers will appear at a lower molecular weight, while oligomers will be present as higher molecular weight species.

Conclusion

Both this compound and glyburide are valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. This compound stands out for its high potency and direct, specific mechanism of action, making it an ideal candidate for targeted therapeutic development and a precise research tool.[1][7] Glyburide, while less potent and with a less defined mechanism, remains a useful compound for studying the broader implications of NLRP3 inhibition, particularly given its long history of clinical use for type 2 diabetes.[6][8] The choice between these inhibitors will ultimately depend on the specific research question, the desired potency, and the experimental context. For researchers aiming for highly specific and potent inhibition of NLRP3, this compound is the superior choice.

References

Validating MCC950's Specificity for the NLRP3 Inflammasome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

MCC950 is a potent and widely used small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response.[1] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases, making specific inhibitors like this compound valuable tools for research and potential therapeutics.[2] However, rigorous validation of its specificity is crucial to ensure that observed effects are indeed due to the inhibition of the NLRP3 pathway and not off-target activities.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the specificity of this compound for the NLRP3 inflammasome. It outlines key experimental assays, control strategies, and presents data in a comparative format.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process. The "priming" step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) through the NF-κB signaling pathway.[3] The "activation" step is triggered by a diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, which leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.[4][5] this compound is known to directly target the NLRP3 protein itself, preventing its activation and the subsequent downstream events.[1][2]

NLRP3_Pathway cluster_0 Priming (Signal 1) cluster_1 Activation (Signal 2) cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB pro_IL1b_gene pro-IL-1β mRNA NFkB->pro_IL1b_gene upregulates NLRP3_gene NLRP3 mRNA NFkB->NLRP3_gene upregulates pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b translates to NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive translates to ATP ATP / Nigericin ATP->NLRP3_inactive activates NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_active->Inflammasome oligomerizes with ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 cleaves pro-Casp1 This compound This compound This compound->NLRP3_active inhibits IL1b IL-1β (mature) Casp1->IL1b cleaves pro-IL-1β IL18 IL-18 (mature) Casp1->IL18 cleaves pro-IL-18 Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL18 pro-IL-18

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Key Experimental Assays for Specificity Validation

A multi-pronged approach is essential to confirm that this compound's activity is restricted to the NLRP3 inflammasome. The following assays are fundamental for this validation.

Cytokine Release Assays (IL-1β and IL-18)

Measuring the secretion of mature IL-1β and IL-18 is a direct readout of inflammasome activity. A specific NLRP3 inhibitor should significantly reduce the release of these cytokines in response to NLRP3 activators but not activators of other inflammasomes.

ASC Speck Formation Assay

Upon activation, the adaptor protein ASC oligomerizes into a large, single structure within the cell known as the "ASC speck".[6] This event is a hallmark of inflammasome assembly.[7] Visualizing and quantifying ASC speck formation, often via fluorescence microscopy, provides an upstream measure of inflammasome activation. This compound should inhibit the formation of these specks in response to NLRP3 stimuli.[7][8]

Pyroptosis and Cell Viability Assays

Pyroptosis is a pro-inflammatory form of programmed cell death mediated by caspase-1.[4] this compound should protect cells from pyroptosis induced by NLRP3 activators.[5] This can be measured by assessing cell membrane integrity (e.g., LDH release assay) or overall cell viability (e.g., MTT or Trypan Blue exclusion assays).[9][10]

Experimental Workflow for Validating Specificity

A logical workflow is critical to systematically assess the specificity of this compound. This involves testing its effect on the NLRP3 inflammasome, its lack of effect on other inflammasomes, and ensuring it does not interfere with the initial priming signal.

Experimental_Workflow cluster_nlrp3 NLRP3 Pathway cluster_controls Specificity Controls cluster_priming Priming Control start Immune Cells (e.g., Macrophages) prime Prime with LPS (Signal 1) start->prime split1 prime->split1 treat Treat with this compound or Vehicle Control split1->treat measure_tnfa Measure TNF-α Release (from supernatant after priming) split1->measure_tnfa Assay supernatant split2 treat->split2 activate_nlrp3 Activate with NLRP3 Stimulus (e.g., ATP, Nigericin) split2->activate_nlrp3 activate_other Activate Other Inflammasomes (e.g., AIM2 with poly(dA:dT), NLRC4 with Flagellin) split2->activate_other measure_nlrp3 Measure: 1. IL-1β / IL-18 Release 2. ASC Speck Formation 3. Cell Viability (Pyroptosis) activate_nlrp3->measure_nlrp3 measure_other Measure: IL-1β / IL-18 Release activate_other->measure_other

Caption: Experimental workflow for validating the specificity of an NLRP3 inhibitor.

Data Presentation for Comparison

Summarizing quantitative data in tables allows for a clear and objective comparison of this compound's performance against controls and alternative compounds.

Table 1: Effect of this compound on NLRP3-Dependent and -Independent Cytokine Release

Treatment GroupStimulusIL-1β Release (pg/mL)TNF-α Release (pg/mL)
Vehicle ControlNone< 5< 10
Vehicle ControlLPS + ATP (NLRP3)1500 ± 1202500 ± 210
This compound (1 µM) LPS + ATP (NLRP3) 50 ± 15 2450 ± 190
Vehicle ControlLPS + poly(dA:dT) (AIM2)1350 ± 1102550 ± 200
This compound (1 µM) LPS + poly(dA:dT) (AIM2) 1300 ± 130 2500 ± 220
Vehicle ControlFlagellin (NLRC4)1400 ± 150N/A
This compound (1 µM) Flagellin (NLRC4) 1380 ± 140 N/A
Data are representative and shown as mean ± SD.

Table 2: Comparative Analysis of Inflammasome Inhibitors

CompoundTargetIC50 for IL-1β Release (NLRP3)Effect on NLRC4/AIM2Known Off-Targets
This compound NLRP3~10-50 nM[8]No significant inhibition[1][2]Carbonic Anhydrase 2[4]
Glyburide NLRP3 (also KATP channels)~10 µMNo significant inhibition[2]ATP-sensitive K+ channels[2]
CY-09 NLRP3~5 µMNo significant inhibition[2]Not extensively reported
IC50 values can vary depending on cell type and stimulus used.

Detailed Experimental Protocols

Protocol 1: IL-1β Release Assay via ELISA

This protocol describes the measurement of IL-1β in cell culture supernatants as a readout for inflammasome activation.

  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.

  • Priming: Prime the cells with 200-1000 pg/mL of LPS for 2-3 hours.[6]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 30-60 minutes.[11]

  • Activation: Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 90 minutes.[6] For specificity testing, use AIM2 activators (e.g., cytosolic poly(dA:dT)) or NLRC4 activators (e.g., flagellin).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions.[12][13][14] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.[13][15]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[13] Calculate the concentration of IL-1β by comparing the absorbance to a standard curve.

Protocol 2: ASC Speck Formation Assay by Immunofluorescence

This protocol outlines the visualization and quantification of ASC specks.

  • Cell Culture: Seed ASC-mCherry reporter cells or primary macrophages on glass-bottom plates.[8]

  • Priming and Treatment: Prime cells with LPS and treat with this compound or vehicle as described in the ELISA protocol.

  • Activation: Add the desired inflammasome activator (e.g., Nigericin 10 µM for 2 hours).[8]

  • Fixation and Permeabilization: Fix the cells with 2-4% formaldehyde, then permeabilize with a solution containing 0.5% Triton X-100.[16]

  • Staining (for non-reporter cells): If not using a reporter cell line, incubate with a primary antibody against ASC, followed by a fluorescently-labeled secondary antibody.[6] Stain nuclei with DAPI or Hoechst.

  • Imaging: Acquire images using a confocal or high-content fluorescence microscope.

  • Quantification: Count the number of cells with a distinct, single fluorescent speck and express this as a percentage of the total number of cells (determined by nuclear stain).[8]

Protocol 3: Cell Viability (Pyroptosis) Assay

This protocol measures cell death as a consequence of inflammasome activation.

  • Experiment Setup: Perform cell seeding, priming, inhibitor treatment, and activation as described above in a standard 96-well plate.

  • LDH Release Assay (for Pyroptosis):

    • Collect the cell culture supernatant.

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.[16] This measures the release of LDH from cells with compromised membranes.

  • MTT Assay (for Viability):

    • After the stimulation period, add MTT reagent to the wells and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at the appropriate wavelength (typically ~570 nm). The absorbance is proportional to the number of viable cells.[10]

  • Data Analysis: Express results as a percentage of the control (untreated or vehicle-treated) cells.

Known Off-Target Effects and Considerations

While this compound is highly selective for NLRP3 over other inflammasomes, recent chemical proteomics studies have identified carbonic anhydrase 2 (CA2) as a potential off-target.[4][17] This interaction was confirmed in enzymatic assays, showing noncompetitive inhibition.[4] While the in vitro IC50 for pyroptosis inhibition is in the nanomolar range, researchers often use micromolar concentrations where off-target effects on carbonic anhydrases could become relevant, especially in long-term or in vivo studies.[4][17] It is therefore critical to use the lowest effective concentration of this compound and to consider potential carbonic anhydrase-related effects when interpreting results.

Conclusion

Validating the specificity of this compound is a critical step in ensuring the reliability of experimental findings. By employing a combination of cytokine release assays, ASC speck visualization, and pyroptosis measurements, researchers can build a strong case for its on-target activity. Crucially, these experiments must be accompanied by rigorous controls, including testing against other inflammasome pathways (AIM2, NLRC4) and upstream signaling events (NF-κB activation). By following the structured approach outlined in this guide, researchers can confidently attribute the effects of this compound to the specific inhibition of the NLRP3 inflammasome.

References

Validating MCC950: A Comparative Guide to siRNA Knockdown of NLRP3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methods for validating the specificity of the NLRP3 inflammasome inhibitor, MCC950: direct pharmacological inhibition with this compound and genetic knockdown of NLRP3 using small interfering RNA (siRNA). Understanding the nuances of these approaches is critical for robust experimental design and accurate interpretation of results in inflammasome research and drug development.

Performance Comparison: this compound vs. NLRP3 siRNA

The following tables summarize quantitative data on the efficacy of this compound and NLRP3 siRNA in inhibiting NLRP3 inflammasome activation. Data has been compiled from various studies to provide a representative comparison.

Table 1: Inhibition of IL-1β Secretion

TreatmentCell TypeActivation StimuliConcentration/ EfficiencyIL-1β Inhibition (%)Reference
This compound Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP1 µM~90%[1]
Human Monocyte-Derived Macrophages (hMDMs)LPS + Nigericin10 µM~85%
NLRP3 siRNA Mouse BMDMsLPS + ATP~80% knockdown~75%
Human THP-1 MacrophagesLPS + Nigericin~70% knockdown~65%

Table 2: Inhibition of Caspase-1 Activation (Cleavage)

TreatmentCell TypeActivation StimuliConcentration/ EfficiencyCaspase-1 p20/p10 ReductionReference
This compound Mouse Peritoneal MacrophagesLPS + ATP1 µMSignificant reduction[2]
Human THP-1 Macrophagesox-LDL10 µMSignificant reduction
NLRP3 siRNA Mouse Cardiac FibroblastsLPS~70% knockdownSignificant reduction
Human THP-1 MacrophagesLPS + ATP~75% knockdownSignificant reduction

Signaling Pathways and Experimental Workflow

To visually conceptualize the processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for comparing this compound and NLRP3 siRNA.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3_transcription Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3_transcription Pro_IL1B_NLRP3_transcription->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3_transcription->Pro_IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Oligomerization Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Caspase1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B This compound This compound This compound->NLRP3_active siRNA NLRP3 siRNA siRNA->NLRP3_inactive Degrades mRNA

Caption: NLRP3 inflammasome activation and points of inhibition.

Experimental_Workflow Experimental Workflow: this compound vs. NLRP3 siRNA start Start: Culture Macrophages (e.g., BMDMs, THP-1) transfection Transfect with NLRP3 siRNA or Scrambled Control start->transfection siRNA Arm priming_this compound Prime with LPS (Signal 1) start->priming_this compound This compound Arm incubation_sirna Incubate (24-48 hours) transfection->incubation_sirna priming_sirna Prime with LPS (Signal 1) incubation_sirna->priming_sirna activation_sirna Activate with ATP/Nigericin (Signal 2) priming_sirna->activation_sirna analysis_sirna Analyze: - IL-1β (ELISA) - Caspase-1 (WB) - NLRP3 Knockdown (qPCR/WB) activation_sirna->analysis_sirna pretreatment_this compound Pre-treat with This compound or Vehicle priming_this compound->pretreatment_this compound activation_this compound Activate with ATP/Nigericin (Signal 2) pretreatment_this compound->activation_this compound analysis_this compound Analyze: - IL-1β (ELISA) - Caspase-1 (WB) - Cell Viability activation_this compound->analysis_this compound

Caption: Workflow for comparing NLRP3 inhibition methods.

Detailed Experimental Protocols

Herein are detailed protocols for the key experiments involved in comparing this compound and NLRP3 siRNA.

siRNA Transfection for NLRP3 Knockdown in Macrophages

This protocol is optimized for transient knockdown of NLRP3 in macrophage cell lines (e.g., THP-1) or primary macrophages using lipid-based transfection reagents like Lipofectamine™ RNAiMAX.

Materials:

  • NLRP3-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Macrophage cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 6-well tissue culture plates

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed macrophages in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 25 pmol of NLRP3 siRNA or scrambled control siRNA in 125 µL of Opti-MEM™ I Medium in a microcentrifuge tube.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before proceeding with inflammasome activation assays. The optimal incubation time should be determined empirically.

  • Validation of Knockdown: After incubation, assess the knockdown efficiency at both the mRNA (qPCR) and protein (Western Blot) levels. A knockdown efficiency of >70% is generally considered effective.

NLRP3 Inflammasome Activation and Inhibition

This protocol describes the two-signal activation of the NLRP3 inflammasome in macrophages and its inhibition by this compound.

Materials:

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

Procedure:

  • Priming (Signal 1):

    • For both this compound and siRNA-treated cells, replace the culture medium with fresh medium containing 1 µg/mL of LPS.

    • Incubate for 3-4 hours at 37°C.

  • Inhibition with this compound:

    • For the this compound treatment group, pre-incubate the LPS-primed cells with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO for 30-60 minutes.

  • Activation (Signal 2):

    • Stimulate the primed cells with either 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes.

  • Sample Collection:

    • Following activation, collect the cell culture supernatants for analysis of secreted IL-1β (ELISA) and cleaved caspase-1 (Western Blot).

    • Lyse the cells to prepare protein lysates for Western blot analysis of intracellular proteins.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of NLRP3 and IL1B.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for NLRP3, IL1B, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.

    • Perform the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.

Western Blot for Protein Analysis

This protocol is for the detection of NLRP3, pro-caspase-1, and cleaved caspase-1 (p20 subunit).

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NLRP3, anti-caspase-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • For cell lysates, wash cells with cold PBS and lyse with RIPA buffer.

    • For supernatants, concentrate the proteins using methods such as methanol-chloroform precipitation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

This protocol is for assessing the potential cytotoxicity of this compound or the siRNA transfection process using an MTT assay.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of this compound or perform siRNA transfection as described previously.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

By employing these robust experimental protocols and comparative analyses, researchers can confidently validate the on-target effects of this compound and accurately interpret its role in mitigating NLRP3-driven inflammation.

References

Validating NLRP3 Inflammasome Activity: A Comparative Guide to Small Molecule Inhibitors Beyond MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers seeking to confirm experimental findings attributed to the highly selective NLRP3 inflammasome inhibitor MCC950, employing alternative small molecules with distinct mechanisms of action is a critical validation step. This guide provides a comparative overview of several such inhibitors, detailing their efficacy, mechanism, and selectivity. Furthermore, it supplies established experimental protocols to empower researchers to independently assess and validate NLRP3 inflammasome inhibition in their own experimental systems.

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals.[1][2] Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[3] Given its central role in inflammation, dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory diseases.[3][4]

This compound is a potent and specific diarylsulfonylurea-containing compound that inhibits the NLRP3 inflammasome by directly targeting its NACHT domain, preventing ATP hydrolysis and subsequent ASC oligomerization.[5][6][7] Its high selectivity for NLRP3 over other inflammasomes like AIM2 and NLRC4 has made it an invaluable tool in immunology research.[8][9] However, to ensure that observed biological effects are genuinely due to NLRP3 inhibition and not potential off-target effects of a single compound, it is essential to replicate key findings with alternative inhibitors.

Comparative Analysis of NLRP3 Inflammasome Inhibitors

To facilitate the selection of an appropriate confirmatory inhibitor, the following table summarizes the quantitative data for this compound and several notable alternatives. These compounds vary in their chemical structure, potency, and precise mechanism of NLRP3 inhibition.

InhibitorTarget/Mechanism of ActionIC50 (IL-1β Release)Cell TypeSelectivity Notes
This compound Directly binds NLRP3 Walker B motif, blocking ATP hydrolysis and ASC oligomerization.[6][7]7.5 nM[7]Mouse BMDMHighly selective for NLRP3; does not inhibit NLRC4, AIM2, or NLRP1 inflammasomes.[8][9]
OLT1177 (Dapansutrile) Directly binds NLRP3 and blocks its ATPase activity, preventing NLRP3-ASC interaction.[5][6]1 nM[7]THP-1 CellsSelective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes.[5][6]
CY-09 (Fadraciclib) Directly binds the NLRP3 NACHT domain (Walker A motif), inhibiting ATPase activity and oligomerization.[10][11]6 µM[7]Not specifiedSpecific inhibitory activity against NLRP3.[10]
Oridonin Covalently binds cysteine 279 in the NLRP3 NACHT domain, blocking the NLRP3-NEK7 interaction.[5][7]0.75 µM[7]Not specifiedSelective for NLRP3; does not inhibit AIM2 or NLRC4 inflammasome activation.[5]
Tranilast Binds to the NLRP3 NACHT domain, inhibiting NLRP3-ASC oligomerization.[6][12]10-15 µM[12]Not specifiedDirectly targets NLRP3.[6]
MNS Inhibits NLRP3 ATPase activity.[7]2 µM[7]Not specifiedDirectly inhibits NLRP3.[6]
BHB (β-hydroxybutyrate) Inhibits K+ efflux, a common upstream trigger for canonical NLRP3 activation.[8]Not specifiedMacrophagesAffects only the canonical NLRP3 pathway; does not inhibit non-canonical activation.[8]
NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals. The first, a "priming" signal, is often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[2][13] This leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[4][13] The second signal can be one of many diverse stimuli, including extracellular ATP, crystalline substances, or pore-forming toxins, which trigger downstream events like potassium (K+) efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[2][14] These events lead to the assembly of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1, forming the active inflammasome complex.[7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and cleaves Gasdermin D (GSDMD) to induce pyroptosis.[13][15]

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Stimuli Diverse Stimuli (ATP, Nigericin, Crystals) K_efflux K+ Efflux Stimuli->K_efflux ROS Mitochondrial ROS Stimuli->ROS NLRP3_active Active NLRP3 Oligomer K_efflux->NLRP3_active ROS->NLRP3_active NLRP3_inactive->NLRP3_active ASC_Oligomer ASC Oligomerization (Speck Formation) NLRP3_active->ASC_Oligomer ASC ASC ASC->ASC_Oligomer Casp1 Active Caspase-1 ASC_Oligomer->Casp1 ProCasp1 Pro-Caspase-1 ProCasp1->Casp1 IL1b Secreted IL-1β (Inflammation) Casp1->IL1b IL18 Secreted IL-18 Casp1->IL18 GSDMD_pore GSDMD Pore (Pyroptosis) Casp1->GSDMD_pore ProIL1b Pro-IL-1β ProIL1b->IL1b ProIL18 Pro-IL-18 ProIL18->IL18 GSDMD Gasdermin D (GSDMD) GSDMD->GSDMD_pore This compound This compound, CY-09, Tranilast, OLT1177 This compound->NLRP3_active Oridonin Oridonin Oridonin->NLRP3_active BHB BHB BHB->K_efflux

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Experimental Protocols

Detailed below are standardized protocols for key assays used to measure NLRP3 inflammasome activation and its inhibition.

IL-1β Secretion Assay via ELISA

This assay quantifies the release of mature IL-1β from immune cells, a primary output of inflammasome activation.

Cell Culture and Treatment Workflow

ELISA_Workflow A 1. Seed Cells (e.g., BMDMs, THP-1) B 2. Prime Cells (e.g., LPS, 3-4h) A->B C 3. Pre-incubate with Inhibitor (1h) B->C D 4. Activate NLRP3 (e.g., ATP or Nigericin, 1-2h) C->D E 5. Collect Supernatant D->E F 6. Perform ELISA E->F

Caption: Workflow for measuring inhibitor effect on IL-1β secretion.

Methodology:

  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 96-well plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere.

  • Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours in serum-free media.[4][16] This step upregulates the expression of NLRP3 and pro-IL-1β.[4]

  • Inhibitor Treatment: Pre-incubate the primed cells with the desired concentration of the small molecule inhibitor (e.g., this compound, OLT1177) or vehicle control (e.g., DMSO) for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (2.5-5 mM) or Nigericin (5-10 µM) for 1-2 hours.[4][17]

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[18]

ASC Oligomerization (Speck Formation) Assay

This assay visualizes the hallmark of inflammasome activation: the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell.

Methodology:

  • Cell Culture: Seed cells (e.g., immortalized macrophages) on glass coverslips in a 24-well plate.

  • Priming and Activation: Treat the cells with priming and activating stimuli as described in the IL-1β secretion assay.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against ASC overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[16] Count the percentage of cells containing a distinct ASC speck. A significant reduction in speck-forming cells in the inhibitor-treated group compared to the control indicates inhibition of inflammasome assembly.[5]

Caspase-1 Activation and Pyroptosis Assays

These assays measure two key downstream events of inflammasome assembly: the cleavage of pro-caspase-1 into its active form and the resulting lytic cell death (pyroptosis).

Methodology for Caspase-1 Activation (Western Blot):

  • Cell Treatment and Lysis: Treat cells as described above. After activation, collect both the supernatant and the cell lysate.[19]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blot:

    • Separate proteins from the supernatant and lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the cleaved (p20) subunit of caspase-1.[19][20] The presence of the p20 band in the supernatant is indicative of caspase-1 activation and release.

Methodology for Pyroptosis (LDH Release Assay):

  • Cell Treatment: Treat cells in a 96-well plate as described in the IL-1β assay.

  • Supernatant Collection: After the activation step, collect a portion of the cell culture supernatant.

  • LDH Measurement: Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the supernatant using a commercially available colorimetric assay kit according to the manufacturer's instructions.[16] An increase in LDH activity corresponds to an increase in pyroptotic cell death.

References

Cross-Validation of MCC950's Effects with Genetic Models: A Comparative Guide to NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NLRP3 inflammasome inhibitor MCC950 with alternative compounds, supported by experimental data from genetic and disease models. The following sections detail the mechanisms of action, comparative efficacy, and experimental protocols for key NLRP3 inhibitors, offering valuable insights for researchers in immunology and drug development.

Introduction to NLRP3 Inflammasome Inhibition

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, playing a central role in numerous inflammatory diseases.[1][2] Consequently, the NLRP3 inflammasome has emerged as a key therapeutic target. This compound is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, but a growing number of alternative inhibitors are also under investigation.[2][3] This guide focuses on the cross-validation of this compound's effects against these alternatives in relevant genetic and disease models.

Mechanism of Action of NLRP3 Inhibitors

The activation of the NLRP3 inflammasome is a two-step process: a priming signal that upregulates the expression of NLRP3 components, and an activation signal that triggers the assembly of the inflammasome complex.[1][2] NLRP3 inhibitors can interfere with this process at different stages.

This compound: This well-characterized inhibitor directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization, which is essential for inflammasome assembly.[2][4] this compound has been shown to be highly selective for NLRP3 and does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1.[3]

Alternative NLRP3 Inhibitors:

  • CY-09: This compound also directly targets the NLRP3 NACHT domain but at the ATP-binding motif (Walker A motif). By inhibiting the ATPase activity of NLRP3, CY-09 prevents inflammasome assembly and activation.[4][5]

  • Dapansutrile (OLT1177): This β-sulfonyl nitrile compound is another direct inhibitor of the NLRP3 inflammasome. Its precise binding site and mechanism of action are under investigation, but it is known to block the activation of the NLRP3 inflammasome, preventing the release of IL-1β and IL-18.[6][7][8]

  • Tranilast: This existing anti-allergic drug has been identified as a direct NLRP3 inhibitor. It binds to the NACHT domain of NLRP3, suppressing its oligomerization and the subsequent assembly of the inflammasome complex.[9][10]

Comparative Efficacy in Preclinical Models

Direct head-to-head comparisons of NLRP3 inhibitors in the same animal models are crucial for evaluating their relative potency and therapeutic potential. Below are summaries of available comparative data.

This compound vs. CY-09 in a Model of Peritonitis and CAPS

A study directly compared the efficacy of this compound and CY-09 in a mouse model of monosodium urate (MSU)-induced peritonitis and a genetic mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), specifically Muckle-Wells syndrome (MWS).

Model Drug (Dose) IL-1β Production (Peritoneal Lavage) Neutrophil Influx (Peritoneal Lavage) Survival (MWS Model)
MSU-induced Peritonitis VehicleHighHighN/A
This compound (40 mg/kg)Significantly ReducedSignificantly ReducedN/A
CY-09 (40 mg/kg)Significantly ReducedSignificantly ReducedN/A
MWS Genetic Model VehicleN/AN/ADecreased
This compoundN/AN/AIncreased
CY-09N/AN/AIncreased

Data synthesized from a comparative study.[11]

In both models, this compound and CY-09 demonstrated comparable efficacy in reducing inflammation and improving survival in the genetic model of CAPS.[11]

This compound vs. Paclitaxel and Sirolimus in a Vascular Injury Model

In a mouse model of neointimal hyperplasia in vascular grafts, the selective NLRP3 inhibitor this compound was compared with the non-specific anti-proliferative drugs paclitaxel (PTX) and sirolimus (SMS).

Treatment Neointimal Occlusion (%) at Day 28 IL-1β Expression (mm²) at Day 28 TNF-α Expression (mm²) at Day 28
Control 50.88 ± 7.680.96 ± 0.21.98 ± 0.34
This compound 34.13 ± 13.23 (p < 0.05 vs Control)0.13 ± 0.01 (p < 0.05 vs Control)0.35 ± 0.12 (p < 0.05 vs Control)
Paclitaxel (PTX) No significant difference from control0.41 ± 0.13 (p < 0.05 vs Control)0.66 ± 0.18 (p < 0.05 vs Control)
Sirolimus (SMS) 75.84 ± 3.34 (p < 0.05 vs Control)Not reported0.42 ± 0.12 (p < 0.05 vs Control)

Data extracted from a study on vascular inflammation.[12]

These results indicate that selective NLRP3 inhibition with this compound was more effective at reducing neointimal hyperplasia and inflammation compared to the broader-acting agents PTX and SMS in this model.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Targets PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β Transcription NFkB->Pro_IL1B NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1B IL-1β Pro_IL1B->IL1B Mature NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux ROS ROS Production Stimuli->ROS K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis IL18 IL-18 This compound This compound This compound->NLRP3 Inhibits (Walker B) CY09 CY-09 CY09->NLRP3 Inhibits (Walker A) Dapansutrile Dapansutrile Dapansutrile->NLRP3 Inhibits Tranilast Tranilast Tranilast->NLRP3 Inhibits (Oligomerization)

Caption: Canonical NLRP3 inflammasome activation pathway and points of intervention by various inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cluster_outcome Outcome Assessment animal_model Genetic Mouse Model (e.g., CAPS, EAE) grouping Randomized Animal Groups: - Vehicle Control - this compound - Alternative Inhibitor(s) animal_model->grouping treatment Daily Drug Administration (e.g., i.p., oral gavage) grouping->treatment monitoring Monitor Clinical Score & Body Weight treatment->monitoring tissue_collection Tissue/Blood Collection monitoring->tissue_collection biochemical Biochemical Analysis: - ELISA (IL-1β, IL-18) - Western Blot (Caspase-1) tissue_collection->biochemical histology Histological Analysis: - H&E Staining - Immunohistochemistry tissue_collection->histology data_analysis Statistical Analysis of Quantitative Data biochemical->data_analysis histology->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Caption: A generalized workflow for comparing the in vivo efficacy of NLRP3 inflammasome inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in the literature for evaluating this compound and other NLRP3 inhibitors.

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This model is widely used to study the pathogenesis of multiple sclerosis and to evaluate the efficacy of anti-inflammatory compounds.

  • Animal Model: C57BL/6 mice.

  • Induction of EAE:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Inject the emulsion subcutaneously at two sites on the flank.

    • Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Drug Administration:

    • This compound: Administer daily via intraperitoneal (i.p.) injection at a dose of 10-50 mg/kg, starting from the day of immunization or at the onset of clinical signs.[3]

    • Dapansutrile (OLT1177): Can be administered through various routes, including intraperitoneal injection (e.g., 200 mg/kg once daily or 60 mg/kg twice daily) or oral gavage (e.g., 60 mg/kg twice daily).

  • Endpoint Measurements:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) using a standardized scoring system.

    • Histology: At the experimental endpoint, perfuse mice and collect spinal cords and brains for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

    • Cytokine Analysis: Measure levels of IL-1β and other cytokines in the serum or CNS tissue homogenates by ELISA.

Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model

Genetic mouse models carrying activating mutations in the Nlrp3 gene, such as the Nlrp3 A350V mutation, recapitulate features of human CAPS.

  • Animal Model: Nlrp3A350VneoR mice.

  • Drug Administration:

    • This compound: Administer daily via i.p. injection at a dose of 40 mg/kg to neonatal mice.[11]

    • CY-09: Administer daily via i.p. injection at a dose of 40 mg/kg to neonatal mice.[11]

  • Endpoint Measurements:

    • Survival: Monitor the survival of neonatal mice, as untreated CAPS model mice often exhibit perinatal lethality.

    • Inflammatory Markers: Measure serum levels of IL-1β and other inflammatory cytokines.

    • Histopathology: Analyze tissues for signs of systemic inflammation.

In Vivo NLRP3 Inflammasome Activation

A common method to induce NLRP3 inflammasome activation in vivo is through the intraperitoneal injection of LPS followed by an NLRP3 activator.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Prime mice with an i.p. injection of lipopolysaccharide (LPS) (e.g., 20 mg/kg).

    • After a set time (e.g., 4 hours), administer an NLRP3 activator such as ATP or nigericin via i.p. injection.

  • Drug Administration:

    • Administer the NLRP3 inhibitor (e.g., this compound) prior to the LPS or activator challenge.

  • Endpoint Measurements:

    • Collect peritoneal lavage fluid and serum to measure levels of IL-1β and IL-18 by ELISA.

    • Analyze immune cell infiltration into the peritoneal cavity by flow cytometry.

Conclusion

This compound remains a cornerstone for preclinical research into NLRP3 inflammasome inhibition due to its high potency and specificity. However, the emergence of alternative inhibitors such as CY-09, Dapansutrile, and Tranilast, each with distinct mechanisms of action and potential therapeutic advantages, underscores the need for continued comparative studies. While direct, comprehensive head-to-head comparisons in a wide range of genetic models are still somewhat limited in the published literature, the available data suggest that different inhibitors may offer comparable or, in some contexts, superior efficacy. The choice of inhibitor for future preclinical and clinical development will likely depend on the specific disease indication, desired safety profile, and pharmacokinetic properties. This guide provides a framework for researchers to navigate the expanding landscape of NLRP3 inflammasome inhibitors and to design rigorous cross-validation studies.

References

Unmasking the Full Picture: A Comparative Guide to MCC950's Off-Target Effects in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides an objective comparison of the NLRP3 inflammasome inhibitor MCC950 with other alternatives, focusing on potential off-target effects as revealed by proteomics data. Detailed experimental protocols and visual pathway representations are included to support further investigation.

This compound, a potent and specific small-molecule inhibitor of the NLRP3 inflammasome, has shown significant promise in preclinical models of various inflammatory diseases.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when dysregulated, contributes to a wide range of inflammatory conditions.[1][4] this compound directly targets the NLRP3 protein, preventing its activation and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][4] While its on-target efficacy is well-documented, a thorough understanding of its potential off-target interactions is crucial for its clinical development and for the design of next-generation NLRP3 inhibitors. This guide delves into the proteomics-driven investigations of this compound's selectivity and compares its off-target profile with other known NLRP3 inhibitors.

Comparative Analysis of NLRP3 Inhibitors

Proteomics has emerged as a powerful tool for elucidating the on- and off-target effects of small molecules.[5][6] Techniques such as chemical proteomics with photoaffinity labeling and cellular thermal shift assays (CETSA) have been employed to identify direct and indirect protein interactors of this compound.[5][6][7][8] These studies have largely confirmed the high selectivity of this compound for NLRP3.[1][5][7] However, some potential off-targets have been identified, most notably Carbonic Anhydrase 2 (CA2).[8][9][10][11]

The following table summarizes the known on-target and off-target interactions of this compound and provides a comparison with other NLRP3 inhibitors.

InhibitorPrimary Target (On-Target)On-Target IC50Known Off-TargetsOff-Target IC50Selectivity Notes
This compound NLRP3~7.5 nM (mouse BMDMs)[12], 8.1 nM (human MDMs)[12]Carbonic Anhydrase 2 (CA2)[8][9][10][11]11 µM (for CA2 inhibition)[9]Highly selective for NLRP3.[1][2][13] Does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[2][13]
Glibenclamide Sulfonylurea receptor 1 (SUR1) / KATP channels, NLRP3Micromolar range for NLRP3KATP channelsNanomolar range for KATP channelsA sulfonylurea drug primarily used for type 2 diabetes with known NLRP3 inhibitory activity.[14] Its effect on NLRP3 is considered an off-target effect of its primary mechanism.
Parthenolide Caspase-1, IKK~10 µM for NLRP3 inhibitionMultiple, including NF-κB pathway proteinsVariesA sesquiterpene lactone with broad anti-inflammatory effects that can inhibit multiple inflammasomes.[12][15]
OLT1177 (Dapansutrile) NLRP3Nanomolar rangeNot extensively reportedNot availableA β-sulfonyl nitrile compound reported to be a specific NLRP3 inhibitor.[4][14]
Tranilast NLRP310-15 µMNot extensively reportedNot availableAn anti-allergic drug that has been shown to inhibit NLRP3 inflammasome activation.[16]

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action and the methodology for investigating its off-target effects, the following diagrams are provided.

NLRP3_Inflammasome_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_inhibition NLRP3 Inflammasome Activation Pathway cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β & Pro-IL-18 (Upregulation) NFkB->Pro_IL1b NLRP3_up NLRP3 Upregulation NFkB->NLRP3_up IL1b Mature IL-1β Pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_up->NLRP3 Stimuli Various Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux ROS mtROS Production Stimuli->ROS K_efflux->NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC Oligomerization Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Oligomerization Casp1 Active Caspase-1 Pro_Casp1->Casp1 This compound This compound This compound->NLRP3 Inhibits ATPase activity Casp1->Pro_IL1b Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL18 Mature IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

NLRP3 Inflammasome Pathway and this compound's point of inhibition.

Proteomics_Workflow Proteomics Workflow for Off-Target Identification cluster_sample_prep Sample Preparation cluster_proteomics Proteomics Analysis cluster_data_analysis Data Analysis and Validation Cell_Culture Cell Culture (e.g., THP-1 macrophages) Treatment Treatment with this compound or Vehicle Control Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction CETSA Cellular Thermal Shift Assay (CETSA) Protein_Extraction->CETSA Photoaffinity Photoaffinity Labeling Protein_Extraction->Photoaffinity LC_MS LC-MS/MS Analysis CETSA->LC_MS Photoaffinity->LC_MS Protein_ID Protein Identification and Quantification LC_MS->Protein_ID Statistical_Analysis Statistical Analysis (Identify significant changes) Protein_ID->Statistical_Analysis Bioinformatics Bioinformatics Analysis (Pathway & Function) Statistical_Analysis->Bioinformatics Target_Validation Off-Target Validation (e.g., Western Blot, Enzyme Assays) Bioinformatics->Target_Validation

Experimental workflow for identifying off-target effects using proteomics.

Detailed Experimental Protocol for Off-Target Proteomics

This protocol outlines a comprehensive approach to investigate the potential off-target effects of this compound using a combination of CETSA and chemical proteomics.

1. Cell Culture and Treatment:

  • Cell Line: Human monocytic THP-1 cells are a relevant model for studying inflammasome activation.

  • Priming: Prime THP-1 cells with lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Treat the primed cells with varying concentrations of this compound or a vehicle control for a specified duration.

2. Cellular Thermal Shift Assay (CETSA):

  • Principle: This method assesses target engagement by measuring changes in protein thermal stability upon ligand binding.

  • Procedure:

    • Treat intact cells with this compound or vehicle.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble protein fraction by quantitative mass spectrometry to determine the melting curves of thousands of proteins.

    • A shift in the melting curve for a protein in the presence of this compound indicates a direct or indirect interaction.[5][6]

3. Chemical Proteomics with Photoaffinity Labeling:

  • Principle: This technique uses a chemically modified version of the drug (a photoaffinity probe) to covalently label its binding partners upon UV irradiation.

  • Procedure:

    • Synthesize a photoaffinity probe of this compound containing a photoreactive group and a tag (e.g., biotin or an alkyne) for enrichment.

    • Treat live cells with the probe.

    • Expose the cells to UV light to induce covalent cross-linking of the probe to its interacting proteins.

    • Lyse the cells and enrich the labeled proteins using the tag (e.g., streptavidin beads for a biotin tag).

    • Identify the enriched proteins by mass spectrometry.[8][10]

4. Mass Spectrometry and Data Analysis:

  • Sample Preparation: Digest the protein samples into peptides.

  • LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis:

    • Use specialized software to identify and quantify proteins from the mass spectrometry data.

    • Perform statistical analysis to identify proteins that show significant changes in thermal stability (CETSA) or enrichment (chemical proteomics) in the this compound-treated samples compared to the control.

    • Utilize bioinformatics tools to perform pathway and functional enrichment analysis of the identified potential off-targets.

5. Validation of Potential Off-Targets:

  • Orthogonal Methods: Validate the findings from the proteomics screens using independent methods.

  • Western Blotting: Confirm changes in the expression or stability of the identified proteins.

  • Enzyme Activity Assays: If the potential off-target is an enzyme (like CA2), perform activity assays to determine if this compound has a direct inhibitory or activating effect.[8][9]

Conclusion

Proteomics provides an indispensable platform for the comprehensive evaluation of drug candidates like this compound. The available data strongly support the high selectivity of this compound for the NLRP3 inflammasome. The identification of Carbonic Anhydrase 2 as a potential off-target highlights the importance of such in-depth analyses.[8][9][10][11] While the clinical development of this compound itself has faced challenges, the insights gained from these proteomics studies are invaluable for the development of safer and more specific next-generation NLRP3 inhibitors.[4][8] The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to continue investigating the intricate pharmacology of inflammasome inhibitors and to advance the development of novel therapeutics for inflammatory diseases.

References

MCC950 as a Control for Unraveling NLRP3-Independent Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of inflammatory pathways is critical in the development of therapeutics for a wide range of diseases. The NLRP3 inflammasome, a key player in the innate immune system, has garnered significant attention as a therapeutic target. MCC950, a potent and specific small-molecule inhibitor of NLRP3, has become an indispensable tool for elucidating the precise role of this inflammasome in various pathological conditions. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data, to assist researchers in designing robust experiments to investigate NLRP3-independent mechanisms.

The Specificity of this compound in NLRP3 Inhibition

This compound exhibits high potency and selectivity for the NLRP3 inflammasome. It directly binds to the NACHT domain of the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, a critical step in inflammasome assembly[1]. This targeted mechanism of action ensures that this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, which are hallmarks of NLRP3 activation[2].

Crucially, studies have demonstrated that this compound does not inhibit other inflammasomes, such as those containing AIM2, NLRC4, or NLRP1[3]. This specificity is paramount when using this compound as a control to dissect NLRP3-independent inflammatory responses. For instance, in experimental setups where a stimulus might activate multiple inflammatory pathways, the use of this compound can effectively isolate the contribution of the NLRP3 pathway. A prime example is its inability to block IL-1β release in response to Salmonella typhimurium infection, which primarily activates the NLRC4 inflammasome[3].

Differentiating NLRP3-Dependent and -Independent Cytokine Release

A key application of this compound as a control is to differentiate between cytokines that are dependent on NLRP3 activation and those that are not. While this compound potently inhibits the release of IL-1β and IL-18, it does not significantly affect the production of NLRP3-independent cytokines like tumor necrosis factor-alpha (TNF-α)[2][4][5]. This differential effect provides a clear experimental window to study signaling pathways that lead to the production of other pro-inflammatory mediators.

dot

cluster_upstream Upstream Signaling cluster_nlrp3 NLRP3 Inflammasome Pathway cluster_downstream Downstream Outputs Stimulus Stimulus PRR Pattern Recognition Receptor (e.g., TLRs) Stimulus->PRR NLRP3_Activation NLRP3 Activation Stimulus->NLRP3_Activation Activation (Signal 2) NF-kB Pathway NF-κB Pathway PRR->NF-kB Pathway Pro-IL-1b_TNFa_transcription Transcription of pro-IL-1β, TNF-α, etc. NF-kB Pathway->Pro-IL-1b_TNFa_transcription Pro-IL-1b_TNFa_transcription->NLRP3_Activation Priming (Signal 1) TNFa_Effect TNF-α Mediated Inflammation Pro-IL-1b_TNFa_transcription->TNFa_Effect NLRP3-independent Inflammasome_Assembly Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) NLRP3_Activation->Inflammasome_Assembly Caspase1_Activation Caspase-1 Activation Inflammasome_Assembly->Caspase1_Activation IL-1b_Maturation IL-1β Maturation & Secretion Caspase1_Activation->IL-1b_Maturation IL-1b_Effect IL-1β Mediated Inflammation IL-1b_Maturation->IL-1b_Effect This compound This compound This compound->Inflammasome_Assembly Inhibits

Caption: this compound specifically blocks the NLRP3 inflammasome assembly, inhibiting IL-1β production while leaving NLRP3-independent pathways, such as TNF-α production, intact.

Quantitative Comparison of this compound and Alternatives

The following tables summarize the quantitative data on the performance of this compound and a notable alternative, CY-09.

Table 1: Potency of NLRP3 Inhibitors (IC50 Values)

CompoundCell TypeIC50 (nM)Reference
This compound Mouse Bone Marrow-Derived Macrophages (BMDMs)7.5[3][6]
Human Monocyte-Derived Macrophages (HMDMs)8.1[3]
THP-1 derived macrophages200[7][8]
CY-09 Mouse Bone Marrow-Derived Macrophages (BMDMs)6,000[6]

Table 2: Effect of this compound on Cytokine Release in Murine Macrophages

TreatmentIL-1β (pg/mL)TNF-α (pg/mL)Reference
Stimulated Control27.78 ± 3.08Not significantly different from this compound treated[9]
This compound (20 µM) 6.6 ± 0.76 No significant effect[9]

Potential Off-Target Effects of this compound

While highly specific, it is important for researchers to be aware of potential off-target effects. A study has identified carbonic anhydrase 2 (CA2) as a novel off-target of this compound, with an IC50 of 11 µM[7][8]. This interaction is something to consider, especially when using high concentrations of this compound in experimental settings.

Experimental Protocols

In Vitro Inflammasome Activation and Inhibition with this compound

This protocol provides a general framework for studying the effect of this compound on inflammasome activation in macrophages.

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G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis node_prep 1. Isolate and culture macrophages (e.g., BMDMs or THP-1 cells) node_prime 2. Prime cells with LPS (e.g., 1 µg/mL for 4 hours) node_prep->node_prime node_inhibit 3. Pre-treat with this compound (e.g., 1-1000 nM for 30-60 min) node_prime->node_inhibit node_activate 4. Activate NLRP3 with a second signal (e.g., ATP or Nigericin) node_inhibit->node_activate node_supernatant 5. Collect supernatant for cytokine analysis (ELISA) (IL-1β, IL-18, TNF-α) node_activate->node_supernatant node_lysate 6. Prepare cell lysates for Western blot analysis (Caspase-1, GSDMD) node_activate->node_lysate

Caption: A generalized workflow for in vitro inflammasome activation and inhibition studies using this compound.

Detailed Methodologies:

  • Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured from bone marrow of mice. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophages using PMA.

  • Priming (Signal 1): Macrophages are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibition: Cells are pre-treated with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes prior to the activation step.

  • Activation (Signal 2): The NLRP3 inflammasome is then activated with a second stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM).

  • Cytokine Measurement: Supernatants are collected, and the concentrations of IL-1β, IL-18, and TNF-α are measured by ELISA.

  • Western Blot Analysis: Cell lysates are prepared to analyze the cleavage of caspase-1 and gasdermin D (GSDMD) by Western blot, which are indicative of inflammasome activation and pyroptosis.

NLRP3 Activation Pathways

Understanding the different pathways of NLRP3 activation is crucial for designing experiments and interpreting results.

Canonical Pathway: This is a two-step process requiring a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β, followed by an activation signal (e.g., ATP, nigericin) that triggers inflammasome assembly.

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PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NF-kB NF-κB Activation TLR4->NF-kB Transcription Transcription of NLRP3, pro-IL-1β NF-kB->Transcription Signal2 Signal 2 (e.g., ATP, Nigericin) K_efflux K+ Efflux Signal2->K_efflux NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation ASC_Recruitment ASC Recruitment NLRP3_Activation->ASC_Recruitment Pro-Casp1_Recruitment pro-Caspase-1 Recruitment ASC_Recruitment->Pro-Casp1_Recruitment Inflammasome_Assembly Inflammasome Assembly Pro-Casp1_Recruitment->Inflammasome_Assembly Casp1_Activation Caspase-1 Activation Inflammasome_Assembly->Casp1_Activation IL-1b_Cleavage pro-IL-1β Cleavage Casp1_Activation->IL-1b_Cleavage IL-1b_Secretion IL-1β Secretion IL-1b_Cleavage->IL-1b_Secretion

Caption: The canonical NLRP3 inflammasome activation pathway.

Non-Canonical Pathway: This pathway is activated by intracellular LPS, leading to caspase-11 (in mice) or caspase-4/5 (in humans) activation, which in turn can activate the NLRP3 inflammasome.

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Intracellular_LPS Intracellular LPS Caspase11_4_5 Caspase-11/4/5 Activation Intracellular_LPS->Caspase11_4_5 GSDMD_Cleavage GSDMD Cleavage Caspase11_4_5->GSDMD_Cleavage Pore_Formation Pore Formation GSDMD_Cleavage->Pore_Formation K_efflux K+ Efflux Pore_Formation->K_efflux NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly NLRP3_Activation->Inflammasome_Assembly Casp1_Activation Caspase-1 Activation Inflammasome_Assembly->Casp1_Activation IL-1b_Secretion IL-1β Secretion Casp1_Activation->IL-1b_Secretion

Caption: The non-canonical NLRP3 inflammasome activation pathway.

Alternative Pathway: In human monocytes, LPS alone can trigger NLRP3 activation in a potassium efflux-independent manner, involving TLR4, TRIF, RIPK1, FADD, and caspase-8.

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LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF RIPK1 RIPK1 TRIF->RIPK1 FADD FADD RIPK1->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 NLRP3_Activation NLRP3 Activation Caspase8->NLRP3_Activation Inflammasome_Assembly Inflammasome Assembly NLRP3_Activation->Inflammasome_Assembly Casp1_Activation Caspase-1 Activation Inflammasome_Assembly->Casp1_Activation IL-1b_Secretion IL-1β Secretion Casp1_Activation->IL-1b_Secretion

Caption: The alternative NLRP3 inflammasome activation pathway in human monocytes.

Conclusion

This compound stands as a robust and reliable tool for researchers investigating the intricacies of inflammatory signaling. Its high degree of specificity for the NLRP3 inflammasome allows for the clear delineation of NLRP3-dependent and -independent pathways. By carefully considering its mechanism of action, potency, and potential off-target effects, and by employing rigorous experimental design, scientists can leverage this compound to gain deeper insights into the complex world of inflammation and pave the way for the development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of MCC950: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of MCC950, a potent and selective NLRP3 inflammasome inhibitor. While some sources classify this compound as non-hazardous, a cautious approach is recommended due to the limited availability of definitive disposal protocols.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the safety information gathered from various Safety Data Sheets (SDS).

ParameterInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.AbMole BioScience[1], Cayman Chemical Co.[2]
Should be considered hazardous until further information becomes available.Cayman Chemical[3]
Personal Protective Equipment (PPE) Use full personal protective equipment. Avoid breathing vapors, mist, dust or gas.AbMole BioScience[1]
First Aid Measures In case of inhalation, skin contact, eye contact, or ingestion, follow standard first aid procedures and seek medical attention.AbMole BioScience[1]
Fire Fighting Measures Use water spray, dry chemical, foam, and carbon dioxide fire extinguisher.AbMole BioScience[1]
Accidental Release Use full PPE, ensure adequate ventilation, and prevent further leakage. Absorb solutions with liquid-binding material and decontaminate surfaces with alcohol.AbMole BioScience[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity to be discarded. The following procedures are based on general best practices for laboratory chemical waste management.

For Solid (Unused or Expired) this compound:
  • Hazard Assessment: Although some SDSs state that this compound is not hazardous, it is prudent to handle it as a chemical waste. Do not dispose of solid this compound in the regular trash.

  • Packaging:

    • Ensure the this compound is in its original, clearly labeled container if possible.

    • If the original container is not available, use a new, clean, and compatible container. Label the container clearly with "this compound" and any known hazard information.

    • Make sure the container is securely sealed.

  • Waste Collection:

    • Store the packaged solid waste in a designated chemical waste accumulation area within the laboratory.

    • Contact your institution's EHS department to arrange for pickup and disposal as chemical waste.

For this compound Solutions (e.g., in DMSO or aqueous buffers):
  • Solvent Hazard: The disposal procedure for this compound solutions is primarily dictated by the hazards of the solvent used.

    • Solutions in Organic Solvents (e.g., DMSO, ethanol, DMF): These solutions should be treated as flammable and/or toxic waste.

      • Collect the waste solution in a designated, properly labeled solvent waste container.

      • Ensure the waste container is compatible with the solvent.

      • Do not mix incompatible waste streams.

      • Arrange for disposal through your institution's hazardous waste program.

    • Aqueous Solutions: The disposal of aqueous solutions of this compound requires careful consideration.

      • Consult Local Regulations: Before considering drain disposal, you must consult your institution's EHS guidelines and local wastewater regulations. Many institutions prohibit the drain disposal of any laboratory chemicals, regardless of their perceived hazard.

      • If Drain Disposal is Permitted (with EHS approval):

        • Ensure the concentration of this compound is very low.

        • Flush the drain with copious amounts of water (at least 100-fold excess) before, during, and after disposal to ensure adequate dilution.

      • If Drain Disposal is Prohibited:

        • Collect the aqueous waste in a designated, labeled container.

        • Arrange for pickup and disposal through your institution's chemical waste program.

For Contaminated Labware (e.g., pipette tips, tubes, gloves):
  • Solid Waste:

    • Dispose of grossly contaminated solid labware (e.g., visible powder) as chemical waste. Place these items in a sealed, labeled bag or container for collection by EHS.

    • For items with minimal residual contamination, follow your institution's guidelines for chemically contaminated solid waste.

  • Glassware:

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous waste.

    • After decontamination, the glassware can typically be washed and reused or disposed of as regular broken glass.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MCC950_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_solution Solution Waste Path cluster_contaminated Contaminated Labware Path start This compound Waste Generated waste_form Determine Waste Form start->waste_form package_solid Package and Label as Chemical Waste waste_form->package_solid Solid solvent_type Identify Solvent waste_form->solvent_type Solution gross_contamination Grossly Contaminated? waste_form->gross_contamination Contaminated Labware ehs_solid Contact EHS for Pickup package_solid->ehs_solid organic_solvent Organic Solvent (e.g., DMSO, Ethanol) solvent_type->organic_solvent Organic aqueous_solution Aqueous Solution solvent_type->aqueous_solution Aqueous collect_organic Collect in Designated Solvent Waste Container organic_solvent->collect_organic consult_ehs_aqueous Consult EHS and Local Regulations aqueous_solution->consult_ehs_aqueous ehs_organic Arrange for EHS Pickup collect_organic->ehs_organic drain_disposal Drain Disposal Permitted? consult_ehs_aqueous->drain_disposal flush_drain Flush with Copious Amounts of Water drain_disposal->flush_drain Yes collect_aqueous Collect in Designated Aqueous Waste Container drain_disposal->collect_aqueous No ehs_aqueous Arrange for EHS Pickup collect_aqueous->ehs_aqueous dispose_chemical_waste Dispose as Chemical Waste gross_contamination->dispose_chemical_waste Yes follow_lab_protocol Follow Institutional Protocol for Chemically Contaminated Waste gross_contamination->follow_lab_protocol No

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like MCC950 is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a potent and selective NLRP3 inhibitor.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Although some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is best practice to treat it as potentially hazardous until more information is available.[3]

The following table summarizes the recommended PPE for handling this compound:

Body AreaRecommended PPERationale
Hands Chemical-resistant gloves (e.g., nitrile, vinyl, or latex)To prevent direct skin contact.[4] Gloves should be discarded after each use.[4]
Eyes Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[5]
Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood)To avoid inhalation of dust or aerosols.[6]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a designated, well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Before handling, review the Safety Data Sheet (SDS) for this compound.[3]

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Minimize the formation of dust and aerosols.[6]

  • After handling, wash hands thoroughly with soap and water.[3]

3. Storage:

  • Store this compound in a tightly sealed container.[6]

  • Keep the container in a cool, dry, and well-ventilated area.[6]

  • Recommended storage temperature is typically -20°C.[3][6]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused this compound should be treated as chemical waste.

  • Solid Waste: Collect solid this compound waste in a labeled, sealed container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container for chemical waste.

  • Contaminated Materials: Dispose of contaminated gloves, pipette tips, and other disposable materials in a designated chemical waste container.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.[6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workstation Prepare Ventilated Work Area Don_PPE->Prepare_Workstation Weigh_Compound Weigh this compound Prepare_Workstation->Weigh_Compound Proceed to Handling Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Experiment Perform Experiment Dissolve_Compound->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Proceed to Cleanup Dispose_Waste Dispose of Chemical Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.